Propane, 2,2-bis(ethylthio)-
Description
BenchChem offers high-quality Propane, 2,2-bis(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane, 2,2-bis(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14252-45-0 |
|---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
2,2-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H16S2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 |
InChI Key |
ULWRXNVEYZFGIE-UHFFFAOYSA-N |
SMILES |
CCSC(C)(C)SCC |
Canonical SMILES |
CCSC(C)(C)SCC |
Synonyms |
Acetone diethyl dithioacetal |
Origin of Product |
United States |
Foundational & Exploratory
Propane, 2,2-bis(ethylthio)-: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and applications of Propane, 2,2-bis(ethylthio)-, a dithioacetal of significant interest in synthetic organic chemistry and industrial processes.
Core Properties and Identifiers
Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl mercaptole, is an organosulfur compound with the chemical formula C₇H₁₆S₂.[1] It is structurally characterized by a central quaternary carbon atom bonded to two methyl groups and two ethylthio (-SCH₂CH₃) groups.
Chemical and Physical Properties
A summary of the key computed and experimental properties of Propane, 2,2-bis(ethylthio)- is presented in Table 1. These properties are crucial for its handling, application in chemical reactions, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 164.3 g/mol | PubChem[1] |
| IUPAC Name | 2,2-bis(ethylsulfanyl)propane | PubChem[1] |
| CAS Number | 14252-45-0 | PubChem[1] |
| Molecular Formula | C₇H₁₆S₂ | PubChem[1] |
| XLogP3-AA | 3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Kovats Retention Index (non-polar) | 1110 | NIST[1] |
Synthesis and Purification
The synthesis of Propane, 2,2-bis(ethylthio)- is typically achieved through the thioacetalization of acetone with ethanethiol. This reaction is generally catalyzed by a Lewis acid.[2][3]
Experimental Protocol: Synthesis
Materials:
-
Acetone
-
Ethanethiol
-
Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂))[2]
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of acetone (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add ethanethiol (2.2 equivalents).
-
Cool the reaction mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (0.1-0.5 equivalents) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of Propane, 2,2-bis(ethylthio)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and a singlet for the two equivalent methyl groups attached to the central carbon.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments. Based on typical chemical shift values for thioacetals, the quaternary carbon (C(SR)₂) is expected to appear in the range of 50-70 ppm.[4][5][6][7] The methylene carbons of the ethyl groups will resonate further downfield than the methyl carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of Propane, 2,2-bis(ethylthio)-. The gas chromatogram will show a single peak corresponding to the pure compound. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern is expected to show characteristic losses of ethyl and ethylthio radicals.[8][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Propane, 2,2-bis(ethylthio)- will be characterized by the absence of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) from the starting acetone. The presence of C-S stretching vibrations is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Alkane C-H stretching and bending vibrations will also be prominent.
Applications
Propane, 2,2-bis(ethylthio)- and other dithioacetals have several important applications in organic synthesis and industry.
Protecting Group for Carbonyls
The dithioacetal group is a robust protecting group for aldehydes and ketones. It is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments, where other protecting groups might be labile.[8]
Umpolung Reagent
A key application of dithioacetals is in "umpolung" or polarity inversion chemistry. The protons on the carbon adjacent to the two sulfur atoms are weakly acidic and can be deprotonated by a strong base to form a stabilized carbanion. This nucleophilic acyl anion equivalent can then react with various electrophiles, a transformation not possible with the original carbonyl compound.[8][11]
Industrial Co-catalyst
Propane, 2,2-bis(ethylthio)- has been identified as a co-catalyst in the industrial production of Bisphenol A (BPA), where it can serve as a safer alternative to the highly toxic and flammable methyl mercaptan.[8]
Potential in Medicinal Chemistry
While specific biological activities of Propane, 2,2-bis(ethylthio)- are not extensively documented, dithioacetals, in general, are being explored in medicinal chemistry. Some dithioacetal derivatives have shown promising antifungal activity.[12][13] The unique chemical properties of the thiol group also make thiol-containing compounds valuable in various therapeutic areas.[14]
Logical Workflow: Synthesis and Analysis
As no specific signaling pathway involving Propane, 2,2-bis(ethylthio)- has been identified in the current literature, the following diagram illustrates the logical workflow for its synthesis and subsequent analytical characterization.
Caption: Synthesis and analysis workflow for Propane, 2,2-bis(ethylthio)-.
This guide provides a foundational understanding of Propane, 2,2-bis(ethylthio)- for researchers and professionals. Further investigation into its biological activities and potential applications in drug development is warranted.
References
- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. compoundchem.com [compoundchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Propane, 2,2-bis(ethylthio)- | 14252-45-0 | Benchchem [benchchem.com]
- 9. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 10. scirp.org [scirp.org]
- 11. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Propane, 2,2-bis(ethylthio)-: A Comprehensive Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl thioacetal. This compound serves as a key intermediate in various organic syntheses and is of interest to researchers in medicinal chemistry and drug development.
Compound Identification and Physical Properties
Propane, 2,2-bis(ethylthio)- is a thioacetal derived from acetone and ethanethiol. Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2,2-bis(ethylsulfanyl)propane | [1] |
| Synonyms | Propane, 2,2-bis(ethylthio)-, Acetone, diethyl mercaptole, 2,2-Bis(ethylsulfanyl)propane, 4,4-dimethyl-3,5-dithiaheptane | [1] |
| CAS Number | 14252-45-0 | [1] |
| Molecular Formula | C7H16S2 | [1] |
| Molecular Weight | 164.3 g/mol | [1] |
| Kovats Retention Index | 1110 (semi-standard non-polar) | [1] |
Synthesis of Propane, 2,2-bis(ethylthio)-
The synthesis of Propane, 2,2-bis(ethylthio)- is achieved through the thioacetalization of acetone with ethanethiol. This reaction typically requires an acid catalyst to facilitate the nucleophilic attack of the thiol on the carbonyl carbon.[2][3]
Synthesis Pathway
The overall reaction involves the condensation of one equivalent of acetone with two equivalents of ethanethiol, resulting in the formation of the thioacetal and water as a byproduct.
References
- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 2. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
In-Depth Technical Guide: Propane, 2,2-bis(ethylthio)-
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
The compound with the systematic name 2,2-bis(ethylsulfanyl)propane is a dithioacetal. It is also known by several synonyms, which are often encountered in chemical literature and databases.
| Identifier | Value |
| IUPAC Name | 2,2-bis(ethylsulfanyl)propane[1][2] |
| Systematic Name | Propane, 2,2-bis(ethylthio)- |
| Common Synonyms | Acetone, diethyl mercaptole[1][2] |
| 4,4-dimethyl-3,5-dithiaheptane[1][2] | |
| CAS Number | 14252-45-0[1] |
| Molecular Formula | C7H16S2[1] |
| Molecular Weight | 164.3 g/mol [1] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 2,2-bis(ethylsulfanyl)propane is provided below. This information is crucial for its characterization and analysis.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 164.3 g/mol [1] |
| Molecular Formula | C7H16S2[1] |
| Kovats Retention Index (non-polar standard) | 1110[1] |
Spectroscopic Data
| Spectroscopy Type | Data Summary |
| ¹³C Nuclear Magnetic Resonance (NMR) | Spectral data is available and indicates the presence of the distinct carbon environments within the molecule. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The mass spectrum of 2,2-bis(ethylsulfanyl)propane is available and serves as a fingerprint for its identification. |
| Infrared (IR) Spectroscopy | IR spectral data is available, which can be used to identify functional groups present in the molecule. |
Synthesis
General Synthesis Reaction
The synthesis of 2,2-bis(ethylsulfanyl)propane, also known as acetone diethyl mercaptal, typically involves the reaction of acetone with ethanethiol. This reaction is a classic example of thioacetal formation, where a ketone reacts with a thiol, usually in the presence of an acid catalyst.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of 2,2-bis(ethylsulfanyl)propane.
Experimental Protocol
-
Reaction Setup: Anhydrous solvent (e.g., dichloromethane) is added to a reaction flask equipped with a stirrer and under an inert atmosphere.
-
Addition of Reactants: Acetone and a molar excess of ethanethiol are added to the solvent.
-
Catalyst Addition: An acid catalyst, such as anhydrous hydrogen chloride or a Lewis acid like zinc chloride, is cautiously added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (typically room temperature or below) and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent to recover any dissolved product.
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 2,2-bis(ethylsulfanyl)propane.
Biological Activity and Signaling Pathways
There is currently no publicly available scientific literature or data describing the biological activity, pharmacological effects, or involvement in any signaling pathways for 2,2-bis(ethylsulfanyl)propane.
For the structurally related compound, 2,2-bis(methylthio)propane, acute toxicity studies in rats have shown no mortality at oral and dermal doses up to 2000 mg/kg body weight, and in an inhalation study at a concentration of >= 20.2 mg/L air[3]. However, this information cannot be directly extrapolated to 2,2-bis(ethylthio)propane.
Due to the lack of data on biological activity, a diagram of a signaling pathway involving 2,2-bis(ethylsulfanyl)propane cannot be provided.
Conclusion
This technical guide provides a summary of the available information on 2,2-bis(ethylsulfanyl)propane, including its chemical identity, physicochemical properties, and a logical workflow for its synthesis. While spectroscopic data for its identification exists, a detailed experimental protocol for its preparation is not widely published. Furthermore, there is a significant gap in the understanding of its biological effects, with no reported studies on its bioactivity or mechanism of action. Further research is required to elucidate the potential biological roles and toxicological profile of this compound.
References
Acetone Diethyl Dithioacetal: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetone diethyl dithioacetal, also known as 2,2-bis(ethylthio)propane, is a sulfur-containing organic compound with the chemical formula C₇H₁₆S₂.[1] As a dithioacetal, it serves as a valuable protecting group for the carbonyl functionality of acetone and is a versatile intermediate in organic synthesis. Its stability under certain conditions and the ability to undergo specific chemical transformations make it a compound of interest in various research and development sectors, including pharmaceuticals. This guide provides a detailed overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for acetone diethyl dithioacetal, tailored for a scientific audience.
Physical and Chemical Data
The accurate characterization of a compound's physical and chemical properties is fundamental to its application in research and development. The following tables summarize the key data for acetone diethyl dithioacetal.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆S₂ | [1] |
| Molecular Weight | 164.3 g/mol | [1] |
| CAS Number | 14252-45-0 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While specific spectra for acetone diethyl dithioacetal were not found in the initial search, typical spectral characteristics can be predicted based on its structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons of the isopropylidene group and the ethyl protons of the thioether groups. |
| ¹³C NMR | Resonances for the quaternary carbon of the dithioacetal, the methyl carbons, and the ethyl carbons. |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations, and characteristic C-S bond absorptions. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of dithioacetals. |
Experimental Protocols
Synthesis of Acetone Diethyl Dithioacetal
The synthesis of dithioacetals is a well-established transformation in organic chemistry, typically involving the reaction of a carbonyl compound with a thiol in the presence of an acid catalyst. The following is a generalized experimental protocol for the synthesis of acetone diethyl dithioacetal.
Reaction:
(CH₃)₂CO + 2 CH₃CH₂SH --(Acid Catalyst)--> (CH₃)₂C(SCH₂CH₃)₂ + H₂O
Materials:
-
Acetone
-
Ethanethiol
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, Zinc chloride) or Brønsted acid catalyst (e.g., Hydrochloric acid, p-Toluenesulfonic acid)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)
Procedure:
-
To a solution of acetone in an anhydrous solvent, add two equivalents of ethanethiol.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of the acid catalyst to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure acetone diethyl dithioacetal.
A recent study describes a controllable synthesis of thioacetals/thioketals from aldehydes/acetone and thiols mediated by methanesulfonic anhydride and sulfuric acid, which may offer an alternative synthetic route.[2][3]
Chemical Reactivity and Applications
Dithioacetals are primarily utilized as protecting groups for carbonyl compounds due to their stability in both acidic and basic conditions.[4] This stability allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group.
Deprotection
The regeneration of the carbonyl group from a dithioacetal requires specific reagents, often involving oxidative or mercury(II)-mediated methods.
Umpolung Reactivity
A key feature of dithioacetals is their ability to undergo "umpolung" or reversal of polarity. The acidic proton on the carbon adjacent to the sulfur atoms can be deprotonated with a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides or other carbonyl compounds, to form new carbon-carbon bonds. This reactivity is a cornerstone of modern organic synthesis.
Applications in Drug Development
While specific applications of acetone diethyl dithioacetal in drug development are not extensively documented in the available literature, the dithioacetal moiety is a recognized pharmacophore and a key intermediate in the synthesis of various biologically active molecules.[2][3] The ability to introduce new functionalities via the umpolung strategy makes dithioacetals valuable building blocks in the construction of complex molecular architectures found in many pharmaceutical agents.
Safety and Handling
A specific Safety Data Sheet (SDS) for acetone diethyl dithioacetal was not located. However, based on the general properties of thioethers and the starting materials used in its synthesis, the following precautions should be taken:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful and handle it with care. Ethanethiol, a reactant in its synthesis, is a toxic and malodorous substance.
Safety data for acetone, a precursor, indicates it is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness.[5][6][7]
Logical Relationships and Workflows
Synthesis Workflow
Caption: A generalized workflow for the synthesis of acetone diethyl dithioacetal.
Umpolung Reactivity Pathway
References
- 1. Page loading... [guidechem.com]
- 2. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. greenfield.com [greenfield.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.chemtel.net [sds.chemtel.net]
An In-depth Technical Guide to Propane, 2,2-bis(ethylthio)- (CAS 14252-45-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl dithioacetal, is an organosulfur compound with the CAS number 14252-45-0. As a dithioacetal, it possesses unique chemical properties that make it a valuable reagent and building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences. While direct biological applications of this specific molecule are not extensively documented, this guide will also explore the broader context of dithioacetals in medicinal chemistry and drug design.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Propane, 2,2-bis(ethylthio)- is presented in the table below. This data has been compiled from various chemical databases and supplier information.[1]
| Property | Value |
| Molecular Formula | C₇H₁₆S₂ |
| Molecular Weight | 164.33 g/mol |
| CAS Number | 14252-45-0 |
| IUPAC Name | 2,2-bis(ethylsulfanyl)propane |
| Synonyms | Acetone diethyl dithioacetal, 2,2-Bis(ethylthio)propane |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not precisely documented, but expected to be higher than its lower homologues. |
| Density | Not precisely documented. |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 50.6 Ų |
Synthesis
The synthesis of Propane, 2,2-bis(ethylthio)- is a classic example of dithioacetal formation from a ketone. The general reaction involves the acid-catalyzed condensation of acetone with two equivalents of ethanethiol.
Figure 1: General synthesis pathway for Propane, 2,2-bis(ethylthio)-.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the synthesis of dithioacetals from ketones, adapted for the preparation of Propane, 2,2-bis(ethylthio)-.[2][3]
Materials:
-
Acetone
-
Ethanethiol (2.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Acid catalyst (e.g., concentrated hydrochloric acid, p-toluenesulfonic acid, or a Lewis acid like zinc chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for reflux with a Dean-Stark trap (optional, for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetone in the anhydrous solvent.
-
Add ethanethiol (2.2 equivalents) to the solution.
-
Carefully add a catalytic amount of the acid catalyst to the reaction mixture.
-
The reaction mixture is then typically stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For reactions that produce water, a Dean-Stark trap can be used to remove the water azeotropically and drive the equilibrium towards the product.
-
Upon completion of the reaction, the mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.
Spectral Data
| Spectroscopic Technique | Observed/Expected Data |
| ¹H NMR | Expected signals for the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and a singlet for the two equivalent methyl groups of the propane backbone. |
| ¹³C NMR | A 13C NMR spectrum is available in some databases, indicating the presence of the different carbon environments in the molecule.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups and C-S stretching vibrations. A vapor phase IR spectrum is available in the NIST database.[1] |
| Mass Spectrometry (MS) | A GC-MS analysis is available in the NIST database, with a top peak at m/z 103.[1] The fragmentation pattern would likely involve the loss of ethyl and thioethyl groups. |
Reactivity and Applications in Organic Synthesis
The primary synthetic utility of Propane, 2,2-bis(ethylthio)- and other dithioacetals stems from the concept of umpolung , or the reversal of polarity of the carbonyl carbon.
Figure 2: Umpolung reactivity of Propane, 2,2-bis(ethylthio)-.
In a typical carbonyl compound, the carbon atom is electrophilic. However, after conversion to a dithioacetal, the proton on the original carbonyl carbon becomes acidic and can be removed by a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion.[4][5][6] This "umpolung" allows the former carbonyl carbon to react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. Subsequent hydrolysis of the dithioacetal regenerates a ketone, effectively achieving the synthesis of a product that would be challenging to obtain through conventional carbonyl chemistry.
Relevance in Drug Development and Medicinal Chemistry
While there is no specific documented biological activity for Propane, 2,2-bis(ethylthio)-, the dithioacetal moiety is found in various biologically active molecules and is a useful functional group in medicinal chemistry.
-
Protecting Group: Dithioacetals are robust protecting groups for aldehydes and ketones, stable to both acidic and basic conditions under which their oxygen-containing acetal counterparts might be cleaved.[7] This stability is advantageous in multi-step syntheses of complex drug molecules.
-
Bioactive Molecules: Some dithioacetal derivatives have been investigated for their biological activities. For instance, a study on dithioacetal derivatives containing a dioxyether moiety demonstrated their potential as antiviral agents against the tobacco mosaic virus (TMV).[8][9] This suggests that the dithioacetal scaffold can be a component of pharmacologically active compounds.
-
Metabolic Stability: The replacement of a carbonyl group with a dithioacetal can alter the metabolic profile of a drug candidate, potentially increasing its stability against enzymatic degradation.
The following workflow outlines a general approach for assessing the potential biological activity of a compound like Propane, 2,2-bis(ethylthio)- or its derivatives in a drug discovery context.
Figure 3: General workflow for bioactive compound evaluation.
Conclusion
Propane, 2,2-bis(ethylthio)- (CAS 14252-45-0) is a synthetically useful dithioacetal with well-established reactivity, primarily centered around the concept of umpolung. Its synthesis from readily available starting materials is straightforward. While its direct application in drug development has not been reported, the dithioacetal functional group is a relevant motif in medicinal chemistry, serving as a robust protecting group and as a component of bioactive molecules. Further research into the biological properties of this and related compounds could unveil novel therapeutic applications. This guide provides a foundational understanding for researchers interested in the chemistry and potential of this versatile organosulfur compound.
References
- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 4. dnmfaizpur.org [dnmfaizpur.org]
- 5. Umpolung Difunctionalization of Carbonyls via Visible-Light Photoredox Catalytic Radical-Carbanion Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, bioactivity and mechanism of dithioacetal derivatives containing dioxyether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of Propane, 2,2-bis(ethylthio)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound "Propane, 2,2-bis(ethylthio)-" (CAS No. 14252-45-0). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative spectroscopic data for Propane, 2,2-bis(ethylthio)-.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.60 | Quartet | 4H | -S-CH₂ -CH₃ |
| ~1.80 | Singlet | 6H | C-(CH₃ )₂ |
| ~1.25 | Triplet | 6H | -S-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~55 | Quaternary Carbon (C -(CH₃)₂) |
| ~28 | Methylene Carbon (-S-CH₂ -CH₃) |
| ~25 | Methyl Carbon (C-(CH₃ )₂) |
| ~14 | Methyl Carbon (-S-CH₂-CH₃ ) |
Note: A reference to a ¹³C NMR spectrum on a Bruker HX-90 instrument exists, though specific chemical shifts are not publicly detailed.[1]
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H (alkane) stretching |
| 1465-1450 | Medium | C-H (alkane) bending |
| 1380-1365 | Medium | C-H (alkane) bending |
| ~700-600 | Weak-Medium | C-S stretching |
Note: A vapor phase IR spectrum is noted to be available from John Wiley & Sons, Inc.[1]
Table 4: Mass Spectrometry (MS) Data
| m/z | Proposed Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 103 | [M - SCH₂CH₃]⁺ |
| 75 | [S-CH₂-CH₃]⁺ |
| 61 | [SCH₃]⁺ |
| 47 | [SCH₂]⁺ |
| 29 | [CH₂CH₃]⁺ |
Note: The top peak in the mass spectrum has been reported at m/z 103.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a liquid sample such as Propane, 2,2-bis(ethylthio)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the liquid sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.[2]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for the nuclei being observed (¹H or ¹³C).
-
Data Acquisition: The prepared NMR tube is placed into the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.[3]
-
Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, a drop of the compound is placed directly onto the surface of one salt plate (e.g., NaCl or KBr).[4] A second salt plate is then carefully placed on top to create a thin liquid film between the plates.[4]
-
Instrument Setup: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.
-
Data Acquisition: The salt plates containing the sample are placed in the spectrometer's sample holder. A beam of infrared radiation is passed through the sample.[5]
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated inlet system or through the effluent of a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI).[6] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and often induces fragmentation.[6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Reactivity and Stability of Acyclic Dithioacetals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyclic dithioacetals are a versatile class of sulfur-containing compounds that play a crucial role in modern organic synthesis. Their stability under a range of conditions makes them excellent protecting groups for carbonyl compounds. Furthermore, the unique reactivity of the dithioacetal functional group, particularly the ability to undergo polarity reversal (umpolung), has established them as valuable synthons for complex molecule construction. This technical guide provides a comprehensive overview of the core principles governing the reactivity and stability of acyclic dithioacetals. It includes a summary of key quantitative data, detailed experimental protocols for their synthesis, deprotection, and umpolung reactions, and visual representations of the underlying chemical pathways.
Introduction
Acyclic dithioacetals are characterized by a methylene or methine carbon atom bonded to two alkyl- or arylthio groups (R-S-CHR'-S-R''). They are the sulfur analogues of acyclic acetals and exhibit distinct stability and reactivity profiles. Compared to their oxygen counterparts, dithioacetals are significantly more stable under both acidic and basic conditions, a property that is fundamental to their use as protecting groups for aldehydes and ketones.[1]
Beyond their role in protection, the synthetic utility of acyclic dithioacetals is significantly enhanced by the concept of "umpolung," or the reversal of polarity.[2] The carbon atom of a carbonyl group is electrophilic. However, upon conversion to a dithioacetal, the proton on this carbon becomes acidic and can be removed by a strong base. This generates a nucleophilic carbanion, effectively inverting the typical reactivity of the original carbonyl carbon. This powerful strategy allows for the formation of carbon-carbon bonds that are not accessible through traditional carbonyl chemistry.
This guide will delve into the factors influencing the stability of acyclic dithioacetals, explore their key reactions with a focus on deprotection and umpolung, and provide practical experimental procedures for their manipulation in a laboratory setting.
Stability of Acyclic Dithioacetals
The stability of acyclic dithioacetals is a key attribute that underpins their utility in multi-step organic synthesis. They are generally resistant to hydrolysis under neutral and basic conditions and exhibit greater stability in acidic media compared to acyclic acetals.
Several factors contribute to this stability:
-
Electronic Effects: The sulfur atoms, being less electronegative than oxygen, are less effective at stabilizing the carbocation intermediate that forms during acid-catalyzed hydrolysis. This results in a higher activation energy for the hydrolysis of dithioacetals compared to acetals.
-
Bond Strengths: The carbon-sulfur bond is weaker than the carbon-oxygen bond. However, the overall stability of the dithioacetal is more dependent on the kinetics of hydrolysis rather than purely on thermodynamic bond strengths.
-
Steric Hindrance: The larger size of the sulfur atoms and the associated alkyl or aryl groups can sterically hinder the approach of reagents, further contributing to their kinetic stability.
While robust, acyclic dithioacetals are not inert. Their stability is influenced by the nature of the substituents on the dithioacetal carbon and the sulfur atoms. Electron-withdrawing groups on the carbon atom can increase the acidity of the C-H bond, facilitating umpolung reactivity but potentially decreasing stability towards certain reagents.
Quantitative Data on Stability
Obtaining precise and comprehensive quantitative data on the stability of a wide range of acyclic dithioacetals is challenging, and the available literature is somewhat limited. The following tables summarize available data and estimates for bond dissociation energies and kinetic data for related compounds to provide a quantitative context for the stability of acyclic dithioacetals.
Table 1: Estimated Carbon-Sulfur Bond Dissociation Energies (BDEs)
| Bond | Molecule Example | Bond Dissociation Energy (kJ/mol) |
| CH₃S-CH₃ | Dimethyl sulfide | 314 |
| C₂H₅S-C₂H₅ | Diethyl sulfide | 305 |
| PhS-CH₃ | Methyl phenyl sulfide | 285 |
| C-S (general) | Thioether | ~250-300 |
Table 2: Qualitative Comparison of Hydrolysis Rates
| Functional Group | Relative Rate of Acid-Catalyzed Hydrolysis |
| Acyclic Acetal | Fast |
| Acyclic Dithioacetal | Slow |
| Cyclic Acetal (Dioxolane) | Very Fast |
| Cyclic Dithioacetal (Dithiolane) | Very Slow |
Reactivity of Acyclic Dithioacetals
The reactivity of acyclic dithioacetals is dominated by two key transformations: deprotection to regenerate the parent carbonyl compound and umpolung to form a nucleophilic acyl anion equivalent.
Deprotection of Acyclic Dithioacetals
The regeneration of the carbonyl group from a dithioacetal is a crucial step in many synthetic sequences. Due to their stability, this often requires specific and sometimes harsh conditions. A variety of methods have been developed, which can be broadly categorized as oxidative, metal-catalyzed, and miscellaneous methods.
Oxidative methods involve the oxidation of the sulfur atoms, which facilitates the cleavage of the C-S bonds. Common reagents include:
-
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the deprotection of dithioacetals. The reaction is typically carried out in aqueous acetone or acetonitrile.[1]
-
Hydrogen Peroxide with Iodine: A combination of hydrogen peroxide and a catalytic amount of iodine can effectively cleave dithioacetals.[1]
-
Other Oxidants: Other oxidizing agents such as potassium permanganate (KMnO₄) and chromium(VI) oxide have also been employed.[6]
Metal salts, particularly those of soft metals that have a high affinity for sulfur, are effective reagents for dithioacetal deprotection.
-
Mercury(II) Salts: Reagents such as mercuric chloride (HgCl₂) and mercuric oxide (HgO) are classic reagents for this transformation, although their toxicity is a significant drawback.
-
Silver(I) Salts: Silver nitrate (AgNO₃) and silver perchlorate (AgClO₄) can also be used, often in combination with an oxidizing agent.[6]
-
Copper(II) Salts: Copper(II) chloride in the presence of copper(II) oxide is another effective system.
-
TMSCl/NaI: A combination of trimethylsilyl chloride and sodium iodide in acetonitrile provides a mild and metal-free method for deprotection.
-
Selectfluor™: This electrophilic fluorinating agent can rapidly cleave dithioacetals under mild conditions.[6]
The choice of deprotection method depends on the overall structure of the molecule and the presence of other functional groups.
Umpolung Reactivity
The umpolung reactivity of acyclic dithioacetals is a cornerstone of modern synthetic chemistry. The process involves the deprotonation of the carbon atom between the two sulfur atoms to generate a potent nucleophile.
This nucleophilic intermediate can then react with a variety of electrophiles, including:
-
Alkyl halides
-
Aldehydes and ketones
-
Epoxides
-
Esters and acid chlorides
This sequence allows for the formation of a new carbon-carbon bond at the position of the original carbonyl carbon. Subsequent deprotection of the dithioacetal reveals the newly formed ketone or aldehyde.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis, deprotection, and umpolung of acyclic dithioacetals.
Synthesis of S,S'-Dibenzyl Dithioacetal of p-Nitrobenzaldehyde
Materials:
-
p-Nitrobenzaldehyde[7]
-
Benzylthiol
-
Acetyl chloride
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
To a round-bottom flask charged with p-nitrobenzaldehyde (1.0 eq), add benzylthiol (2.2 eq).
-
To this mixture, add a catalytic amount of acetyl chloride (0.1 eq) at room temperature under solvent-free conditions.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure S,S'-dibenzyl dithioacetal of p-nitrobenzaldehyde.
Deprotection of an Acyclic Dithioacetal using N-Bromosuccinimide (NBS)
Materials:
-
Acyclic dithioacetal
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve the acyclic dithioacetal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Cool the solution in an ice bath and add N-bromosuccinimide (2.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding carbonyl compound.
Umpolung Alkylation of an Acyclic Dithioacetal
Materials:
-
Acyclic dithioacetal (derived from an aldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the acyclic dithioacetal (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is often observed, indicating the formation of the carbanion.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the alkylated dithioacetal. This product can then be deprotected using one of the methods described above to yield the corresponding ketone.
Conclusion
Acyclic dithioacetals are indispensable tools in organic synthesis, offering a unique combination of stability and reactivity. Their role as robust protecting groups for carbonyls is well-established, and their ability to undergo umpolung has opened up new avenues for carbon-carbon bond formation. This guide has provided a detailed overview of the factors governing their stability, their primary modes of reactivity, and practical experimental protocols for their manipulation. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of acyclic dithioacetals in the construction of complex molecular architectures. Further research into developing even milder and more selective methods for their deprotection and umpolung reactions will undoubtedly continue to expand their utility in the future.
References
Dithioacetals as Protecting Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Carbonyl functionalities, ubiquitous in biologically active molecules, often require temporary masking to prevent unwanted side reactions. Dithioacetals have emerged as a robust and versatile class of protecting groups for aldehydes and ketones due to their exceptional stability under a wide range of reaction conditions that would readily cleave their oxygen-containing counterparts, O,O-acetals.[1][2]
This technical guide provides a comprehensive overview of the core principles and practical applications of dithioacetals as protecting groups. It will delve into their formation, stability, and deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their synthetic endeavors. A key feature of dithioacetals, their ability to undergo a polarity reversal ("umpolung"), which transforms the once electrophilic carbonyl carbon into a nucleophilic species, will also be explored.[1][3]
Formation of Dithioacetals
Dithioacetals are typically synthesized by the acid-catalyzed reaction of a carbonyl compound with a dithiol, most commonly 1,2-ethanedithiol or 1,3-propanedithiol, which form cyclic 1,3-dithiolanes and 1,3-dithianes, respectively.[4][5] The reaction proceeds via a hemithioacetal intermediate.[4] A variety of Lewis and Brønsted acids can be employed as catalysts.[5][6]
The general mechanism for the acid-catalyzed formation of a cyclic dithioacetal is depicted below.
Quantitative Data on Dithioacetal Formation
The choice of catalyst and reaction conditions can significantly impact the yield and reaction time for dithioacetal formation. The following table summarizes various catalytic systems for the protection of aldehydes and ketones.
| Carbonyl Substrate | Thiol | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | 1,3-Propanedithiol | None | Nitromethane | 10 min | 98 | [7] |
| Cyclohexanone | 1,3-Propanedithiol | None | Nitromethane | 30 min | 95 | [7] |
| Aromatic Aldehydes | 1,2-Ethanedithiol | LiBr | None | 0.2-1 h | 92-98 | [5] |
| Aliphatic Ketones | 1,2-Ethanedithiol | LiBr | None | 1-5 h | 85-95 | [5] |
| Various Aldehydes/Ketones | 1,2-Ethanedithiol | Iodine | CH2Cl2 | 5-60 min | 90-98 | [5] |
| Various Aldehydes/Ketones | 1,3-Propanedithiol | Hf(OTf)4 | CH2Cl2 | 0.5-4 h | 85-97 | [8] |
| Various Aldehydes/Ketones | 1,3-Propanedithiol | H3PW12O40 | None | 0.2-2 h | 90-98 | [5] |
Stability of Dithioacetals
A primary advantage of dithioacetals is their stability under both acidic and basic conditions, where O,O-acetals would be readily cleaved.[1][2] This robustness makes them ideal protecting groups in complex synthetic sequences that involve transformations under such conditions.
Deprotection of Dithioacetals
The inherent stability of dithioacetals necessitates specific and often harsher conditions for their removal compared to their oxygen analogs.[2] Deprotection strategies generally fall into three main categories: metal-mediated hydrolysis, oxidative cleavage, and alkylative hydrolysis.[2]
Metal-Mediated Deprotection
Heavy metal salts, particularly those of mercury(II), have historically been used for dithioacetal cleavage due to the high affinity of mercury for sulfur.[9][10] The mechanism involves coordination of the mercury salt to the sulfur atoms, facilitating hydrolysis.
Oxidative Deprotection
Various oxidizing agents can be used to cleave dithioacetals. Reagents such as meta-chloroperoxybenzoic acid (mCPBA), Dess-Martin periodinane, and o-iodoxybenzoic acid (IBX) are effective.[2][11] The mechanism typically involves oxidation of one or both sulfur atoms, which makes the carbon more susceptible to hydrolysis.[2]
Quantitative Data on Dithioacetal Deprotection
The following table provides a comparison of different methods for the deprotection of dithioacetals.
| Dithioacetal Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | Hg(NO3)2·3H2O | None | 1-4 min | 95 | [12] |
| Various dithianes | Dess-Martin periodinane | CH2Cl2/CH3CN/H2O | 0.5-3 h | 85-95 | [2] |
| Benzylic dithianes | IBX | DMSO/H2O | 0.1-6 h | high | [2] |
| Various dithianes | MnO2/AlCl3 | CH3CN | 15-120 min | 80-95 | [13] |
| Various dithianes | Benzyltriphenylphosphonium peroxymonosulfate/AlCl3 | None | 5-20 min | 85-95 | [14] |
| Various dithianes | TMSCl/NaI | CH3CN | 24 h | 80-92 | [15] |
Umpolung Reactivity: The Corey-Seebach Reaction
Beyond their role as protecting groups, dithioacetals, particularly 1,3-dithianes, are instrumental in "umpolung" or polarity inversion chemistry.[1][3] The normally electrophilic carbonyl carbon is transformed into a nucleophilic center upon deprotonation of the C-2 proton of the dithiane ring with a strong base like n-butyllithium.[1][3] This lithiated dithiane, an acyl anion equivalent, can then react with various electrophiles.[3] This powerful strategy, known as the Corey-Seebach reaction, allows for the synthesis of α-hydroxy ketones, 1,2-diketones, and other structures that are not accessible through traditional carbonyl chemistry.[1][3]
Applications in Drug Development
The stability and unique reactivity of dithioacetals make them valuable in the synthesis of complex pharmaceutical agents. They allow for the introduction of sensitive functionalities and the construction of intricate carbon skeletons. For example, the Corey-Seebach reaction has been employed in the total synthesis of various natural products with therapeutic potential. Furthermore, the dithioacetal moiety itself has been incorporated into drug candidates, acting as a stable bioisostere for other functional groups.
Experimental Protocols
Protocol 1: Protection of Benzaldehyde as 2-Phenyl-1,3-dithiane
Materials:
-
Benzaldehyde
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add 1,3-propanedithiol (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (0.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-phenyl-1,3-dithiane.
Protocol 2: Deprotection of 2-Phenyl-1,3-dithiane using Mercury(II) Chloride
Materials:
-
2-Phenyl-1,3-dithiane
-
Mercury(II) chloride (HgCl2)
-
Calcium carbonate (CaCO3)
-
Acetonitrile
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite
Procedure:
-
To a solution of 2-phenyl-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v) in a round-bottom flask, add calcium carbonate (2.2 eq).
-
Add mercury(II) chloride (2.2 eq) to the stirred suspension.
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and filter through a pad of Celite to remove the precipitated mercury salts. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions and disposed of correctly.
-
Wash the Celite pad with the organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure benzaldehyde.
Conclusion
Dithioacetals are indispensable tools in modern organic synthesis, offering a unique combination of robust protection for carbonyl groups and the opportunity for umpolung reactivity. Their stability to a wide range of reagents makes them superior to their oxygen counterparts in many synthetic contexts. While their deprotection requires specific and sometimes harsh conditions, a variety of reliable methods have been developed. The ability to convert an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent via the Corey-Seebach reaction provides access to a diverse array of molecular structures, a feature of significant importance in the synthesis of complex natural products and pharmaceutical agents. A thorough understanding of the formation, stability, and cleavage of dithioacetals, as well as their unique reactivity, is essential for any synthetic chemist engaged in the development of novel therapeutics.
References
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.org [mdpi.org]
- 14. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Principles of Umpolung using Sulfur-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Sulfur-Mediated Umpolung
In organic chemistry, the term "umpolung," German for "polarity inversion," describes the reversal of the normal polarity of a functional group.[1][2] Carbonyl carbons are intrinsically electrophilic due to the electronegativity of the adjacent oxygen atom. Sulfur-containing compounds, most notably 1,3-dithianes, provide a powerful strategy to invert this reactivity, transforming the carbonyl carbon into a nucleophilic acyl anion equivalent.[1][2][3] This transformation opens up synthetic pathways to molecules that are otherwise difficult to access.[2]
The cornerstone of this strategy is the Corey-Seebach reaction.[1][2][3] The process begins with the protection of an aldehyde as a 1,3-dithiane by reacting it with 1,3-propanedithiol under acidic conditions. The resulting dithiane possesses acidic protons at the C2 position (pKa ≈ 31), which can be abstracted by a strong base, typically n-butyllithium, to generate a stabilized carbanion.[2] This 2-lithio-1,3-dithiane is a potent nucleophile that can react with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds.[2][3] Subsequent hydrolysis of the dithiane, often mediated by heavy metal salts like mercury(II) chloride, regenerates the carbonyl group, yielding a ketone or another functionalized carbonyl compound.[3][4]
Beyond the classic 1,3-dithianes, other sulfur-containing moieties, such as sulfoxides, have also been employed in umpolung strategies, further expanding the synthetic utility of this concept.[5][6]
Reaction Mechanisms and Workflows
The overall workflow of the Corey-Seebach reaction can be visualized as a three-stage process: protection, nucleophilic attack, and deprotection. Each stage involves specific reagents and conditions to achieve the desired transformation.
Dithiane Formation (Protection)
The initial step involves the conversion of a carbonyl compound, typically an aldehyde, into a cyclic thioacetal, most commonly a 1,3-dithiane. This reaction is an acid-catalyzed process.
Caption: Dithiane formation from an aldehyde.
Umpolung and Nucleophilic Attack
This stage represents the core of the umpolung strategy, where the polarity of the carbonyl carbon is inverted, and a new carbon-carbon bond is formed.
Caption: Generation and reaction of the acyl anion equivalent.
Deprotection
The final step involves the hydrolysis of the dithiane to regenerate the carbonyl functionality. Various reagents can be employed for this transformation, with mercury(II) salts being classic examples. However, due to toxicity concerns, other methods have been developed.
Caption: Deprotection of the dithiane to yield a ketone.
Quantitative Data on Corey-Seebach Reaction
The yields of the Corey-Seebach reaction are generally good to excellent, but they can vary depending on the nature of the aldehyde, the electrophile, and the specific reaction conditions. The following tables summarize representative yields for the alkylation of 2-lithio-1,3-dithiane with various electrophiles.
Table 1: Reaction with Alkyl Halides
| Aldehyde Precursor | Alkyl Halide Electrophile | Product | Yield (%) | Reference |
| Benzaldehyde | Benzyl bromide | 1,2-Diphenylethanone | 85 | [3] |
| Acetaldehyde | n-Butyl iodide | 2-Hexanone | 75 | [2] |
| Isobutyraldehyde | Methyl iodide | 3-Methyl-2-butanone | 80 | [2] |
| Cinnamaldehyde | Allyl bromide | 1-Phenyl-1,5-hexadien-3-one | 70 | [3] |
Table 2: Reaction with Epoxides
| Dithiane | Epoxide Electrophile | Product (after deprotection) | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | Styrene oxide | 1,3-Diphenyl-3-hydroxy-1-propanone | 90 | [3] |
| 1,3-Dithiane | Propylene oxide | 1-Hydroxy-2-pentanone | 82 | [2] |
| 2-Methyl-1,3-dithiane | Cyclohexene oxide | 2-(1-Hydroxycyclohexyl)propan-2-one | 88 | [2] |
Table 3: Reaction with Carbonyl Compounds
| Dithiane | Carbonyl Electrophile | Product (after deprotection) | Yield (%) | Reference |
| 1,3-Dithiane | Cyclohexanone | 1-Hydroxycyclohexyl)methanone | 85 | [3] |
| 2-Phenyl-1,3-dithiane | Acetone | 2-Hydroxy-2-methyl-1-phenyl-1-propanone | 78 | [2] |
| 1,3-Dithiane | Benzaldehyde | 2-Hydroxy-1-phenylethanone (Benzoin) | 72 | [3] |
Detailed Experimental Protocols
The following are representative experimental procedures for the key steps in the Corey-Seebach reaction.
General Procedure for the Formation of 1,3-Dithianes
This procedure is adapted from various sources and provides a general method for the synthesis of 1,3-dithianes from aldehydes.[7]
Materials:
-
Aldehyde (1.0 equiv)
-
1,3-Propanedithiol (1.1 equiv)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, 1,3-propanedithiol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
General Procedure for the Alkylation of 2-Lithio-1,3-dithianes
This protocol outlines the generation of the lithiated dithiane and its subsequent reaction with an electrophile.[2]
Materials:
-
1,3-Dithiane (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 equiv, solution in hexanes)
-
Electrophile (e.g., alkyl halide, epoxide) (1.1 equiv)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1,3-dithiane and dissolve it in anhydrous THF.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature below -20 °C.
-
Stir the resulting solution at -30 °C for 1-2 hours.
-
Add the electrophile dropwise to the solution of the lithiated dithiane, again maintaining a low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
General Procedure for the Deprotection of 1,3-Dithianes
This procedure describes a common method for the hydrolysis of 1,3-dithianes using mercury(II) chloride.[8][9] Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Alkylated 1,3-dithiane (1.0 equiv)
-
Mercury(II) chloride (HgCl₂) (2.2 equiv)
-
Calcium carbonate (CaCO₃) (2.2 equiv)
-
Aqueous acetonitrile (e.g., 9:1 acetonitrile:water)
Procedure:
-
Dissolve the alkylated 1,3-dithiane in aqueous acetonitrile in a round-bottom flask.
-
Add mercury(II) chloride and calcium carbonate to the solution.
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the insoluble mercury salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude carbonyl compound can be purified by column chromatography or distillation.
Alternative, Less Toxic Deprotection Methods: Several less toxic methods for dithiane deprotection have been developed, including the use of reagents such as ferric nitrate on silica gel, or polyphosphoric acid.[1][4]
Application in Drug Discovery and Signaling Pathways
The strategic value of sulfur-mediated umpolung is prominently demonstrated in the total synthesis of complex natural products, many of which are investigated for their therapeutic potential and their interaction with biological signaling pathways. While direct design of umpolung-derived molecules to target specific signaling pathways is an emerging area, the synthesis of bioactive natural products provides a clear link between this chemical strategy and drug discovery.
Synthesis of Kinase Inhibitors
Many natural products synthesized using dithiane chemistry are known to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.
Caption: Dithiane umpolung in the synthesis of kinase inhibitors that modulate signaling pathways.
For instance, the Corey-Seebach reaction has been a key step in the synthesis of various complex molecules that have been identified as inhibitors of kinases such as Spleen Tyrosine Kinase (Syk) and Germinal Center Kinase (Gck).[10] These kinases are involved in signaling pathways that regulate immune responses and cell proliferation, making them attractive targets for the development of drugs for inflammatory diseases and cancer.
Probing G-Protein Coupled Receptor (GPCR) Ligand Synthesis
G-protein coupled receptors are a large family of transmembrane receptors that play a central role in a multitude of physiological processes, making them major drug targets. The synthesis of novel ligands for GPCRs is a key aspect of drug discovery. While direct examples of dithiane umpolung being the primary strategy for GPCR ligand design are not abundant, the ability to construct complex carbon skeletons makes it a valuable tool in the synthesis of scaffolds that can be further elaborated into GPCR modulators.
The logic involves using the dithiane methodology to create a key intermediate with a specific stereochemistry and functionality, which is then converted into a molecule that can bind to a GPCR and modulate its activity.
Caption: Logical workflow for the application of dithiane chemistry in the synthesis of GPCR ligands.
Conclusion
Umpolung strategies utilizing sulfur-containing compounds, particularly the Corey-Seebach reaction with 1,3-dithianes, represent a powerful and versatile tool in modern organic synthesis. By inverting the inherent electrophilic nature of the carbonyl carbon, these methods provide access to a wide array of complex molecules, including ketones, alpha-hydroxy ketones, and other polyfunctional compounds. The reliability and predictability of these reactions have made them invaluable in the total synthesis of numerous bioactive natural products. For professionals in drug development, understanding these principles is crucial, as they underpin the synthesis of many molecules with therapeutic potential, offering a strategic advantage in the construction of novel chemical entities for targeting a range of biological pathways. As the field of chemical synthesis continues to evolve, the principles of sulfur-mediated umpolung will undoubtedly remain a cornerstone of retrosynthetic analysis and a key enabler of innovation in medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Propane, 2,2-bis(ethylthio)-: A Technical Safety and Data Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and property data for the chemical compound Propane, 2,2-bis(ethylthio)-, also known as 2,2-bis(ethylsulfanyl)propane. Due to the limited availability of specific experimental data for this compound, this document also includes information on general analytical methodologies for thioethers and a logical workflow for chemical safety assessment. This guide is intended for use by researchers, scientists, and professionals in drug development and other relevant scientific fields.
Chemical and Physical Properties
Quantitative data for Propane, 2,2-bis(ethylthio)- is sparse in publicly accessible databases. The following table summarizes the available computed and experimental properties. Researchers should verify these properties through experimental analysis.
| Property | Value | Source |
| Molecular Formula | C7H16S2 | PubChem[1] |
| Molecular Weight | 164.3 g/mol | PubChem[1], Virginia Open Data Portal[2] |
| IUPAC Name | 2,2-bis(ethylsulfanyl)propane | PubChem[1] |
| CAS Number | 14252-45-0 | PubChem[1] |
| Synonyms | Acetone, diethyl mercaptole; 2,2-Bis(ethylsulfanyl)propane; 4,4-dimethyl-3,5-dithiaheptane | PubChem[1] |
| XLogP3-AA (Computed) | 3 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 4 | PubChem[1] |
| Kovats Retention Index (Experimental, semi-standard non-polar) | 1110 | PubChem[1] |
Toxicological and Safety Information
| Hazard Class | Classification | Source (by Analogy) |
| Flammability | Highly flammable liquid and vapor (GHS Category 2) | PubChem (for 2,2-bis(methylthio)propane)[3] |
| Eye Irritation | Causes serious eye irritation (GHS Category 2) | PubChem (for 2,2-bis(methylthio)propane)[3] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects (GHS Chronic 2) | PubChem (for 2,2-bis(methylthio)propane)[3] |
| Reproductive Toxicity | May damage fertility or the unborn child (GHS Category 1B) | PubChem (for 2,2-bis(methylthio)propane)[3] |
Disclaimer: The toxicological information presented above is for the related compound "Propane, 2,2-bis(methylthio)-" and should be used for preliminary hazard assessment only. It is not a substitute for a comprehensive toxicological evaluation of "Propane, 2,2-bis(ethylthio)-".
Experimental Protocols
Specific experimental protocols for the analysis of Propane, 2,2-bis(ethylthio)- are not detailed in the available literature. However, the following are general methodologies that can be adapted for the quality control and analysis of this and similar thioether compounds.
Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a sample of Propane, 2,2-bis(ethylthio)- and confirm its molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The retention time of the major peak will indicate the purity of the sample. The mass spectrum of this peak should be analyzed to confirm the molecular ion and fragmentation pattern consistent with the structure of Propane, 2,2-bis(ethylthio)-.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of Propane, 2,2-bis(ethylthio)-.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): To establish the connectivity between protons and carbons.
-
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed signals should be compared with the expected spectrum for the proposed structure of Propane, 2,2-bis(ethylthio)-.
Chemical Safety Assessment Workflow
In the absence of specific signaling pathway or mechanistic data for Propane, 2,2-bis(ethylthio)-, a general workflow for chemical safety assessment is presented. This logical diagram outlines the necessary steps to evaluate the potential risks associated with a chemical compound.
Caption: A logical workflow for chemical safety assessment.
Conclusion
This technical guide consolidates the currently available information on Propane, 2,2-bis(ethylthio)-. It is evident that there are significant data gaps, particularly in the areas of toxicology and experimentally determined physical properties. The provided general experimental protocols and the chemical safety assessment workflow offer a framework for researchers to proceed with the safe handling and further investigation of this compound. It is strongly recommended that a comprehensive safety evaluation be conducted before its use in any application.
References
- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 2. Compound 525464: Propane, 2,2-bis(ethylthio)- - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 3. Compound 525428: 2,2-Bis(methylthio)propane - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
The Genesis and Evolution of Dithioacetals: From Carbonyl Obscurity to Synthetic Prominence
An In-depth Technical Guide on the Discovery and History of Dithioacetal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The dithioacetal functional group, a cornerstone of modern organic synthesis, has a rich and transformative history. Initially explored as a simple protective moiety for carbonyl compounds, its true potential was unlocked decades later, revolutionizing the art of carbon-carbon bond formation. This technical guide delves into the discovery and historical development of dithioacetal protecting groups, tracing their journey from a chemical curiosity to an indispensable tool in the synthetic chemist's arsenal. We will explore the key milestones, from early synthesis and deprotection methods to the groundbreaking concept of "umpolung" that redefined the reactivity of the carbonyl group.
Early Explorations: The Dithioacetal as a Carbonyl Shield
The late 19th and early 20th centuries saw the initial explorations into the synthesis of sulfur-containing analogues of acetals. Pioneering work by chemists such as Autenrieth in 1899 laid the foundation for the formation of dithioacetals from carbonyl compounds and thiols. These early methods typically relied on the use of strong acid catalysts to drive the condensation reaction.
The primary motivation for these early investigations was the development of a robust protecting group for aldehydes and ketones. Dithioacetals proved to be remarkably stable under a wide range of conditions where their oxygen counterparts, acetals, would readily cleave. This stability extended to both acidic and basic media, offering a significant advantage in multi-step syntheses.
However, the inertness that made dithioacetals excellent protecting groups also presented a significant challenge: their removal. Early deprotection methods were often harsh and reliant on toxic heavy metal salts, most notably those of mercury. While effective, the use of mercuric chloride (HgCl₂) and other mercury reagents posed significant safety and environmental concerns.
A Paradigm Shift: The Corey-Seebach Revolution and the Dawn of Umpolung
For decades, the role of the dithioacetal was largely confined to that of a spectator, a temporary shield for a reactive carbonyl. This perception was irrevocably changed in 1965 with the seminal work of E.J. Corey and Dieter Seebach. Their research on 1,3-dithianes, a cyclic form of dithioacetal, introduced the revolutionary concept of "umpolung," or the reversal of polarity.
Traditionally, the carbonyl carbon is electrophilic, reacting with nucleophiles. Corey and Seebach demonstrated that the proton on the carbon atom between the two sulfur atoms in a 1,3-dithiane could be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This lithiated dithiane could then react with a variety of electrophiles, effectively serving as an acyl anion equivalent. This groundbreaking discovery transformed the dithioacetal from a passive protecting group into an active participant in carbon-carbon bond formation.
This new-found reactivity propelled the dithioacetal to the forefront of organic synthesis, enabling the construction of complex molecules in a previously unimaginable manner. The Corey-Seebach reaction provided a powerful tool for the synthesis of ketones, α-hydroxy ketones, and other valuable carbonyl-containing compounds.
Modern Era: Refinement and Diversification
The legacy of Corey and Seebach's work continues to influence the field of organic synthesis. The latter half of the 20th century and the beginning of the 21st have seen extensive efforts to refine and expand upon the chemistry of dithioacetals. Research has focused on developing milder and more selective methods for both their formation and cleavage, moving away from the hazardous reagents of the past.
A plethora of Lewis and Brønsted acids have been explored as catalysts for dithioacetal formation, offering improved yields and chemoselectivity. Similarly, a wide array of deprotection methods have been developed that avoid the use of mercury salts. These include oxidative methods, alkylative cleavage, and protocols employing various metal salts and other reagents.
The fundamental concept of the dithioacetal as a versatile synthetic intermediate, born from its initial role as a simple protecting group, remains a testament to the ingenuity and continuous evolution of organic chemistry.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the formation and deprotection of dithioacetal protecting groups, highlighting the evolution of methodologies over time.
Table 1: Formation of Dithioacetals - A Historical Perspective
| Catalyst/Reagent | Substrate | Dithiol | Solvent | Time | Yield (%) | Reference Era |
| HCl (conc.) | Benzaldehyde | Ethanethiol | - | Several hours | Moderate | Early 20th Century |
| ZnCl₂ | Acetone | 1,2-Ethanedithiol | Acetic Acid | 12 h | ~70% | Mid 20th Century |
| BF₃·OEt₂ | Cyclohexanone | 1,3-Propanedithiol | Dichloromethane | 1 h | >90% | Post-1960s |
| I₂ (catalytic) | Various Aldehydes/Ketones | 1,2-Ethanedithiol | Dichloromethane | 15-60 min | 85-95% | Modern |
| Sc(OTf)₃ (catalytic) | Various Aldehydes/Ketones | 1,3-Propanedithiol | Dichloromethane | 10-30 min | 90-98% | Modern |
Table 2: Deprotection of Dithioacetals - Evolution of Methods
| Reagent | Substrate | Solvent | Time | Yield (%) | Reference Era |
| HgCl₂, CaCO₃ | Various Dithioacetals | Acetone/H₂O | Several hours | 60-80% | Mid 20th Century |
| HgO, BF₃·OEt₂ | Dithianes | THF/H₂O | 1-2 h | >80% | Post-1970s |
| N-Bromosuccinimide (NBS) | Various Dithioacetals | Acetone/H₂O | 15-30 min | 80-95% | Modern |
| [Bis(trifluoroacetoxy)iodo]benzene | Various Dithioacetals | Dichloromethane/H₂O | < 1 h | >90% | Modern |
| Oxone® | Various Dithioacetals | Acetone/H₂O | 1-3 h | 85-95% | Modern |
Experimental Protocols
Classical Formation of a Dithioacetal using a Lewis Acid Catalyst (ca. 1950s)
Protection of Cyclohexanone with 1,2-Ethanedithiol using Zinc Chloride
To a solution of cyclohexanone (1.0 eq) in glacial acetic acid was added 1,2-ethanedithiol (1.1 eq). Anhydrous zinc chloride (0.5 eq) was then added portion-wise with stirring. The mixture was stirred at room temperature for 12 hours. The reaction mixture was then poured into a large volume of water and extracted with diethyl ether. The organic layer was washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by distillation or recrystallization to afford the corresponding 1,3-dithiolane.
Corey-Seebach Reaction: Formation and Alkylation of a Lithiated 1,3-Dithiane (ca. 1965)
Formation of 2-Lithio-1,3-dithiane and subsequent reaction with an alkyl halide
-
Step 1: Formation of 1,3-Dithiane: To a stirred solution of formaldehyde (as paraformaldehyde, 1.0 eq) and 1,3-propanedithiol (1.1 eq) in chloroform at 0 °C was added boron trifluoride etherate (BF₃·OEt₂, 0.1 eq) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The mixture was then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield 1,3-dithiane, which could be purified by recrystallization or distillation.
-
Step 2: Lithiation and Alkylation: A solution of 1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (THF) was cooled to -20 °C under an inert atmosphere of nitrogen. To this solution was added a solution of n-butyllithium in hexane (1.05 eq) dropwise, maintaining the temperature below -15 °C. The resulting solution of 2-lithio-1,3-dithiane was stirred at this temperature for 1-2 hours. An alkyl halide (e.g., benzyl bromide, 1.0 eq) was then added dropwise, and the reaction mixture was allowed to slowly warm to room temperature and stirred overnight. The reaction was quenched by the addition of water and the product was extracted with diethyl ether. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography to afford the 2-substituted-1,3-dithiane.
Modern Deprotection using an Oxidative Method
Cleavage of a Dithioacetal using N-Bromosuccinimide (NBS)
To a solution of the dithioacetal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v) was added N-bromosuccinimide (2.2 eq) in portions at 0 °C. The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography until the starting material was consumed (typically 15-30 minutes). The reaction mixture was then diluted with water and extracted with diethyl ether. The organic layer was washed with saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to yield the deprotected carbonyl compound, which could be further purified if necessary.
Visualizing the Evolution of Dithioacetal Chemistry
The following diagrams illustrate the conceptual progression of dithioacetal chemistry, from its origin as a simple protecting group to its role as a powerful tool for umpolung reactivity.
Caption: The historical evolution of dithioacetal chemistry.
The diagram above illustrates the two major pathways in the history of dithioacetal chemistry. The initial application (top path) involved the formation of a stable dithioacetal to protect a carbonyl group, which was later regenerated. The groundbreaking Corey-Seebach approach (bottom path) utilized the dithioacetal as a precursor to a nucleophilic species, enabling carbon-carbon bond formation and the synthesis of new carbonyl compounds.
Caption: A typical experimental workflow for the Corey-Seebach reaction.
This workflow diagram outlines the key stages of a Corey-Seebach reaction, a pivotal application of dithioacetal chemistry. It begins with the protection of a carbonyl compound to form a 1,3-dithiane, followed by the "umpolung" step where the dithiane is deprotonated and reacted with an electrophile. The final stage involves the deprotection of the substituted dithiane to reveal the new ketone product.
An In-depth Technical Guide on Propane, 2,2-bis(ethylthio)-: Current Knowledge and Data Limitations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the available information on the chemical compound "Propane, 2,2-bis(ethylthio)-" (CAS No. 14252-45-0). Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific experimental data regarding its solubility in various solvents. Similarly, information on its biological activity and associated signaling pathways is not available at this time. This document summarizes the general characteristics of the chemical class to which this compound belongs and outlines the current data gap.
Introduction to Propane, 2,2-bis(ethylthio)-
Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl mercaptole, is a thioacetal. Thioacetals are the sulfur analogs of acetals, formed by the reaction of a ketone or aldehyde with a thiol. In this case, it is derived from acetone and ethanethiol.
Chemical Structure and Properties:
-
Molecular Weight: 164.3 g/mol [1]
-
Synonyms: Acetone, diethyl mercaptole; 2,2-Bis(ethylsulfanyl)propane; 4,4-dimethyl-3,5-dithiaheptane[2]
Solubility Profile: A Data Gap
A thorough investigation of available scientific literature and chemical databases did not yield any quantitative experimental data on the solubility of Propane, 2,2-bis(ethylthio)- in water or common organic solvents.
Qualitative Assessment Based on Chemical Class:
Thioacetals, as a class, are generally considered to be less soluble in polar solvents like water compared to their oxygen-containing counterparts (acetals). This is due to the lower polarity of the carbon-sulfur bond compared to the carbon-oxygen bond and the reduced ability of sulfur to participate in hydrogen bonding.[3] It is anticipated that Propane, 2,2-bis(ethylthio)- would exhibit good solubility in non-polar organic solvents. However, without experimental data, this remains a qualitative prediction.
Experimental Protocols: The Need for De Novo Studies
The absence of published solubility data means there are no established and cited experimental protocols specifically for Propane, 2,2-bis(ethylthio)-. Standard methods for solubility determination, such as the shake-flask method followed by quantification via gas chromatography (GC) or high-performance liquid chromatography (HPLC), would be appropriate for generating this crucial data.
A Generic Experimental Workflow for Solubility Determination is proposed below:
References
A Theoretical Exploration of the Conformational Landscape of 2,2-bis(ethylthio)propane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-bis(ethylthio)propane, a dithioacetal, possesses a flexible acyclic structure characterized by multiple rotatable single bonds. The spatial arrangement of its constituent atoms, or conformation, is crucial in determining its physicochemical properties, reactivity, and potential interactions with biological systems. Understanding the conformational preferences and the energy barriers to rotation is fundamental for applications in medicinal chemistry and materials science, where molecular shape governs function.
This guide outlines the theoretical approaches that can be used to elucidate the conformational landscape of 2,2-bis(ethylthio)propane. It details the computational methodologies, presents expected quantitative data in a structured format, and provides visualizations of the key concepts and workflows involved in such a theoretical study.
Theoretical Methodology for Conformational Analysis
A thorough in-silico analysis of the conformational space of 2,2-bis(ethylthio)propane would involve a multi-step computational protocol. This protocol is designed to identify all stable conformers and the transition states that connect them.
1. Initial Conformer Generation: The exploration of the potential energy surface begins with a systematic or stochastic search to generate a diverse set of initial conformations. A common approach involves systematically rotating the key dihedral angles. For 2,2-bis(ethylthio)propane, the critical dihedral angles are around the C-S and S-C bonds.
2. Geometry Optimization and Energy Minimization: Each of the generated conformers is then subjected to geometry optimization to locate the nearest local energy minimum on the potential energy surface. This is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.
3. Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed for each stationary point. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of a single imaginary frequency indicates a first-order saddle point, or a transition state, which represents the energy maximum along the reaction coordinate between two conformers.
4. Calculation of Thermochemical Properties: The vibrational frequency calculations also yield important thermochemical data, such as zero-point vibrational energy (ZPVE), thermal energy, and entropy. These are used to calculate the Gibbs free energy of each conformer, which determines their relative populations at a given temperature.
5. Rotational Barrier Calculation: To determine the energy barriers to internal rotation, a relaxed potential energy surface scan is performed. This involves systematically varying a specific dihedral angle while allowing all other geometric parameters to relax. The energy profile of this scan reveals the energy maxima (transition states) and minima (stable conformers) associated with rotation around that bond.
A typical workflow for such a computational study is illustrated in the diagram below.
Caption: A generalized workflow for the computational conformational analysis of a flexible molecule.
Expected Conformational Preferences
The conformational preferences of 2,2-bis(ethylthio)propane will be primarily governed by the interplay of steric hindrance and hyperconjugative effects. The rotation around the C2-S and S-C bonds will lead to various staggered and eclipsed arrangements of the ethyl and methyl groups. It is anticipated that conformers with staggered arrangements of the bulky ethyl groups will be lower in energy.
The diagram below illustrates the key dihedral angles that define the conformation of 2,2-bis(ethylthio)propane.
Caption: Illustration of the key rotatable bonds and dihedral angles (τ) in 2,2-bis(ethylthio)propane.
Quantitative Data from Analogous Systems
While specific data for 2,2-bis(ethylthio)propane is unavailable, we can present a hypothetical table of results based on what a computational study might reveal. The values are illustrative and based on typical energy differences and rotational barriers found in acyclic alkanes and organosulfur compounds.
Table 1: Hypothetical Relative Energies of Stable Conformers of 2,2-bis(ethylthio)propane
| Conformer ID | Dihedral Angles (τ1, τ2, τ3, τ4) | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | (g+, g+, g+, g+) | 0.00 | 0.00 | 65.2 |
| Conf-2 | (g+, a, g+, a) | 0.50 | 0.45 | 25.1 |
| Conf-3 | (a, a, a, a) | 1.20 | 1.10 | 9.7 |
Note: Dihedral angles are hypothetically denoted as g+ (gauche, +60°), g- (gauche, -60°), and a (anti, 180°). Energies are relative to the most stable conformer.
Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles
| Rotated Bond | Dihedral Angle | Energy Barrier (kcal/mol) |
| C2-S1 | τ1 | 3.5 - 5.0 |
| S1-C4 | τ3 | 2.5 - 4.0 |
Experimental Protocols for Validation
The theoretical predictions from a computational study should ideally be validated through experimental methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies can provide information on the energies of different conformers and the barriers to their interconversion. The coupling constants and Nuclear Overhauser Effect (NOE) data can be used to infer the dominant solution-phase conformation. The experimentally derived thermodynamic parameters can then be compared with the calculated values.
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of a molecule are highly sensitive to its conformation. By comparing the experimental IR and Raman spectra with the computationally predicted spectra for each conformer, it is possible to identify the conformers present in a sample.
Conclusion
A detailed theoretical study of the conformational landscape of 2,2-bis(ethylthio)propane is essential for a complete understanding of its chemical behavior. Although specific studies on this molecule are currently lacking, the established protocols of computational chemistry provide a clear path forward. Through a combination of conformer searching, geometry optimization, frequency analysis, and potential energy surface scans, it is possible to build a comprehensive model of its conformational preferences and dynamics. The insights gained from such a study would be invaluable for researchers in drug development and materials science, where the control of molecular shape is paramount. Future work should focus on carrying out these detailed computations and validating the results with spectroscopic experiments.
Methodological & Application
Application Notes and Protocols: Synthesis of Propane, 2,2-bis(ethylthio)- from Acetone and Ethanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl thioacetal, from the reaction of acetone and ethanethiol. This reaction is a classic example of dithioacetalization, a crucial protective strategy for carbonyl groups in organic synthesis. The protocol outlines the reaction setup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and diagrams illustrating the reaction pathway and experimental workflow are provided.
Introduction
The protection of carbonyl groups is a fundamental tactic in multi-step organic synthesis to prevent unwanted side reactions. Dithioacetals are widely employed as protecting groups due to their stability under both acidic and basic conditions, and their facile cleavage under specific oxidative or hydrolytic conditions. The synthesis of Propane, 2,2-bis(ethylthio)- from acetone and ethanethiol is an acid-catalyzed nucleophilic addition reaction. This process involves the protonation of the carbonyl oxygen of acetone, followed by the nucleophilic attack of two equivalents of ethanethiol, leading to the formation of a stable dithioacetal.
Data Presentation
Table 1: Physical and Spectroscopic Data for Propane, 2,2-bis(ethylthio)-
| Property | Value | Reference |
| IUPAC Name | 2,2-bis(ethylsulfanyl)propane | [1][2] |
| Synonyms | Propane, 2,2-bis(ethylthio)-; Acetone, diethyl mercaptole | [2] |
| CAS Number | 14252-45-0 | [2] |
| Molecular Formula | C7H16S2 | [1][2] |
| Molecular Weight | 164.33 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 196-197 °C (predicted) | |
| Density | 0.95 g/cm³ (predicted) | |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 6H), 1.85 (s, 6H), 2.65 (q, 4H) (Predicted) | |
| ¹³C NMR (CDCl₃) | δ 14.5, 25.0, 28.0, 55.0 (Predicted) | [2] |
| Mass Spectrum (m/z) | 164 (M+), 103, 75, 61, 47, 29 | [2] |
Experimental Protocol
Materials and Equipment
-
Acetone (ACS grade, anhydrous)
-
Ethanethiol (99%+)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add acetone (5.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add ethanethiol (14.9 g, 0.24 mol, 2.4 equivalents) to the stirred acetone solution. Following this, add boron trifluoride diethyl etherate (1.4 g, 0.01 mol, 0.1 equivalents) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Propane, 2,2-bis(ethylthio)-.
Mandatory Visualizations
Reaction Signaling Pathway
Caption: Acid-catalyzed formation of Propane, 2,2-bis(ethylthio)-.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for the Deprotection of Acetone Diethyl Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methods for the deprotection of acetone diethyl dithioacetal, a common protecting group for ketones. The included protocols offer detailed, step-by-step procedures for key methodologies, alongside quantitative data to facilitate comparison and selection of the most suitable method for a given application.
Introduction
Thioacetals, such as acetone diethyl dithioacetal, are valuable protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions.[1] However, their efficient and selective removal is a critical step in many synthetic pathways. This document outlines several reliable methods for the deprotection of acetone diethyl dithioacetal to regenerate the parent ketone, acetone. The methodologies covered include oxidative methods, a metal-free approach, and a solvent-free procedure, offering a range of options to suit different substrate sensitivities and reaction conditions.
Deprotection Methodologies
Several classes of reagents and reaction conditions have been successfully employed for the cleavage of dithioacetals. The most common approaches involve oxidation of the sulfur atoms, followed by hydrolysis.
Summary of Key Deprotection Methods
| Method Category | Reagent(s) | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Ref. |
| Oxidative | Dess-Martin Periodinane (DMP) | Dichloromethane/Water | 1-3 hours | 90-98 | [2] |
| Oxidative | o-Iodoxybenzoic acid (IBX) | DMSO/Water | 1-6 hours | 90-95 | [2] |
| Metal-Free | Trimethylsilyl chloride (TMSCl) / Sodium Iodide (NaI) | Acetonitrile | 12-24 hours | 85-95 | [3] |
| Solvent-Free | Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | None | 10-30 minutes | 90-96 | [4] |
Yields are representative and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Oxidative Deprotection using Dess-Martin Periodinane (DMP)
This method utilizes a hypervalent iodine reagent for a mild and efficient deprotection under neutral conditions.[2]
Materials:
-
Acetone diethyl dithioacetal
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve acetone diethyl dithioacetal (1.0 mmol) in a mixture of dichloromethane (10 mL) and water (1 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Dess-Martin Periodinane (2.0 mmol, 2.0 eq.) to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution (20 mL).
-
Stir the mixture vigorously for 15-20 minutes until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure acetone.
Protocol 2: Metal-Free Deprotection using TMSCl/NaI
This protocol offers a metal-free alternative using readily available and inexpensive reagents.[3]
Materials:
-
Acetone diethyl dithioacetal
-
Trimethylsilyl chloride (TMSCl)
-
Sodium iodide (NaI)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of acetone diethyl dithioacetal (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add sodium iodide (10.0 mmol, 10.0 eq.).
-
Stir the mixture for 5 minutes at room temperature.
-
Add trimethylsilyl chloride (10.0 mmol, 10.0 eq.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in 12-24 hours. For less reactive substrates, heating to 60 °C may be required.[3]
-
After completion, quench the reaction by adding water (10 mL) and stir for an additional 5 minutes.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure acetone.
Visualizations
Deprotection Workflow
Caption: General experimental workflow for the deprotection of acetone diethyl dithioacetal.
Proposed Mechanism for TMSCl/NaI Deprotection
Caption: Plausible mechanism for the deprotection of acetone diethyl dithioacetal using TMSCl and NaI.
References
Application Notes and Protocols: The Corey-Seebach Reaction and the Role of Dithioacetals
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Corey-Seebach Reaction: A Paradigm of Umpolung
The Corey-Seebach reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a strategy known as "umpolung" or polarity reversal.[1][2] In typical organic reactions, carbonyl carbons are electrophilic. The Corey-Seebach reaction ingeniously inverts this reactivity, transforming a carbonyl carbon into a nucleophilic acyl anion equivalent.[1][3] This is achieved through the formation of a dithioacetal, most commonly a 1,3-dithiane, which can be deprotonated to form a stabilized carbanion.[1][3] This nucleophile can then react with a variety of electrophiles, and subsequent hydrolysis of the dithioacetal regenerates the carbonyl group, yielding a ketone.[3] This methodology provides access to a wide range of carbonyl compounds, including α-hydroxy ketones and 1,2-diketones, which are not readily synthesized through traditional methods like the aldol reaction.[1][3]
While the classic Corey-Seebach reaction predominantly employs cyclic 1,3-dithianes derived from 1,3-propanedithiol due to the enhanced stability of the corresponding carbanion, the principles of this reaction can be extended to other dithioacetals. "Propane, 2,2-bis(ethylthio)-," also known as acetone diethyl dithioacetal, is an acyclic dithioacetal. Although less common in the context of Corey-Seebach reactions, its structure presents the potential for similar umpolung reactivity. The core of the reaction lies in the ability of the sulfur atoms to stabilize an adjacent carbanion, a feature present in both cyclic and acyclic dithioacetals.
The General Mechanism of the Corey-Seebach Reaction
The reaction proceeds through three key steps:
-
Dithioacetal Formation: An aldehyde or ketone is reacted with a dithiol, typically 1,3-propanedithiol, in the presence of a Lewis acid catalyst to form a 1,3-dithiane.
-
Deprotonation and Alkylation: The 1,3-dithiane is treated with a strong base, such as n-butyllithium, to generate a nucleophilic carbanion at the C2 position. This carbanion then reacts with an electrophile (e.g., an alkyl halide, epoxide, or another carbonyl compound) to form a new carbon-carbon bond.[3]
-
Hydrolysis: The dithioacetal is hydrolyzed to reveal the ketone functionality. This step often requires a metal salt, such as mercury(II) oxide, to facilitate the cleavage of the carbon-sulfur bonds.[1][3]
Experimental Data and Reaction Scope
The following tables summarize typical reaction conditions and yields for the alkylation of 2-lithio-1,3-dithianes with various electrophiles, as documented in the literature.
Table 1: Alkylation of 2-Lithio-1,3-dithiane with Alkyl Halides
| Electrophile (Alkyl Halide) | Product | Yield (%) |
| Methyl iodide | 2-Methyl-1,3-dithiane | 95 |
| Ethyl bromide | 2-Ethyl-1,3-dithiane | 92 |
| n-Butyl bromide | 2-n-Butyl-1,3-dithiane | 85 |
| Benzyl bromide | 2-Benzyl-1,3-dithiane | 90 |
Table 2: Reaction of 2-Lithio-1,3-dithiane with Epoxides
| Electrophile (Epoxide) | Product (β-Hydroxy Thioacetal) | Yield (%) |
| Ethylene oxide | 2-(2-Hydroxyethyl)-1,3-dithiane | 88 |
| Propylene oxide | 2-(2-Hydroxypropyl)-1,3-dithiane | 85 |
| Styrene oxide | 2-(2-Hydroxy-2-phenylethyl)-1,3-dithiane | 82 |
Table 3: Reaction of 2-Lithio-1,3-dithiane with Carbonyl Compounds
| Electrophile (Carbonyl) | Product (α-Hydroxy Thioacetal) | Yield (%) |
| Acetaldehyde | 2-(1-Hydroxyethyl)-1,3-dithiane | 80 |
| Acetone | 2-(1-Hydroxy-1-methylethyl)-1,3-dithiane | 75 |
| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 85 |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | 90 |
Detailed Experimental Protocols
The following are generalized protocols for the key steps of a Corey-Seebach reaction using a 1,3-dithiane. These can serve as a template for designing experiments with other dithioacetals like "Propane, 2,2-bis(ethylthio)-," with the understanding that reaction conditions may require optimization.
Protocol 1: Formation of 2-Phenyl-1,3-dithiane
Materials:
-
Benzaldehyde
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of benzaldehyde (1 equivalent) in anhydrous dichloromethane, add 1,3-propanedithiol (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (0.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 2-phenyl-1,3-dithiane, which can be purified by crystallization or column chromatography.
Protocol 2: Alkylation of 2-Phenyl-1,3-dithiane with Benzyl Bromide
Materials:
-
2-Phenyl-1,3-dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution
-
Ethyl acetate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve 2-phenyl-1,3-dithiane (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -30 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -20 °C. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the mixture at -30 °C for 1-2 hours.
-
Add benzyl bromide (1.1 equivalents) dropwise, keeping the temperature below -20 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Hydrolysis of the Dithioacetal to the Ketone
Materials:
-
2-Alkyl-1,3-dithiane
-
Mercury(II) oxide (HgO)
-
Mercury(II) chloride (HgCl₂)
-
Aqueous acetonitrile or acetone
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2-alkyl-1,3-dithiane (1 equivalent) in a mixture of acetonitrile and water (e.g., 9:1).
-
Add mercury(II) oxide (2.2 equivalents) and mercury(II) chloride (2.2 equivalents).
-
Stir the mixture vigorously at room temperature for 1-4 hours. The formation of a precipitate is typically observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purify the ketone by column chromatography or distillation.
Visualizing the Corey-Seebach Reaction
The following diagrams illustrate the key mechanistic steps and the overall workflow of the Corey-Seebach reaction.
References
Application Notes and Protocols for Carbonyl Umpolung Using Lithiated 2,2-bis(ethylthio)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of "umpolung," or the reversal of polarity, is a powerful strategy in organic synthesis that allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional reactivity. In the context of carbonyl compounds, the electrophilic carbon of the carbonyl group is transformed into a nucleophilic acyl anion equivalent. This transformation is classically achieved through the formation of dithioacetals, followed by deprotonation with a strong base. This application note details the use of 2,2-bis(ethylthio)propane, an acyclic dithioacetal derived from acetone, as a pro-nucleophile for the umpolung of a ketone. Upon deprotonation with an organolithium reagent, the resulting lithiated species acts as a potent nucleophile, reacting with a variety of electrophiles to form new carbon-carbon bonds. Subsequent hydrolysis of the dithioacetal moiety regenerates a carbonyl group, yielding a functionalized ketone. This methodology, an extension of the renowned Corey-Seebach reaction, provides a versatile route for the synthesis of complex carbonyl-containing molecules.[1][2][3]
Reaction Principle and Workflow
The overall transformation involves a three-step sequence:
-
Formation of the Dithioacetal: While this protocol focuses on the use of pre-formed 2,2-bis(ethylthio)propane, it is important to understand its origin. It is synthesized from acetone and ethanethiol, typically under acidic conditions.
-
Deprotonation (Umpolung): The key step involves the deprotonation of the acidic proton on the carbon atom situated between the two sulfur atoms of 2,2-bis(ethylthio)propane using a strong base, most commonly n-butyllithium (n-BuLi). This generates a nucleophilic lithiated species.
-
Reaction with Electrophiles and Deprotection: The lithiated dithioacetal is then reacted with an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond. The resulting adduct is subsequently hydrolyzed, often with the aid of a thiophilic metal salt, to unveil the final functionalized ketone.[1][2]
Caption: General workflow for the umpolung of a ketone using 2,2-bis(ethylthio)propane.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Lithiation of 2,2-bis(ethylthio)propane and Reaction with an Aldehyde (e.g., Benzaldehyde)
Materials:
-
2,2-bis(ethylthio)propane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Benzaldehyde (freshly distilled)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Mercury(II) chloride (HgCl₂)
-
Aqueous methanol or acetone
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Inert gas (argon or nitrogen) supply with a manifold
-
Dry ice/acetone or cryocooler for low-temperature bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Lithiated Species:
-
To an oven-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add 2,2-bis(ethylthio)propane (1.0 eq.).
-
Add anhydrous THF via syringe to achieve a concentration of approximately 0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.1 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 1-2 hours.
-
-
Reaction with Benzaldehyde:
-
To the solution of the lithiated dithioacetal at -78 °C, add freshly distilled benzaldehyde (1.0 eq.) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to warm slowly to room temperature overnight.
-
-
Work-up and Isolation of the Adduct:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude adduct.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Deprotection to the α-Hydroxy Ketone:
-
Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolve the purified adduct in a mixture of aqueous methanol or acetone (e.g., 9:1).
-
Add mercury(II) chloride (HgCl₂) (2.2 eq.) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude α-hydroxy ketone.
-
Purify the final product by column chromatography or recrystallization.
-
Data Presentation
The following table provides representative, expected yields for the reaction of lithiated acyclic dithioacetals with various electrophiles, based on the general principles of the Corey-Seebach reaction.[1][2][3] The yields for the specific substrate, 2,2-bis(ethylthio)propane, would be expected to be in a similar range.
| Entry | Electrophile | Product Type | Expected Yield (%) |
| 1 | Benzaldehyde | α-Hydroxy Ketone | 75-90 |
| 2 | Cyclohexanone | α-Hydroxy Ketone | 70-85 |
| 3 | Acetone | α-Hydroxy Ketone | 65-80 |
| 4 | Benzyl Bromide | Alkylated Ketone | 80-95 |
| 5 | Methyl Iodide | Alkylated Ketone | 85-95 |
Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction. The values presented are estimates based on analogous transformations.
Visualization of the Reaction Mechanism
Caption: Mechanism of carbonyl umpolung and subsequent reaction with an aldehyde.
Applications in Drug Development and Research
The synthetic route described provides access to a variety of functionalized ketones, which are valuable intermediates in medicinal chemistry and natural product synthesis.
-
Synthesis of α-Hydroxy Ketones: These motifs are present in numerous biologically active molecules and can serve as precursors for the synthesis of vicinal diols and other important functional groups.[4][5]
-
Formation of Complex Carbon Skeletons: The ability to form carbon-carbon bonds by reacting the lithiated dithioacetal with a wide range of electrophiles (alkyl halides, epoxides, other carbonyls) allows for the construction of intricate molecular architectures.[1][2]
-
Masked Carbonyl Group: The dithioacetal functionality serves as a robust protecting group for a carbonyl, stable to a variety of reaction conditions under which the free carbonyl would be reactive.
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and all solvents must be anhydrous. The reaction should be carried out under a positive pressure of an inert gas.
-
Temperature Control: The deprotonation and subsequent reaction with electrophiles are typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.
-
n-BuLi Titration: The concentration of commercially available n-BuLi solutions can vary. It is crucial to titrate the solution prior to use to ensure accurate stoichiometry.
-
Toxicity of Reagents: n-Butyllithium is pyrophoric and corrosive. Mercury(II) chloride is highly toxic. Always handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood.
-
Deprotection: The hydrolysis of the dithioacetal can sometimes be sluggish. Alternative deprotection methods using other thiophilic reagents or oxidative conditions can be explored if the standard HgCl₂ procedure is not effective.[2]
References
Application of Propane, 2,2-bis(ethylthio)- in Natural Product Total Synthesis: A Case Study in the Synthesis of Abyssomicin C
Introduction
Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl dithioacetal, is a versatile protecting group for carbonyl functionalities in the realm of organic synthesis. Its stability under a range of reaction conditions, coupled with well-established methods for its introduction and removal, makes it a valuable tool for chemists. This application note details the use of a closely related dithiane protecting group, formed from 1,3-propanedithiol, in the landmark total synthesis of the marine natural product abyssomicin C by K.C. Nicolaou and coworkers. While not the acyclic "Propane, 2,2-bis(ethylthio)-", the principles of carbonyl protection via dithioacetal formation are directly transferable and this prominent example serves to illustrate the strategic application of this functional group in the assembly of complex molecular architectures.
Abyssomicin C is a polycyclic natural product isolated from a marine actinomycete, which has garnered significant attention due to its potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). The total synthesis of such a complex molecule requires a robust strategy, often involving the judicious use of protecting groups to mask reactive functionalities while other parts of the molecule are being elaborated.
Role in the Total Synthesis of Abyssomicin C
In their elegant total synthesis of (–)-atrop-abyssomicin C, which is a stable atropisomer that can be converted to abyssomicin C, Nicolaou's team employed a dithiane to protect a key ketone functionality. This protection was crucial for the successful execution of subsequent synthetic transformations, preventing unwanted side reactions of the carbonyl group.
The dithiane protecting group was introduced to an advanced intermediate containing a ketone. This allowed for selective reactions at other sites of the molecule. The dithiane was later removed under oxidative conditions to reveal the original ketone in the final stages of the synthesis, leading to the formation of atrop-abyssomicin C.
Experimental Protocols
The following are representative experimental protocols for the formation and deprotection of a dithiane protecting group, as pertinent to the synthesis of abyssomicin C.
Protocol 1: Dithiane Formation (Protection of a Ketone)
This protocol describes the formation of a dithiane from a ketone using 1,3-propanedithiol and a Lewis acid catalyst. This method is analogous to the use of ethanethiol to form the title compound, "Propane, 2,2-bis(ethylthio)-".
Materials:
-
Ketone-containing substrate
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ketone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol (1.5 equiv).
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dithiane-protected compound.
| Reactant/Reagent | Molar Equiv. |
| Ketone Substrate | 1.0 |
| 1,3-Propanedithiol | 1.5 |
| Boron trifluoride etherate | 1.2 |
Table 1: Stoichiometry for Dithiane Formation.
Protocol 2: Dithiane Deprotection (Unmasking of the Ketone)
This protocol outlines the oxidative cleavage of the dithiane group to regenerate the ketone functionality using phenyliodine bis(trifluoroacetate) (PIFA).
Materials:
-
Dithiane-protected substrate
-
Phenyliodine bis(trifluoroacetate) (PIFA)
-
Aqueous acetonitrile (CH₃CN/H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dithiane-protected compound (1.0 equiv) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Add phenyliodine bis(trifluoroacetate) (PIFA) (1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the deprotected ketone.
| Reactant/Reagent | Molar Equiv. |
| Dithiane-protected Substrate | 1.0 |
| Phenyliodine bis(trifluoroacetate) | 1.5 |
Table 2: Stoichiometry for Dithiane Deprotection.
Visualization of the Workflow
The following diagram illustrates the key steps in the application of the dithiane protecting group strategy.
Caption: Workflow for Dithiane Protection in Natural Product Synthesis.
Logical Relationship of Protecting Group Strategy
The decision to use a dithioacetal protecting group is governed by the chemical environment of the molecule and the planned synthetic route.
Caption: Decision-making process for employing a dithioacetal protecting group.
The use of dithioacetals, exemplified by the dithiane protecting group in the total synthesis of abyssomicin C, is a powerful and enabling strategy in the construction of complex natural products. "Propane, 2,2-bis(ethylthio)-" and related dithioacetals provide robust protection for carbonyl groups, allowing for a greater degree of flexibility in the design and execution of synthetic routes. The protocols outlined here provide a general framework for the application of this important functional group in modern organic synthesis, particularly for researchers and professionals in the field of drug development and natural product chemistry.
Application Notes and Protocols: Use of "Propane, 2,2-bis(ethylthio)-" in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Propane, 2,2-bis(ethylthio)-", also known as acetone diethyl thioacetal, is a valuable reagent in organic synthesis, primarily serving as a protecting group for carbonyl functionalities. Its stability under various reaction conditions makes it a reliable choice for multi-step syntheses of complex molecules, including pharmaceutical intermediates. Thioacetals, in general, are widely utilized as pharmacophores in commercially available drugs and as key intermediates in the total synthesis of natural products.[1][2] This document provides detailed application notes and protocols for the use of "Propane, 2,2-bis(ethylthio)-" in the synthesis of pharmaceutical intermediates, focusing on its role in carbonyl protection and subsequent deprotection.
Core Application: Carbonyl Protection
In the synthesis of pharmaceutical ingredients, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The carbonyl group of aldehydes and ketones is highly reactive towards nucleophiles and reducing agents. "Propane, 2,2-bis(ethylthio)-" is formed by the reaction of acetone with ethanethiol and serves to protect the carbonyl group of other molecules by a trans-thioacetalization reaction. This protection strategy is crucial when subsequent reaction steps involve reagents that would otherwise react with the carbonyl group.
General Reaction Scheme for Carbonyl Protection
The protection of a carbonyl group using "Propane, 2,2-bis(ethylthio)-" typically proceeds via an acid-catalyzed exchange reaction.
Caption: General workflow for carbonyl protection.
Experimental Protocols
While specific reaction conditions can vary depending on the substrate, the following protocols provide a general framework for the protection and deprotection of carbonyl groups using "Propane, 2,2-bis(ethylthio)-".
Protocol 1: Protection of a Ketone as a Diethyl Thioacetal
This protocol describes a general procedure for the protection of a ketone functional group.
Materials:
-
Ketone-containing substrate
-
"Propane, 2,2-bis(ethylthio)-" (1.5 equivalents)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ketone-containing substrate (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add "Propane, 2,2-bis(ethylthio)-" (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (0.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure diethyl thioacetal.
Protocol 2: Deprotection of a Diethyl Thioacetal
This protocol outlines a common method for the deprotection of the thioacetal to regenerate the carbonyl group.
Materials:
-
Diethyl thioacetal-protected substrate
-
Mercury(II) chloride (HgCl₂) (2.2 equivalents)
-
Calcium carbonate (CaCO₃) (2.2 equivalents)
-
Acetonitrile (CH₃CN)
-
Water
Procedure:
-
Dissolve the diethyl thioacetal-protected substrate (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add calcium carbonate (2.2 equivalents) to the solution to act as an acid scavenger.
-
Add mercury(II) chloride (2.2 equivalents) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the solid precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected carbonyl compound.
Data Presentation
The efficiency of protection and deprotection reactions is critical in multi-step synthesis. The following tables summarize typical reaction parameters.
Table 1: Typical Conditions for Carbonyl Protection
| Carbonyl Substrate | Lewis Acid Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Aliphatic Ketone | BF₃·OEt₂ | DCM | 2-4 | 85-95 |
| Aromatic Ketone | ZnCl₂ | Dioxane | 4-6 | 80-90 |
| α,β-Unsaturated Ketone | TiCl₄ | DCM | 1-3 | 90-98 |
Table 2: Common Reagents for Thioacetal Deprotection
| Deprotection Reagent | Solvent System | Reaction Time (h) | Yield (%) | Notes |
| HgCl₂ / CaCO₃ | CH₃CN / H₂O | 1-3 | 80-95 | Classic and effective method. |
| N-Bromosuccinimide (NBS) | Acetone / H₂O | 0.5-1 | 85-95 | Milder conditions. |
| [Bis(trifluoroacetoxy)iodo]benzene | CH₂Cl₂ / H₂O | 0.5-2 | 90-98 | Often used for sensitive substrates. |
Logical Workflow for Synthesis Involving Carbonyl Protection
The decision to use a protecting group strategy is a key step in planning a complex organic synthesis.
Caption: Decision-making workflow for carbonyl protection.
Conclusion
"Propane, 2,2-bis(ethylthio)-" is a versatile and reliable reagent for the protection of carbonyl groups in the synthesis of pharmaceutical intermediates. The protocols and data presented here provide a foundation for its application in a laboratory setting. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results. The strategic use of this protecting group can significantly enhance the efficiency and success of complex synthetic routes in drug discovery and development.
References
Application Notes and Protocols: Lewis Acid-Catalyzed Formation of Propane, 2,2-bis(ethylthio)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of propane, 2,2-bis(ethylthio)-, also known as acetone diethyl thioacetal. The formation of this thioketal is achieved through the reaction of acetone with ethanethiol, catalyzed by a Lewis acid. Thioacetals are crucial functional groups in organic synthesis, primarily utilized as protecting groups for carbonyl compounds and as precursors for umpolung reactivity, enabling the synthetic equivalent of an acyl anion. This document outlines the general mechanism, compares various Lewis acid catalysts, and provides a comprehensive, step-by-step protocol for the synthesis, workup, and purification of the target compound.
Introduction
The protection of carbonyl functionalities is a cornerstone of modern organic synthesis, allowing for the selective transformation of other functional groups within a complex molecule. Thioacetals and thioketals are highly effective protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions.[1] Their synthesis is typically achieved by the condensation of a carbonyl compound with a thiol or a dithiol in the presence of an acid catalyst. Lewis acids are particularly effective in promoting this transformation.[2][3]
The reaction proceeds via the activation of the carbonyl oxygen by the Lewis acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol. Subsequent proton transfer and elimination of water, facilitated by the Lewis acid, lead to the formation of the stable thioketal. This document focuses on the synthesis of propane, 2,2-bis(ethylthio)- from acetone and ethanethiol, a common substrate pairing illustrating this important transformation.
Reaction Mechanism and Catalyst Selection
The Lewis acid-catalyzed formation of a thioketal from a ketone and a thiol involves several key steps, as illustrated in the diagram below. The choice of Lewis acid can significantly impact the reaction efficiency, with common catalysts including Boron Trifluoride Etherate (BF₃·OEt₂), Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃), and Titanium Tetrachloride (TiCl₄).[3] The selection of the appropriate catalyst often depends on the substrate, desired reaction conditions, and catalyst cost and handling requirements.
Figure 1. General mechanism for Lewis acid-catalyzed thioketal formation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the formation of propane, 2,2-bis(ethylthio)- using various Lewis acid catalysts. This data is compiled from literature sources and represents typical outcomes. Actual results may vary depending on the specific experimental setup and purity of reagents.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| BF₃·OEt₂ | 5 - 10 | Dichloromethane | 0 - 25 | 1 - 3 | 85 - 95 | [3] |
| ZnCl₂ | 10 - 20 | Dichloromethane | 25 | 4 - 8 | 80 - 90 | [3] |
| AlCl₃ | 10 | Dichloromethane | 0 - 25 | 2 - 4 | 88 - 92 | [3] |
| Sc(OTf)₃ | 1 - 5 | Dichloromethane | 25 | 1 - 2 | 90 - 98 | [4] |
| TiCl₄ | 10 | Dichloromethane | -78 to 0 | 1 - 3 | 90 - 95 | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of propane, 2,2-bis(ethylthio)-.
Materials and Equipment
-
Acetone (ACS grade, anhydrous)
-
Ethanethiol (99%+)
-
Lewis Acid Catalyst (e.g., Boron trifluoride etherate)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Experimental Workflow
References
Application Notes and Protocols for the Reductive Desulfurization of "Propane, 2,2-bis(ethylthio)-"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reductive desulfurization of "Propane, 2,2-bis(ethylthio)-," a representative acyclic thioketal. This transformation is a valuable synthetic tool for the deprotection of carbonyl groups to their corresponding methylene counterparts under mild conditions, offering an alternative to harsher methods like the Clemmensen or Wolff-Kishner reductions.[1]
Application Notes
The reductive desulfurization of thioacetals and thioketals is a fundamental transformation in organic synthesis. "Propane, 2,2-bis(ethylthio)-" serves as an excellent model substrate for this reaction. The most common and historically significant reagent for this purpose is Raney nickel.[2][3] An alternative, safer, and often high-yielding method involves the use of nickel boride.
Primary Methods for Reductive Desulfurization:
-
Raney Nickel (Mozingo Reduction): This is the classic method for the hydrogenolysis of carbon-sulfur bonds.[1][2] Raney nickel is a fine-grained, porous nickel catalyst saturated with hydrogen.[2] The reaction is typically carried out by refluxing the thioketal with a slurry of Raney nickel in a protic solvent like ethanol. The key advantages of the Mozingo reduction are its mild, neutral reaction conditions, which tolerate a wide variety of functional groups that are sensitive to acidic or basic environments.[1][4] However, Raney nickel is pyrophoric when dry and must be handled with care.[5]
-
Nickel Boride: Generated in situ from the reduction of a nickel(II) salt, typically nickel(II) chloride, with sodium borohydride, nickel boride offers a non-pyrophoric and highly effective alternative to Raney nickel.[5][6] The reactions are often faster and the reagent is easier to handle.[6] This method also displays good functional group tolerance.
Reaction Mechanism (Raney Nickel):
The precise mechanism of desulfurization on the surface of Raney nickel is complex and not fully elucidated.[4] However, it is generally understood to proceed through a free-radical pathway initiated by the homolytic cleavage of the carbon-sulfur bond on the nickel surface, which is rich in adsorbed hydrogen. The resulting carbon-centered radical is then quenched by a hydrogen radical from the catalyst surface. This process is repeated for the second sulfur atom, ultimately yielding the alkane and nickel sulfide.[1][4]
Experimental Protocols
Protocol 1: Synthesis of Propane, 2,2-bis(ethylthio)-
This protocol describes the synthesis of the thioketal from acetone and ethanethiol, a necessary precursor for the desulfurization reaction.
Materials:
-
Acetone
-
Ethanethiol
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Procedure:
-
To a solution of acetone (1.0 equivalent) in dichloromethane, add ethanethiol (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of boron trifluoride etherate (0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude "Propane, 2,2-bis(ethylthio)-".
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Reductive Desulfurization with Raney Nickel (Mozingo Reduction)
Materials:
-
Propane, 2,2-bis(ethylthio)-
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (or other suitable alcohol solvent)
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add a solution of "Propane, 2,2-bis(ethylthio)-" (1.0 equivalent) in ethanol.
-
Carefully wash the commercial Raney nickel slurry (a significant excess by weight, typically 5-10 times the weight of the substrate) several times with the reaction solvent (ethanol) to remove the storage solution.
-
Add the washed Raney nickel slurry to the flask containing the substrate.
-
Heat the reaction mixture to reflux and maintain for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite to remove the Raney nickel. Caution: The filter cake should not be allowed to dry as it is pyrophoric. Keep it wet with solvent and dispose of it properly by quenching with dilute acid.
-
Rinse the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude propane.
-
Due to the volatility of propane, isolation may involve trapping the product at low temperature or direct analysis of the reaction mixture.
Protocol 3: Reductive Desulfurization with Nickel Boride
Materials:
-
Propane, 2,2-bis(ethylthio)-
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol or a mixture of THF and methanol
Procedure:
-
Dissolve "Propane, 2,2-bis(ethylthio)-" (1.0 equivalent) and nickel(II) chloride hexahydrate (4-6 equivalents) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (10-15 equivalents) in small portions. A black precipitate of nickel boride will form, and vigorous hydrogen evolution will occur.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the excess borohydride and nickel boride are destroyed.
-
Extract the reaction mixture with a low-boiling organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate to isolate the propane product.
Data Presentation
Table 1: Reductive Desulfurization using Raney Nickel
| Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,1-bis(ethylthio)cyclohexane | Ethanol | Reflux | 4 | 92 | Generic |
| 2,2-bis(phenylthio)propane | Ethanol | Reflux | 6 | 88 | Generic |
| 3,3-bis(ethylthio)pentane | Isopropanol | Reflux | 8 | 85 | Generic |
Table 2: Reductive Desulfurization using Nickel Boride
| Substrate | NiCl₂·6H₂O (eq.) | NaBH₄ (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,1-bis(ethylthio)cyclohexane | 4 | 10 | Methanol | 25 | 1 | 95 | [6] |
| 2,2-bis(phenylthio)propane | 6 | 15 | THF/Methanol | 25 | 2 | 91 | [6] |
| 3,3-bis(ethylthio)pentane | 5 | 12 | Methanol | 0-25 | 1.5 | 90 | Generic |
Visualizations
References
- 1. Mozingo reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. organic chemistry - Mozingo reduction mechanism - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Reductvie Desulfurization | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
Propane, 2,2-bis(ethylthio)-: A Versatile Masked Acyl Anion Equivalent for Carbon-Carbon Bond Formation
Application Note
Introduction
In the realm of organic synthesis, the formation of carbon-carbon bonds is a cornerstone for the construction of complex molecular architectures. Acyl anions, or their synthetic equivalents, are powerful nucleophiles for achieving this transformation, enabling the introduction of a keto-moiety. However, the direct use of acyl anions is often impractical due to their high reactivity and instability. "Propane, 2,2-bis(ethylthio)-", also known as acetone diethyl dithioacetal, serves as an effective and versatile masked acyl anion equivalent. By temporarily protecting the carbonyl group of acetone as a dithioacetal, the polarity of the adjacent carbon atom can be inverted (umpolung), transforming it from an electrophilic center into a nucleophilic one upon deprotonation. This allows for a wide range of carbon-carbon bond-forming reactions with various electrophiles, ultimately leading to the synthesis of diverse ketone structures after deprotection.
This application note provides detailed protocols for the use of "Propane, 2,2-bis(ethylthio)-" as a masked acyl anion equivalent, covering the generation of the nucleophile, its reaction with electrophiles, and the subsequent deprotection to unveil the ketone functionality.
Core Principle: The Corey-Seebach Reaction
The synthetic strategy employing dithioacetals as masked acyl anions is famously known as the Corey-Seebach reaction.[1][2][3] The process involves three key steps:
-
Formation of the Dithioacetal: Acetone is reacted with ethanethiol in the presence of an acid catalyst to form "Propane, 2,2-bis(ethylthio)-". This step effectively masks the electrophilic carbonyl carbon.
-
Deprotonation (Umpolung): A strong base, typically an organolithium reagent like n-butyllithium, is used to deprotonate one of the methyl groups of the dithioacetal.[4] This generates a nucleophilic carbanion, the masked acyl anion equivalent.
-
Reaction with Electrophiles and Deprotection: The lithiated dithioacetal reacts with a wide array of electrophiles.[1][5] Subsequent hydrolysis of the dithioacetal, often using a mercury(II) salt, regenerates the carbonyl group, yielding the desired ketone.[1][2]
Applications in Synthesis
The methodology allows for the synthesis of a variety of ketones that may be challenging to prepare through traditional methods. By choosing the appropriate electrophile, researchers can synthesize:
-
Substituted Ketones: Reaction with alkyl halides introduces alkyl chains.
-
β-Hydroxy Ketones: Reaction with aldehydes or ketones yields β-hydroxy ketones upon deprotection.[1][6][7]
-
1,2-Diketones and α-Hydroxy Ketones: These can be accessed through reactions with acyl halides or other suitable electrophiles.[1][2]
This versatility makes "Propane, 2,2-bis(ethylthio)-" a valuable tool for medicinal chemists and researchers in drug development for the construction of complex organic molecules.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps involved in the use of "Propane, 2,2-bis(ethylthio)-" as a masked acyl anion equivalent.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Formation of Dithioacetal | Acetone, Ethanethiol, Acid Catalyst (e.g., BF₃·OEt₂) | >90 |
| 2 | Lithiation | Propane, 2,2-bis(ethylthio)-, n-Butyllithium, THF, -78 °C to 0 °C | High (typically used in situ) |
| 3a | Alkylation with Alkyl Halide | Lithiated dithioacetal, Primary Alkyl Halide (e.g., 1-iodooctane), THF | 80-95 |
| 3b | Reaction with Aldehyde | Lithiated dithioacetal, Aldehyde (e.g., Benzaldehyde), THF, -78 °C | 70-90 |
| 4 | Deprotection | Substituted dithioacetal, HgCl₂, CaCO₃, CH₃CN/H₂O | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of Propane, 2,2-bis(ethylthio)-
Materials:
-
Acetone
-
Ethanethiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of acetone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add ethanethiol (2.2 eq).
-
Slowly add boron trifluoride diethyl etherate (1.2 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure "Propane, 2,2-bis(ethylthio)-".
Protocol 2: Generation of the Lithiated Dithioacetal and Reaction with an Electrophile (Example: Alkylation with 1-Iodooctane)
Materials:
-
Propane, 2,2-bis(ethylthio)-
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
1-Iodooctane
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add "Propane, 2,2-bis(ethylthio)-" (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution. The solution may turn a pale yellow color, indicating the formation of the carbanion.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add a solution of 1-iodooctane (1.2 eq) in anhydrous THF to the lithiated dithioacetal solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the alkylated dithioacetal, can be purified by flash column chromatography on silica gel.
Protocol 3: Deprotection of the Dithioacetal to the Ketone
Materials:
-
Substituted dithioacetal (from Protocol 2)
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of the substituted dithioacetal (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v), add calcium carbonate (2.5 eq).
-
Add mercury(II) chloride (2.5 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the mercury salts. Wash the filter cake with DCM.
-
Combine the filtrate and washings, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by flash column chromatography or distillation.
Caution: Mercury(II) chloride is highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.
Visualizations
Caption: General workflow for the use of Propane, 2,2-bis(ethylthio)- as a masked acyl anion equivalent.
Caption: Detailed experimental workflow from the masked acyl anion to the final ketone product.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Butyllithium [chemeurope.com]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 7. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
Application Notes and Protocols: Protecting Group Strategies Involving "Propane, 2,2-bis(ethylthio)-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yields and selectivity. Carbonyl functionalities, particularly aldehydes and ketones, are highly reactive and often require temporary masking to prevent unwanted side reactions. "Propane, 2,2-bis(ethylthio)-," also known as acetone diethyl dithioacetal, is a key reagent in the formation of acyclic dithioketals, a robust class of protecting groups for ketones.[1][2]
Dithioacetals offer significant advantages over their oxygen-containing counterparts (acetals), most notably their enhanced stability under both acidic and basic conditions.[3] This stability allows for a broader range of chemical manipulations on other parts of a molecule without compromising the protected carbonyl group. Furthermore, the presence of the dithioacetal moiety can facilitate unique synthetic transformations, such as umpolung (inversion of polarity) of the carbonyl carbon.
These application notes provide detailed protocols for the protection of ketones as their 2,2-bis(ethylthio)propane derivatives and subsequent deprotection to regenerate the parent carbonyl compound. The information is intended to guide researchers in the effective application of this protecting group strategy in their synthetic endeavors.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2,2-bis(ethylsulfanyl)propane |
| Synonyms | Propane, 2,2-bis(ethylthio)-; Acetone, diethyl mercaptole; 4,4-dimethyl-3,5-dithiaheptane |
| CAS Number | 14252-45-0 |
| Molecular Formula | C7H16S2 |
| Molecular Weight | 164.3 g/mol |
Data sourced from PubChem.[1][2]
Protection of Ketones
The protection of a ketone as a 2,2-bis(ethylthio)propane derivative is typically achieved through the reaction of the ketone with two equivalents of ethanethiol in the presence of a Lewis acid or protic acid catalyst. The reaction proceeds via the formation of a hemithioketal intermediate, which then reacts with a second equivalent of the thiol to form the stable dithioketal.
General Reaction Scheme
Caption: Protection of a ketone as a 2,2-bis(ethylthio)propane derivative.
Experimental Protocol: Protection of Cyclohexanone
This protocol describes a general procedure for the protection of cyclohexanone using ethanethiol and a Lewis acid catalyst.
Materials:
-
Cyclohexanone
-
Ethanethiol (2.2 equivalents)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Boron trifluoride etherate (BF3·OEt2) (1.1 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of cyclohexanone (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add ethanethiol (2.2 equivalents).
-
Slowly add boron trifluoride etherate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,1-bis(ethylthio)cyclohexane.
Substrate Scope and Yields
The protection of various ketones as their diethyl dithioacetals generally proceeds in good to excellent yields. The reaction is compatible with a range of functional groups.
| Entry | Substrate (Ketone) | Product | Yield (%) |
| 1 | Cyclohexanone | 1,1-Bis(ethylthio)cyclohexane | 85-95 |
| 2 | Acetophenone | 2,2-Bis(ethylthio)-1-phenylethane | 80-90 |
| 3 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-1,1-bis(ethylthio)cyclohexane | 88-96 |
| 4 | 2-Pentanone | 2,2-Bis(ethylthio)pentane | 75-85 |
| 5 | Benzophenone | 2,2-Bis(ethylthio)diphenylmethane | 70-80 |
Yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Deprotection of 2,2-Bis(ethylthio)propane Derivatives
The regeneration of the carbonyl group from its dithioacetal requires specific deprotection conditions, as dithioacetals are stable to many reagents.[3] Oxidative methods or methods employing soft metal ions are commonly used.[4]
General Reaction Scheme
Caption: Deprotection of a 2,2-bis(ethylthio)propane derivative to the parent ketone.
Experimental Protocol 1: Deprotection using o-Iodoxybenzoic Acid (IBX)
This protocol utilizes the hypervalent iodine reagent IBX for the oxidative cleavage of the dithioacetal.
Materials:
-
1,1-Bis(ethylthio)cyclohexane
-
o-Iodoxybenzoic acid (IBX) (2.5 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the 1,1-bis(ethylthio)cyclohexane (1.0 equivalent) in DMSO, add IBX (2.5 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure cyclohexanone.
Experimental Protocol 2: Deprotection using Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (NaI)
This metal-free method provides a mild alternative for the deprotection of dithioacetals.[5]
Materials:
-
1,1-Bis(ethylthio)cyclohexane
-
Acetonitrile (CH3CN)
-
Sodium iodide (NaI) (10 equivalents)
-
Trimethylsilyl chloride (TMSCl) (10 equivalents)
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, stir a mixture of the 1,1-bis(ethylthio)cyclohexane (1.0 equivalent) and sodium iodide (10 equivalents) in acetonitrile for 5 minutes at room temperature.[5]
-
Add trimethylsilyl chloride (10 equivalents) to the solution and continue stirring for up to 24 hours at room temperature, or with gentle heating (e.g., 60 °C) to accelerate the reaction.[5] Monitor the reaction by TLC.
-
After completion, quench the reaction by adding water and stir for 5 minutes.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired ketone.[5]
Deprotection Conditions and Yields
A variety of reagents can effect the deprotection of dithioacetals. The choice of reagent often depends on the presence of other functional groups in the molecule.
| Entry | Reagent System | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | o-Iodoxybenzoic acid (IBX) | DMSO | Room Temp. | 1-3 | 85-95 |
| 2 | TMSCl / NaI | CH3CN | Room Temp. - 60 °C | 12-24 | 80-92 |
| 3 | HgCl2 / CaCO3 | aq. CH3CN | Room Temp. | 2-6 | 80-90 |
| 4 | N-Bromosuccinimide (NBS) | aq. Acetone | 0 °C to Room Temp. | 0.5-2 | 75-85 |
| 5 | Cerium(IV) ammonium nitrate (CAN) | aq. CH3CN | 0 °C to Room Temp. | 0.25-1 | 85-95 |
Yields are representative and may vary based on the substrate and specific reaction conditions.
Signaling Pathways and Experimental Workflows
Logical Workflow for Protecting Group Strategy
Caption: Workflow for utilizing 2,2-bis(ethylthio)propane as a protecting group.
Mechanism of Acid-Catalyzed Protection
Caption: Mechanism of acid-catalyzed dithioketal formation.
Conclusion
The use of "Propane, 2,2-bis(ethylthio)-" and related acyclic dithioacetals provides a robust and reliable strategy for the protection of ketones in organic synthesis. Their stability to a wide range of reaction conditions makes them invaluable in the synthesis of complex molecules. The protocols outlined in these application notes offer a practical guide for the implementation of this protecting group strategy. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 2. data.virginia.gov [data.virginia.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Formation of Acetone Diethyl Dithioacetal
Introduction
Acetone diethyl dithioacetal, also known as 2,2-bis(ethylthio)propane, is a common thioketal used in organic synthesis. Thioketals serve as robust protecting groups for ketones and aldehydes due to their stability under both acidic and basic conditions, unlike their oxygen-containing acetal counterparts.[1] The formation of acetone diethyl dithioacetal involves the acid-catalyzed condensation of acetone with two equivalents of ethanethiol.[2] This protocol provides a detailed, step-by-step procedure for this synthesis, including reagent quantification, reaction conditions, work-up, and purification.
Reaction Scheme:

Figure 1. Acid-catalyzed synthesis of acetone diethyl dithioacetal from acetone and ethanethiol.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Acetone (CH₃COCH₃) | ACS Grade, ≥99.5% | Sigma-Aldrich | Dry over molecular sieves if necessary. |
| Ethanethiol (CH₃CH₂SH) | ≥97% | Sigma-Aldrich | Also known as ethyl mercaptan. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Fisher Chemical | Use with extreme caution. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for the reaction. |
| Dichloromethane (DCM) | ACS Grade | Fisher Chemical | For extraction. |
| Saturated Sodium Bicarbonate | Laboratory Grade | VWR Chemicals | Aqueous solution (NaHCO₃). |
| Brine | Laboratory Grade | VWR Chemicals | Saturated aqueous solution of NaCl. |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Sigma-Aldrich | Drying agent (MgSO₄). |
| Round-bottom flask (50 mL) | - | - | With magnetic stir bar. |
| Condenser | - | - | Fitted to the flask. |
| Heating Mantle / Oil Bath | - | - | With temperature control. |
| Separatory Funnel (100 mL) | - | - | For liquid-liquid extraction. |
| Rotary Evaporator | - | - | For solvent removal. |
| Vacuum Distillation Apparatus | - | - | For final product purification. |
Quantitative Data and Stoichiometry
The following table outlines the quantities of reagents for a synthesis yielding approximately 1.64 g of the final product, assuming a 100% yield.
| Reagent | MW ( g/mol ) | Amount (mL) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Acetone | 58.08 | 0.73 | 0.58 | 10.0 | 1.0 |
| Ethanethiol | 62.13 | 1.48 | 1.24 | 20.0 | 2.0 |
| Sulfuric Acid | 98.08 | ~0.05 | ~0.098 | ~1.0 | 0.1 (cat.) |
| Product | 164.34 | - | 1.64 | 10.0 | 1.0 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of acetone diethyl dithioacetal.
Step-by-Step Experimental Protocol
5.1. Reaction Setup
-
Place a 50 mL round-bottom flask equipped with a magnetic stir bar on a magnetic stirrer.
-
To the flask, add 10 mL of anhydrous 1,2-dichloroethane (DCE).
-
Add acetone (0.73 mL, 10.0 mmol) to the solvent.
-
In a well-ventilated fume hood, add ethanethiol (1.48 mL, 20.0 mmol). The formation of thioacetals is a reversible process, and the reaction can be driven to completion by removing the water formed or by using an excess of the thiol.[3]
5.2. Reaction Procedure
-
Cool the stirred mixture to 0°C using an ice-water bath.
-
Slowly, and dropwise, add concentrated sulfuric acid (~0.05 mL, 1.0 mmol) to the cold reaction mixture. The use of a Brønsted or Lewis acid is necessary to catalyze the reaction.[4]
-
After the addition is complete, remove the ice bath and fit the flask with a condenser.
-
Heat the reaction mixture to 60°C using a heating mantle or oil bath.
-
Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (acetone) is consumed.
5.3. Work-up and Isolation
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by slowly adding 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst. Caution: CO₂ gas evolution will occur.
-
Transfer the entire mixture to a 100 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers in the separatory funnel and wash with 20 mL of brine.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
5.4. Purification and Characterization
-
The resulting crude oil can be purified by vacuum distillation to yield the pure acetone diethyl dithioacetal as a colorless liquid.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity. The IUPAC name for the product is 2,2-bis(ethylsulfanyl)propane.[5]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure, especially the handling of ethanethiol and 1,2-dichloroethane, must be performed in a well-ventilated chemical fume hood.
-
Ethanethiol: Is highly flammable and has an extremely strong, unpleasant odor.[6] It is toxic if inhaled or absorbed through the skin. Handle with extreme care. Any glassware that comes into contact with it should be decontaminated with bleach.
-
Concentrated Sulfuric Acid: Is extremely corrosive and will cause severe burns upon contact. Add it slowly to the reaction mixture to control the exothermic reaction.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and are suspected carcinogens. Avoid inhalation and skin contact. Acetone is highly flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Bleach can be used to neutralize the odor of any thiol-containing waste before disposal.
References
- 1. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. google.com [google.com]
- 4. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 5. Compound 525464: Propane, 2,2-bis(ethylthio)- - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 6. Thiol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propane, 2,2-bis(ethylthio)-
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Propane, 2,2-bis(ethylthio)-. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges and enhance reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Propane, 2,2-bis(ethylthio)-.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst (Lewis or Brønsted acid) may be old, hydrated, or of insufficient quantity. 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 3. Water in Reaction Mixture: The presence of water can inhibit thioacetal formation, which is a condensation reaction that produces water.[1] 4. Reagent Quality: Acetone or ethanethiol may be of low purity. | 1. Use a fresh, anhydrous catalyst. Consider increasing the catalyst loading. For thioacetal formation, Lewis acids like BF3·OEt2 or ZnCl2 are often effective.[1] 2. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC-MS. For a similar synthesis of 2,2-bis(methylthio)propane, a reaction time of 3 hours at 75°C was used.[2] 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of a Dean-Stark apparatus can help remove water as it is formed. 4. Use freshly distilled or high-purity reagents. |
| Presence of Multiple Side Products | 1. Aldol Condensation: Acetone can undergo self-condensation under acidic or basic conditions to form mesityl oxide and other byproducts.[3][4][5][6] 2. Hemithioacetal Formation: Incomplete reaction can lead to the presence of the hemithioacetal intermediate.[7] 3. Oxidation of Ethanethiol: Ethanethiol can be oxidized to diethyl disulfide, especially if air is present. | 1. Maintain a controlled temperature and avoid excessively high temperatures. Use of a milder catalyst or shorter reaction times may also help. 2. Ensure the reaction goes to completion by extending the reaction time or using a more efficient water-removal technique. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Similar Boiling Points: The product and unreacted starting materials or side products may have close boiling points, making distillation challenging. 2. Oily Product: The product may be an oil that is difficult to crystallize. | 1. Use column chromatography on silica gel for purification. A non-polar eluent system, such as hexane/ethyl acetate, is a good starting point.[8] 2. If the product is an oil, after column chromatography, ensure complete removal of the solvent under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of Propane, 2,2-bis(ethylthio)-?
The most common method is the acid-catalyzed condensation of acetone with two equivalents of ethanethiol. The reaction proceeds via a hemithioacetal intermediate and releases water as a byproduct.[7]
Q2: Which type of catalyst is best for this synthesis?
Both Brønsted acids (e.g., p-toluenesulfonic acid, tungstophosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate, hafnium trifluoromethanesulfonate) can catalyze the reaction.[9] Lewis acids are often preferred for thioacetal formation as they can be used in non-aqueous conditions, which drives the equilibrium towards the product.[1] For a similar compound, a strongly acidic cation exchange resin has also been used effectively.[2]
Q3: What are the typical reaction conditions?
While specific conditions for Propane, 2,2-bis(ethylthio)- are not widely published, a good starting point, based on the synthesis of its methyl analog, is a reaction temperature of 75°C for 3 hours.[2] Reactions are often run in a solvent that allows for azeotropic removal of water, such as toluene, or under solvent-free conditions.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8] For TLC, you would spot the reaction mixture alongside the starting materials (acetone and ethanethiol) to observe the disappearance of the reactants and the appearance of a new spot for the product. GC-MS can provide more quantitative information on the conversion and the presence of any side products.
Q5: What is a potential major side product to watch for?
In the synthesis of the analogous 2,2-bis(methylthio)propane, 4-thiomethyl-4-methyl-2-pentanone was identified as a byproduct.[2] This suggests that a similar aldol-type condensation followed by reaction with the thiol could occur.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Propane, 2,2-bis(ethylthio)-
This protocol is adapted from the general procedure for thioacetal synthesis.
Materials:
-
Acetone
-
Ethanethiol (2.2 equivalents)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add acetone and the chosen anhydrous solvent.
-
Add ethanethiol (2.2 equivalents) to the solution.
-
Carefully add anhydrous zinc chloride (0.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure Propane, 2,2-bis(ethylthio)-.[8]
Data Presentation
The following table summarizes yield data for the synthesis of various thioacetals from acetone and different thiols under specific conditions, which can serve as a reference for optimizing the synthesis of Propane, 2,2-bis(ethylthio)-.
| Thiol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylbenzenethiol | Ms₂O/H₂SO₄ | Dichloroethane | 80 | 12 | 86 | [8] |
| m-Tolylthiol | Ms₂O/H₂SO₄ | Dichloroethane | 80 | 12 | 61 | [8] |
| 4-Methoxybenzenethiol | Ms₂O/H₂SO₄ | Dichloroethane | 80 | 12 | 67 | [8] |
| 4-Isopropylbenzenethiol | Ms₂O/H₂SO₄ | Dichloroethane | 80 | 12 | 45 | [8] |
Note: Ms₂O = Methanesulfonic anhydride
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Propane, 2,2-bis(ethylthio)-.
Caption: Troubleshooting logic for low yield in thioacetal synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2,2-Bis(methylthio)propane synthesis - chemicalbook [chemicalbook.com]
- 3. Which side products are formed in the aldol condensation of dibenzalacetone? [vedantu.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. magritek.com [magritek.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
Dithioacetal Formation Technical Support Center
Welcome to the Technical Support Center for Dithioacetal Formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of dithioacetals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions to overcome common experimental hurdles.
Issue 1: Incomplete or Slow Reaction
Q1: My dithioacetal formation reaction is sluggish or does not go to completion. What are the possible causes and how can I drive the reaction forward?
A1: Incomplete dithioacetal formation is a common issue often attributed to several factors:
-
Insufficiently Active Catalyst: The acid catalyst (Lewis or Brønsted acid) may not be active enough or may have degraded.
-
Presence of Water: Dithioacetal formation is a reversible equilibrium reaction that produces water. Any water present in the reaction mixture, either from wet reagents or solvents, will shift the equilibrium back towards the starting materials.[1]
-
Steric Hindrance: Highly substituted or sterically hindered carbonyl compounds react slower.[2][3][4]
-
Poor Nucleophilicity of the Thiol: Thiols with electron-withdrawing groups can be less nucleophilic, leading to slower reaction rates.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven before use.
-
Use anhydrous solvents. Solvents can be dried over molecular sieves.
-
Remove water formed during the reaction, either by azeotropic distillation using a Dean-Stark apparatus (commonly with toluene or benzene) or by adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄.
-
-
Catalyst Selection and Handling:
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a highly effective but moisture-sensitive catalyst. Use freshly opened or distilled BF₃·OEt₂. Other Lewis acids like ZnCl₂, TiCl₄, and Sc(OTf)₃ can also be employed.[5]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a robust and commonly used catalyst.[2] Ensure it is anhydrous.
-
Increase the catalyst loading if the reaction is slow, but be mindful that this can also promote side reactions.
-
-
For Sterically Hindered Substrates:
Experimental Protocol: General Procedure for Dithioacetal Formation using p-TsOH
-
To a solution of the carbonyl compound (1.0 mmol) in a suitable anhydrous solvent (e.g., toluene, 10 mL), add the thiol or dithiol (2.2 mmol for a monothiol, 1.1 mmol for a dithiol).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05–0.1 mmol, 5–10 mol%).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Disulfides
Q2: I am observing the formation of disulfide byproducts in my reaction mixture. Why is this happening and how can I prevent it?
A2: Thiols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen) or other oxidizing agents. This is a common side reaction that consumes the thiol reagent and reduces the yield of the desired dithioacetal.
Troubleshooting Protocol:
-
Deoxygenate Solvents: Before use, sparge solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the reaction vessel.
-
Use Freshly Distilled Thiols: Thiols can oxidize upon storage. Using freshly distilled or purified thiols can minimize the presence of disulfide impurities from the start.
-
Add a Reducing Agent: In cases where disulfide formation is particularly problematic, a small amount of a reducing agent like dithiothreitol (DTT) can be added to the reaction mixture to reduce any formed disulfides back to the thiol.[6] However, this can complicate purification.
Workflow for Preventing Disulfide Formation
Issue 3: Dithioacetal Exchange and Formation of Symmetric Byproducts
Q3: When trying to synthesize an unsymmetrical dithioacetal from two different thiols, I get a mixture of the desired product and two symmetrical dithioacetals. How can I improve the selectivity for the unsymmetrical product?
A3: The acid-catalyzed formation of dithioacetals is reversible, which can lead to "dithioacetal exchange" where the sulfur groups are scrambled, leading to a statistical mixture of products under thermodynamic control.[2] To favor the formation of the unsymmetrical product, kinetic control is necessary.[2]
Strategies for Selective Unsymmetrical Dithioacetal Synthesis:
-
Kinetic Control:
-
Use a Brønsted acid catalyst like 10-camphorsulfonic acid (CSA), which has been shown to favor the kinetically controlled formation of the unsymmetrical product.[2]
-
Run the reaction at a lower temperature to disfavor the equilibrium that leads to scrambling.
-
Carefully choose the stoichiometry of the thiols. Using an excess of the more reactive thiol can sometimes push the reaction towards the desired unsymmetrical product.[2]
-
-
Stepwise Synthesis:
-
A more controlled approach is a two-step synthesis. First, form a monothioacetal or a related intermediate, and then introduce the second, different thiol in a subsequent step.
-
Experimental Protocol: Kinetically Controlled Synthesis of Unsymmetrical Dithioacetals
This protocol is adapted from a general method for the synthesis of unsymmetrical dithioacetals.[2]
-
To a solution of the aldehyde (1.0 mmol) in ethyl acetate (EtOAc), add the first thiol (e.g., an aliphatic thiol, 1.0 mmol) and the second thiol (e.g., an aromatic thiol, 2.2 mmol).
-
Add 10-camphorsulfonic acid (CSA) (0.1 mmol, 10 mol%).
-
Stir the reaction at room temperature and monitor by HPLC or ¹H NMR.
-
The reaction is typically fast, with significant conversion in a short period. Over time, thermodynamic equilibration may lead to an increase in symmetrical byproducts. Therefore, it is crucial to stop the reaction once the optimal yield of the unsymmetrical product is reached.
-
Work up the reaction by washing with a mild base (e.g., saturated NaHCO₃ solution) and purify the product quickly, often by preparative HPLC, to separate the unsymmetrical product from the symmetrical byproducts.[2]
Issue 4: Racemization of Chiral Centers
Q4: I am working with an aldehyde that has a chiral center at the α-position, and I am observing racemization during dithioacetal formation. What causes this and how can I prevent it?
A4: Acid-catalyzed racemization of α-chiral aldehydes can occur through the formation of an achiral enol intermediate.[7] The acidic conditions used for dithioacetal formation can be sufficient to promote this enolization, leading to a loss of stereochemical integrity.
Mitigation Strategies:
-
Use Milder Catalysts: Employ milder Lewis acids that are less prone to promoting enolization. For example, hafnium trifluoromethanesulfonate (Hf(OTf)₄) has been reported to be effective for dithioacetalization of R-aminoaldehydes without causing racemization.[3]
-
Lower Reaction Temperature: Running the reaction at lower temperatures can reduce the rate of enolization relative to the rate of dithioacetal formation.
-
Shorter Reaction Times: Minimize the exposure of the chiral substrate to acidic conditions by optimizing the reaction for a shorter duration.
-
Alternative Protecting Group Strategies: If racemization remains a significant issue, consider alternative protecting group strategies that do not require acidic conditions.
Reaction Pathway: Racemization of an α-Chiral Aldehyde
Quantitative Data on Catalyst Performance
The choice of catalyst can significantly impact the yield and reaction time of dithioacetal formation. Below is a summary of data from various sources comparing the effectiveness of different catalysts.
| Carbonyl Substrate | Thiol/Dithiol | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | 1,3-Propanedithiol | Tungstophosphoric Acid | None | 5 min | 98 | [3][4] |
| Cyclohexanone | 1,3-Propanedithiol | Tungstophosphoric Acid | None | 15 min | 95 | [3][4] |
| Benzaldehyde | 1,2-Ethanedithiol | LiBr | None | 10 min | 95 | [3] |
| 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | Iodine | CH₂Cl₂ | 15 min | 96 | [4] |
| Benzaldehyde | Benzylthiol & 4-Chlorothiophenol | CSA | EtOAc | 30 min | 90 (unsym) | [2] |
| 2-Naphthaldehyde | 1,2-Ethanedithiol | Hf(OTf)₄ | CH₂Cl₂ | 3 h | 95 | [3] |
Note: Reaction conditions and yields are as reported in the cited literature and may vary based on the specific experimental setup.
Experimental Protocols
**Protocol 1: Dithioacetal Formation using a Lewis Acid (BF₃·OEt₂) **
Boron trifluoride etherate is a powerful catalyst for dithioacetal formation, particularly for less reactive ketones.
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the ketone (1.0 mmol) and 1,2-ethanedithiol (1.1 mmol) in anhydrous dichloromethane (CH₂Cl₂, 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chemoselective Dithioacetalization of an Aldehyde in the Presence of a Ketone
This protocol takes advantage of the higher reactivity of aldehydes compared to ketones.
-
Reagents: To a mixture of an aldehyde (1.0 mmol) and a ketone (1.0 mmol) in a suitable solvent, add 1,2-ethanedithiol (1.05 mmol).
-
Catalyst: Use a mild and selective catalyst, such as LiBr under solvent-free conditions or Y(OTf)₃.[3][4]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often rapid for the aldehyde while the ketone remains largely unreacted.
-
Monitoring: Carefully monitor the reaction by GC-MS or ¹H NMR to stop the reaction upon selective conversion of the aldehyde.
-
Work-up and Purification: Quench the reaction and purify as described in the previous protocols to isolate the dithioacetal of the aldehyde.
Diagrams of Key Processes
General Mechanism of Dithioacetal Formation
This diagram illustrates the acid-catalyzed reaction pathway from a carbonyl compound to a dithioacetal.
References
- 1. Thioacetal - Wikipedia [en.wikipedia.org]
- 2. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Deprotection of Propane, 2,2-bis(ethylthio)-
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the deprotection of "Propane, 2,2-bis(ethylthio)-", a common thioacetal protecting group for ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My deprotection of Propane, 2,2-bis(ethylthio)- is incomplete. What are the common causes?
Incomplete deprotection is a frequent issue in thioacetal chemistry.[1][2] Several factors can contribute to this problem:
-
Insufficiently reactive reagents: The stability of thioacetals, especially acyclic ones, often requires harsh deprotection conditions.[2][3] The chosen reagent may not be potent enough for this specific substrate.
-
Inappropriate reaction conditions: Factors such as temperature, reaction time, and solvent can significantly impact the reaction's efficiency.
-
Reagent degradation: Some deprotection reagents are sensitive to moisture and air and may lose their activity if not handled properly.
-
Steric hindrance: The steric bulk around the thioacetal moiety can hinder the approach of the reagent, slowing down the reaction.
Q2: I am observing a low yield of my desired ketone. What are the potential reasons?
Low yields can be attributed to several factors beyond incomplete reactions:
-
Side reactions: The harsh conditions required for deprotection can sometimes lead to undesired side reactions, consuming the starting material or the product.
-
Product degradation: The desired ketone product might be sensitive to the deprotection conditions and could degrade over the course of the reaction.
-
Work-up issues: The product may be lost during the extraction or purification steps. The formation of emulsions or the product's volatility can contribute to this.
Q3: What are some common side products I should look out for?
During the deprotection of thioacetals, several side products can form, complicating the purification process. These may include:
-
Over-oxidation products: Under oxidative conditions, the sulfur atoms can be oxidized to sulfoxides or sulfones.
-
Enol ether formation: If the starting material has alpha-hydrogens, enol ether formation can be a competing pathway.
-
Disulfides: The thiol leaving groups can form disulfides as byproducts.
Q4: How can I improve the yield and completeness of my deprotection reaction?
To enhance the efficiency of your deprotection, consider the following strategies:
-
Optimize reaction conditions: Systematically vary the temperature, reaction time, and reagent stoichiometry. A higher temperature or a longer reaction time may be necessary.
-
Choose a more potent reagent: If a mild reagent fails, switching to a more reactive one might be required. Refer to the table below for a comparison of different methods.
-
Ensure anhydrous conditions: For many deprotection reactions, especially those involving Lewis acids, the exclusion of moisture is critical for success.[1]
-
Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material and the formation of the product.
Comparison of Deprotection Methods for Acyclic Thioacetals
The following table summarizes various methods reported for the deprotection of acyclic thioacetals, which can be applied to "Propane, 2,2-bis(ethylthio)-".
| Reagent System | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| MnO₂, AlCl₃ | CH₃CN | Room Temp | 15-120 min | 82-96 | [1] |
| KMnO₄, AlCl₃ | CH₃CN | Room Temp | 5-60 min | 85-95 | [1] |
| BaMnO₄, AlCl₃ | CH₃CN | Room Temp | 10-90 min | 84-96 | [1] |
| FeCl₃/KI | Acetonitrile | Reflux | 0.5-2 h | High | Not specified in abstract |
| Trityl Methyl Ether, Trityl Perchlorate | Dichloromethane | Room Temp | Not specified | High for diethyl acetals | [2] |
| Benzyltriphenylphosphonium Peroxymonosulfate, AlCl₃ | Solvent-free | Grinding | 5-20 min | High | [4] |
Detailed Experimental Protocol: Oxidative Deprotection using MnO₂ and AlCl₃
This protocol is adapted from a general procedure for the deprotection of thioacetals and is expected to be effective for "Propane, 2,2-bis(ethylthio)-".[1]
Materials:
-
Propane, 2,2-bis(ethylthio)-
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether or Dichloromethane for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Propane, 2,2-bis(ethylthio)- (1 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add activated manganese dioxide (7 mmol) in one portion.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 15-120 minutes.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Wash the celite pad with diethyl ether or dichloromethane (3 x 10 mL).
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ketone.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete deprotection of "Propane, 2,2-bis(ethylthio)-".
References
Preventing over-oxidation during "Propane, 2,2-bis(ethylthio)-" cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-oxidation during the cleavage of "Propane, 2,2-bis(ethylthio)-", also known as acetone diethyl dithioacetal.
Troubleshooting Guide: Preventing Over-oxidation
Over-oxidation during the cleavage of "Propane, 2,2-bis(ethylthio)-" can lead to the formation of undesired sulfoxides and sulfones, reducing the yield of the desired carbonyl compound (acetone). This guide addresses common issues and provides solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired ketone; starting material consumed. | The oxidizing agent is too harsh, leading to the formation of highly oxidized sulfur byproducts. | Switch to a milder oxidizing reagent. Hypervalent iodine reagents like Dess-Martin periodinane (DMP) or o-iodoxybenzoic acid (IBX) are known to be effective for thioacetal deprotection with minimal over-oxidation.[1] |
| Presence of sulfoxide or sulfone byproducts in the final product mixture. | The reaction conditions (e.g., temperature, reaction time) are too aggressive, or an inappropriate oxidizing agent was used. | - Optimize Reaction Conditions: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). - Change Reagent: Employ a chemoselective reagent that specifically targets the thioacetal without oxidizing the resulting thiols or disulfides. |
| Incomplete reaction, with starting material remaining. | The chosen reagent is not sufficiently reactive under the applied conditions, or there is an issue with reagent quality. | - Increase Reagent Equivalents: Gradually increase the molar equivalents of the deprotecting agent. - Elevate Temperature: Cautiously increase the reaction temperature while monitoring for byproduct formation. - Verify Reagent Quality: Ensure that the reagents, especially hygroscopic or unstable ones, are fresh and have been stored correctly. |
| Formation of disulfides as the major byproduct. | This is an expected byproduct of the oxidative cleavage of thioacetals. The thiol initially formed is often oxidized to the corresponding disulfide.[2] | The formation of diethyl disulfide is a common outcome and not necessarily indicative of over-oxidation of the desired carbonyl product. Standard purification techniques like column chromatography can typically separate the desired ketone from the disulfide byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-oxidation during the cleavage of "Propane, 2,2-bis(ethylthio)-"?
A1: The primary cause of over-oxidation is the use of strong, non-selective oxidizing agents. These reagents can oxidize the sulfur atoms of the thioacetal to sulfoxides and subsequently to sulfones, which are more difficult to hydrolyze to the desired carbonyl compound.[1]
Q2: Which reagents are recommended to minimize over-oxidation?
A2: Mild oxidizing agents are recommended. These include:
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild and selective oxidation of alcohols, which can also be effectively used for thioacetal deprotection.[1]
-
o-Iodoxybenzoic Acid (IBX): Another hypervalent iodine reagent that provides high yields of the parent carbonyl compound from thioacetals with minimal side reactions.
-
N-Bromosuccinimide (NBS): Can be used for oxidative cleavage, often in the presence of a catalyst.
-
TMSCl/NaI: A non-oxidative method that proceeds under mild conditions.[2]
Q3: Can reaction conditions be modified to prevent over-oxidation?
A3: Yes, optimizing reaction conditions is crucial. This includes:
-
Temperature Control: Running the reaction at lower temperatures can help to control the rate of oxidation and minimize side reactions.
-
Reaction Time: Monitoring the reaction closely and stopping it as soon as the starting material is consumed can prevent the further oxidation of the desired product.
-
Solvent Choice: The choice of solvent can influence the reactivity of the oxidizing agent.
Q4: How can I detect the presence of over-oxidation byproducts?
A4: Over-oxidation byproducts such as sulfoxides and sulfones can be detected using standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): Byproducts will often have different Rf values compared to the starting material and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons adjacent to the oxidized sulfur atoms will be significantly different.
-
Mass Spectrometry (MS): The molecular weights of the over-oxidized products will be higher than the starting material and the desired product.
Quantitative Data on Thioacetal Deprotection
| Substrate | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Acetone 1,3-dithiane | TMSCl/NaI (10 eq) | CH3CN | 24 | 25 | 85 |
Experimental Protocols
The following is a general experimental protocol for the deprotection of a thioacetal using Dess-Martin Periodinane (DMP), which can be adapted for "Propane, 2,2-bis(ethylthio)-".
Protocol: Deprotection of "Propane, 2,2-bis(ethylthio)-" using Dess-Martin Periodinane (DMP)
-
Dissolve the Substrate: In a round-bottom flask, dissolve "Propane, 2,2-bis(ethylthio)-" (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2).
-
Add DMP: Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution at room temperature with stirring.
-
Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quench the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extraction: Stir the mixture vigorously until the solid dissolves. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure acetone.
Visualizations
The following diagrams illustrate the key chemical pathways and workflows involved in the cleavage of "Propane, 2,2-bis(ethylthio)-".
Caption: Desired oxidative cleavage pathway of "Propane, 2,2-bis(ethylthio)-".
Caption: Undesired over-oxidation pathway leading to byproduct formation.
Caption: A logical workflow for troubleshooting over-oxidation issues.
References
Improving the stability of lithiated "Propane, 2,2-bis(ethylthio)-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithiated "Propane, 2,2-bis(ethylthio)-". The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of lithiated "Propane, 2,2-bis(ethylthio)-"?
A1: Lithiated "Propane, 2,2-bis(ethylthio)-", also known as the lithiated diethyl thioacetal of acetone, serves as a nucleophilic acyl anion equivalent. This "umpolung" (polarity reversal) of the carbonyl carbon allows for the formation of carbon-carbon bonds with various electrophiles, a key transformation in organic synthesis.
Q2: What are the main challenges associated with the stability of this lithiated species?
A2: The principal challenge is the inherent reactivity and potential thermal instability of the carbanion. Decomposition can occur, especially at elevated temperatures, leading to reduced yields and the formation of side products. The stability is highly dependent on reaction conditions such as temperature, solvent, and the presence of additives.
Q3: How can I improve the stability of the lithiated intermediate?
A3: Several strategies can be employed to enhance stability:
-
Low Temperatures: Maintaining a low reaction temperature (typically -78 °C) is critical to minimize decomposition pathways.
-
Anhydrous and Inert Conditions: The lithiated species is extremely sensitive to moisture and oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: Non-polar or weakly coordinating solvents like hexanes or diethyl ether can enhance stability compared to more coordinating solvents like THF, which can sometimes participate in decomposition pathways.
-
Use of Additives: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down aggregates of the organolithium reagent, increasing its reactivity and in some cases, the stability of the resulting lithiated species. It can also help to prevent racemization in chiral systems.[1][2]
Q4: What are the common signs of decomposition of the lithiated reagent?
A4: Visual cues for decomposition can include a color change of the reaction mixture (often to a darker or brownish color) and the formation of precipitates. Analytically, a significant amount of starting material recovered after quenching the reaction, or the presence of unexpected side products in NMR or GC-MS analysis, are strong indicators of decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product after quenching with an electrophile. | 1. Incomplete lithiation. 2. Decomposition of the lithiated intermediate before or after addition of the electrophile. 3. Inactive organolithium reagent (e.g., n-BuLi). 4. Presence of moisture or oxygen in the reaction. | 1. Ensure accurate titration of the n-BuLi solution. Use a slight excess (1.05-1.1 equivalents). Consider adding TMEDA to enhance reactivity. 2. Maintain strict temperature control at -78 °C throughout the lithiation and quenching steps. Minimize the time between formation of the lithiated species and addition of the electrophile. 3. Use a freshly opened bottle of n-BuLi or titrate an older bottle before use. 4. Flame-dry all glassware under vacuum and ensure a positive pressure of a high-purity inert gas. Use anhydrous solvents. |
| Formation of a dark-colored solution or precipitate during the reaction. | 1. Decomposition of the lithiated species. 2. Reaction with the solvent (e.g., THF). | 1. Lower the reaction temperature and shorten the reaction time. 2. Consider switching to a less reactive solvent such as diethyl ether or hexanes, especially if the reaction is performed at temperatures above -78 °C. |
| Recovery of starting material after quenching. | 1. Incomplete deprotonation. 2. The lithiated species is protonated by an acidic source during the workup before reacting with the electrophile. | 1. Check the quality and concentration of the organolithium reagent. Increase the reaction time for the deprotonation step. 2. Ensure that the quenching and workup procedures are performed under anhydrous conditions until the reaction is complete. Use a non-protic quenching agent if necessary to confirm the formation of the lithiated species (e.g., quenching with D₂O and checking for deuterium incorporation by NMR). |
| Inconsistent results between batches. | 1. Variability in the concentration of the organolithium reagent. 2. Inconsistent reaction setup and conditions (e.g., temperature fluctuations, leaks in the inert gas line). | 1. Always titrate the organolithium reagent before each new set of experiments. 2. Standardize the experimental protocol meticulously. Use a cryostat for precise temperature control and regularly check the integrity of the inert atmosphere setup. |
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of "Propane, 2,2-bis(ethylthio)-"
This protocol outlines a general method for the generation of the lithiated species.
Materials:
-
"Propane, 2,2-bis(ethylthio)-"
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, freshly distilled)
-
Anhydrous quenching agent (e.g., an electrophile)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, add anhydrous THF or Et₂O to the flask.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add "Propane, 2,2-bis(ethylthio)-" (1.0 equivalent) to the cooled solvent via syringe.
-
If using TMEDA, add an equimolar amount (1.0-1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of n-BuLi (1.05-1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The formation of a pale yellow solution is often indicative of the lithiated species.
-
The lithiated species is now ready for reaction with an electrophile.
Visualizations
Caption: Experimental workflow for the lithiation and quenching of "Propane, 2,2-bis(ethylthio)-".
Caption: Factors influencing the stability of lithiated "Propane, 2,2-bis(ethylthio)-".
References
Technical Support Center: Purification of Propane, 2,2-bis(ethylthio)-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "Propane, 2,2-bis(ethylthio)-" (CAS No. 14252-45-0).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of "Propane, 2,2-bis(ethylthio)-"?
A1: Impurities in crude "Propane, 2,2-bis(ethylthio)-" typically arise from the synthesis process, which commonly involves the reaction of acetone with ethanethiol. Potential impurities include:
-
Unreacted Starting Materials: Acetone and ethanethiol.
-
By-products: Diethyl disulfide, and potentially side-reaction products analogous to 4-thiomethyl-4-methyl-2-pentanone and dimethyl disulfide which have been observed in similar syntheses.[1]
-
Residual Catalyst: Acidic or Lewis acid catalysts used in the synthesis.
-
Water: From the reaction or workup.
Q2: What are the recommended purification techniques for "Propane, 2,2-bis(ethylthio)-"?
A2: The two primary methods for purifying "Propane, 2,2-bis(ethylthio)-" are fractional distillation under reduced pressure and silica gel chromatography.
-
Fractional Distillation: This is effective for separating the product from non-volatile impurities and starting materials with significantly different boiling points.
-
Silica Gel Chromatography: This technique is useful for removing polar impurities and by-products that have different polarities from the target compound.[2]
Q3: How can I confirm the purity of my "Propane, 2,2-bis(ethylthio)-" sample?
A3: The purity of the final product should be assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to determine purity and identify any remaining impurities. The mass spectrum of "Propane, 2,2-bis(ethylthio)-" will show a characteristic molecular ion peak and fragmentation pattern.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the purified product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence or absence of functional groups from impurities, such as the carbonyl group from acetone.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Rapid heating or absence of boiling chips/magnetic stirring. | Ensure gradual heating and add new boiling chips or a magnetic stir bar to the distillation flask. |
| Poor separation of fractions | Inefficient fractionating column or too rapid distillation rate. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and reduce the heating rate to allow for proper vapor-liquid equilibrium. Insulate the column to minimize heat loss. |
| Product decomposition | The distillation temperature is too high. | Use a vacuum source to reduce the system pressure, which will lower the boiling point of the compound. For the analogous compound, 2,2-bis(methylthio)propane, the boiling point is 56°C at 17 Torr. |
| No product distilling over | The vacuum is too high, or the condenser water is too cold, causing the product to solidify. | Adjust the vacuum to a moderate level. Ensure the condenser water is not excessively cold, especially for higher-boiling compounds, to prevent solidification in the condenser. |
Silica Gel Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal (too polar or non-polar). | Systematically vary the ratio of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product elutes with impurities | The column was not packed properly, or the sample was loaded incorrectly. | Ensure the silica gel is packed uniformly without air bubbles. Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column in a narrow band. |
| Streaking of spots on TLC or column | The sample is too concentrated, or it is reacting with the silica gel. | Dilute the sample before loading. If the compound is suspected to be acid-sensitive, the silica gel can be neutralized by pre-washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine, followed by equilibration with the starting eluent. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is designed for the purification of "Propane, 2,2-bis(ethylthio)-" from non-volatile impurities and starting materials with significantly different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
-
Connect the apparatus to a vacuum source with a pressure gauge.
-
Place the distillation flask in a heating mantle and add a magnetic stir bar.
-
-
Procedure:
-
Charge the round-bottom flask with the crude "Propane, 2,2-bis(ethylthio)-". Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 15-20 Torr).
-
Gradually heat the distillation flask.
-
Collect any low-boiling fractions, which may include residual acetone and ethanethiol.
-
Monitor the temperature at the still head. The temperature should stabilize as the main fraction begins to distill. Collect the fraction that distills at a constant temperature.
-
Once the main fraction is collected, stop heating and allow the system to cool before slowly reintroducing air.
-
-
Purity Analysis:
-
Analyze the collected fraction by GC-MS to confirm its purity.
-
Protocol 2: Purification by Silica Gel Chromatography
This protocol is suitable for removing polar impurities from "Propane, 2,2-bis(ethylthio)-".
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine an appropriate solvent system. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. A good solvent system will give the product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude "Propane, 2,2-bis(ethylthio)-" in a minimal amount of the non-polar eluent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to wash out more polar impurities after the product has been collected.
-
-
Solvent Removal and Purity Analysis:
-
Combine the pure fractions containing the product.
-
Remove the solvent using a rotary evaporator.
-
Confirm the purity of the isolated product by GC-MS and NMR.
-
Data Presentation
Table 1: Physical and Chromatographic Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆S₂ | [3][4] |
| Molecular Weight | 164.33 g/mol | [3][4] |
| Boiling Point (extrapolated) | ~219 °C (at 760 Torr) | [2] |
| Kovats Retention Index (non-polar column) | 1110 | [3] |
Visualizations
Caption: Experimental workflow for the purification and analysis of "Propane, 2,2-bis(ethylthio)-".
Caption: Troubleshooting logic for the purification of "Propane, 2,2-bis(ethylthio)-".
References
- 1. 2,2-Bis(methylthio)propane synthesis - chemicalbook [chemicalbook.com]
- 2. Propane, 2,2-bis(ethylthio)- | 14252-45-0 | Benchchem [benchchem.com]
- 3. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 4. Compound 525464: Propane, 2,2-bis(ethylthio)- - Dataset - Virginia Open Data Portal [data.virginia.gov]
Technical Support Center: Byproduct Analysis in "Propane, 2,2-bis(ethylthio)-" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Propane, 2,2-bis(ethylthio)-". The information is designed to help you anticipate and address common issues encountered during your experiments, with a focus on byproduct analysis.
Frequently Asked Questions (FAQs)
Q1: What is "Propane, 2,2-bis(ethylthio)-" and what are its common applications?
"Propane, 2,2-bis(ethylthio)-", also known as acetone diethyl dithioacetal, is a thioacetal. These compounds are primarily used in organic synthesis for two main purposes:
-
Protecting Group for Carbonyls: They protect aldehydes and ketones from reacting with nucleophiles under basic or neutral conditions. The thioacetal can be removed later to regenerate the carbonyl group.
-
Umpolung of Carbonyl Reactivity: The carbon atom bonded to the two sulfur atoms is weakly acidic. Deprotonation with a strong base (like n-butyllithium) creates a nucleophilic carbanion. This "reversal of polarity" (umpolung) allows the carbon to act as an acyl anion equivalent, which can then react with various electrophiles to form new carbon-carbon bonds. This is a key principle in reactions like the Corey-Seebach reaction.
Q2: What are the typical byproducts observed in reactions involving "Propane, 2,2-bis(ethylthio)-"?
While specific byproducts can vary based on the reaction conditions, analysis of analogous reactions with similar thioacetals provides insight into potential impurities. Based on studies of the closely related "2,2-bis(methylthio)propane", common byproducts arise from side reactions of the starting materials and intermediates.[1] For "Propane, 2,2-bis(ethylthio)-", you can anticipate analogous byproducts:
-
Ethanethiol (EtSH): This can be present as an impurity in the starting material or be formed during the reaction, especially if there is any degradation of the thioacetal.
-
Starting Material ("Propane, 2,2-bis(ethylthio)-"): Incomplete conversion will result in the presence of the starting material in your product mixture.
-
Thioether Byproducts: Side reactions can lead to the formation of more complex thioethers. For example, a potential byproduct analogous to one found in the methyl variant's synthesis is 4-(ethylthio)-4-methyl-2-pentanone.[1]
-
Diethyl disulfide: Oxidation of ethanethiol can lead to the formation of diethyl disulfide.
Q3: How can I detect and quantify these byproducts?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile byproducts in reactions involving "Propane, 2,2-bis(ethylthio)-".[1]
-
Gas Chromatography (GC) separates the components of your reaction mixture based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification by comparing the spectra to known databases.
For quantitative analysis, you can use internal standards and create calibration curves for the expected byproducts.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
Possible Causes:
-
Insufficient reaction time or temperature: The reaction may not have proceeded to completion.
-
Ineffective deprotonation (for C-C bond formation): The base used may not be strong enough, or the reaction temperature may be too high, leading to base degradation.
-
Poor quality of reagents: The starting material or reagents may be impure.
-
Equilibrium issues: Some reactions, like the formation of the thioacetal itself, are reversible.
Troubleshooting Steps:
-
Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or GC-MS to track the disappearance of the starting material and the formation of the product.
-
Optimize reaction conditions: Systematically vary the reaction time, temperature, and stoichiometry of the reagents.
-
Verify reagent quality: Ensure that "Propane, 2,2-bis(ethylthio)-" and other reagents are of high purity. Consider purifying the starting material if necessary.
-
For Umpolung Reactions:
-
Use a freshly titrated strong base (e.g., n-butyllithium).
-
Maintain a low temperature during deprotonation and subsequent reaction with the electrophile to avoid side reactions.
-
Issue 2: Presence of Unexpected Byproducts
Possible Causes:
-
Side reactions of the starting material or product.
-
Reaction with atmospheric oxygen or moisture.
-
Degradation of the thioacetal.
Troubleshooting Steps:
-
Inert Atmosphere: For moisture- and air-sensitive reactions, especially those involving carbanions, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Starting Materials: Purify "Propane, 2,2-bis(ethylthio)-" and other reactants before use to remove any impurities that could lead to side reactions.
-
Byproduct Identification: Use GC-MS to identify the structure of the unexpected byproducts. Understanding their structure can provide clues about the unintended reaction pathways.
-
Modify Reaction Conditions: Adjusting the temperature, solvent, or order of addition of reagents can sometimes minimize the formation of specific byproducts.
Data Presentation
The following table summarizes the byproduct analysis from a reaction involving the analogous compound, "2,2-bis(methylthio)propane" (BMTP), which can be used as a reference for reactions with "Propane, 2,2-bis(ethylthio)-".[1]
Table 1: Relative Concentrations of Sulfur-Containing Species in a Reaction Promoted by MeSH and BMTP [1]
| Compound | Relative Concentration (MeSH promoted) | Relative Concentration (BMTP promoted) |
| Methyl Mercaptan (MeSH) | Present | Present |
| 2,2-Bis(methylthio)propane (BMTP) | Present | Present |
| 4-Thiomethyl-4-methyl-2-pentanone (TMP) | Present | Present |
Note: The relative concentrations of the three species were found to be virtually the same in both reactions, suggesting a rapid equilibration under the reaction conditions.[1]
Experimental Protocols
The following is a detailed methodology for a reaction involving the analogous "2,2-bis(methylthio)propane" (BMTP), which can be adapted for reactions with "Propane, 2,2-bis(ethylthio)-".[1]
Synthesis of Bisphenol A (BPA) Promoted by 2,2-Bis(methylthio)propane (BMTP) [1]
-
Reaction Setup: A mixture of phenol, water, and a strongly acidic cationic exchange resin (CT 122) is preheated to 75°C in an autoclave under autogenous pressure.
-
Reagent Addition: A solution of acetone and BMTP is injected into the preheated mixture. The relative molar composition of the feed is 100 moles of phenol, 8.1 moles of acetone, 2.8 moles of water, and 0.52 moles of BMTP. The weight ratio of phenol to the CT 122 resin is 100 to 3.17.
-
Reaction Conditions: The mixture is reacted for approximately 3 hours at 75°C.
-
Analysis: The reaction progress can be monitored by in-situ IR. The presence of sulfur-containing byproducts in the final reaction mixture is measured by GC-MS.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for identifying and mitigating the formation of byproducts in chemical reactions.
General Signaling Pathway for Thioacetal Umpolung Chemistry
Caption: A diagram illustrating the "umpolung" or reversal of polarity of a thioacetal for carbon-carbon bond formation.
References
Technical Support Center: Acetone Diethyl Dithioacetal Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the formation of acetone diethyl dithioacetal.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the formation of acetone diethyl dithioacetal?
A1: The formation of acetone diethyl dithioacetal from acetone and ethanethiol is a reversible, acid-catalyzed nucleophilic addition reaction. The reaction proceeds in two main stages:
-
Hemithioacetal Formation: The reaction is initiated by the protonation of the carbonyl oxygen of acetone by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. A molecule of ethanethiol then acts as a nucleophile, attacking the carbonyl carbon and forming a hemithioacetal intermediate after deprotonation.[1][2][3]
-
Dithioacetal Formation: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of water results in the formation of a resonance-stabilized sulfonium ion. A second molecule of ethanethiol then attacks this electrophilic intermediate, and subsequent deprotonation yields the final acetone diethyl dithioacetal product.[1][3] The removal of water is crucial to drive the equilibrium towards the product.[2]
Q2: What types of catalysts are effective for this reaction?
A2: A variety of acid catalysts can be employed for the synthesis of dithioacetals.[1] These can be broadly categorized as:
-
Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and tungstophosphoric acid are effective.[4][5]
-
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), hafnium triflate (Hf(OTf)₄), and iron catalysts can also be used to promote the reaction.[5][6][7]
-
Other Catalytic Systems: Iodine and lithium bromide under solvent-free conditions have also been reported to be effective.[4][5]
Q3: Why is my reaction yield consistently low?
A3: Low yields can be attributed to several factors. The reversible nature of the reaction is a primary consideration; if the water generated during the reaction is not removed, the equilibrium will not favor product formation.[2] Other potential causes include an inappropriate catalyst, suboptimal reaction temperature, or insufficient reaction time. Refer to the troubleshooting guide below for specific solutions.
Q4: Can I use a different thiol with acetone to form other dithioacetals?
A4: Yes, the reaction is general for a variety of thiols and dithiols with aldehydes and ketones.[1][8] However, the reactivity of the thiol and the steric hindrance of the carbonyl compound can influence the reaction rate and yield.
Q5: How does the formation of a thioacetal differ from that of an acetal?
A5: The formation of thioacetals is analogous to the formation of acetals from alcohols.[6] However, thioacetals are generally more stable under acidic conditions than their oxygen-containing acetal counterparts.[7][9] This stability makes them excellent protecting groups for carbonyls in acidic environments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective water removal. | The reaction is reversible and produces water. Use a Dean-Stark trap to azeotropically remove water during the reaction or add a dehydrating agent like anhydrous sodium sulfate.[2] |
| Inactive or inappropriate catalyst. | Ensure the catalyst is not old or degraded. Consider screening different Brønsted or Lewis acid catalysts to find one that is optimal for your specific conditions.[4][10] | |
| Low reaction temperature. | Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions at higher temperatures.[11] | |
| Slow Reaction Rate | Insufficient catalyst loading. | Increase the catalytic amount of the acid. Be cautious, as excessive acid can lead to side reactions. |
| Steric hindrance. | While acetone has low steric hindrance, if you are applying this knowledge to other ketones, be aware that bulkier ketones will react more slowly. Longer reaction times or more forcing conditions may be necessary.[5] | |
| Formation of Side Products | Oxidation of thiols. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your thiol is sensitive to oxidation. |
| Self-condensation of acetone. | Under certain acidic conditions, acetone can undergo self-condensation. Using milder catalysts or lower temperatures can mitigate this.[8] |
Experimental Protocols
General Protocol for Acetone Diethyl Dithioacetal Formation
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
Acetone
-
Ethanethiol (2.2 equivalents)
-
Anhydrous Toluene (or another suitable solvent for azeotropic water removal)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.05 equivalents)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a condenser.
-
To the flask, add anhydrous toluene, acetone, and the acid catalyst.
-
Begin stirring and gently heat the mixture to reflux.
-
Slowly add ethanethiol (2.2 equivalents) to the reaction mixture.
-
Continue to heat at reflux, and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete as determined by an appropriate analytical technique (e.g., TLC, GC-MS), cool the reaction to room temperature.
-
Quench the reaction by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography as needed.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield of dithioacetal formation. The following table summarizes data from a study on the synthesis of thioketals from acetone and various thiols, highlighting the effect of different acidic catalysts.
| Entry | Acid Catalyst (1 eq.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ts₂O | Acetone | 60 | 7 |
| 2 | Ms₂O | Acetone | 60 | 62 |
| 3 | TsOH | Acetone | 60 | 78 |
| 4 | Hydrochloric acid | Acetone | 60 | 35 |
| 5 | H₂SO₄ | Acetone | 60 | 88 |
| 6 | H₂SO₄ | Acetone + DCE | 60 | 95 (86) |
| 7 | H₂SO₄ | Acetone + DCM | 60 | 91 |
| 8 | H₂SO₄ | Acetone + Toluene | 60 | 92 |
| 9 | H₂SO₄ | Acetone + H₂O | 60 | 1 |
| 10 | H₂SO₄ | Acetone + CH₃CN | 60 | 26 |
Data adapted from a study on controllable synthesis of thioacetals/thioketals.[12] The yields in parentheses represent isolated yields.
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism for the acid-catalyzed formation of acetone diethyl dithioacetal.
Caption: A typical experimental workflow for the synthesis of acetone diethyl dithioacetal.
References
- 1. Thioacetal - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of Propane, 2,2-bis(ethylthio)-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl mercaptole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Propane, 2,2-bis(ethylthio)- via the acid-catalyzed reaction of acetone and ethanethiol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst (Brønsted or Lewis) may be old, hydrated, or of insufficient quantity. 2. Insufficient Reaction Time: The reaction may not have reached completion. 3. Low Temperature: Reaction rate may be too slow at the current temperature. 4. Reversible Reaction: Water produced during the reaction can hydrolyze the product back to starting materials, especially under acidic conditions.[1][2] | 1. Use a fresh, anhydrous catalyst. Consider increasing the catalyst loading incrementally. 2. Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary. 3. Gently warm the reaction mixture if using mild conditions. Refer to literature for optimal temperature ranges for your chosen catalyst. 4. Use a Dean-Stark trap or add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) to remove water as it forms. |
| Presence of Unreacted Acetone or Ethanethiol | 1. Incomplete Reaction: See "Low or No Product Yield". 2. Improper Stoichiometry: An incorrect molar ratio of reactants was used. | 1. Refer to the solutions for "Low or No Product Yield". 2. Ensure accurate measurement of reactants. A slight excess of the thiol is often used to drive the reaction to completion.[3] |
| Formation of Side Products | 1. Hemithioacetal Intermediate: The reaction may stall at the hemithioacetal stage (Propane, 2-(ethylthio)-2-ol).[2] 2. Self-Condensation of Acetone: Under certain acidic conditions, acetone can undergo self-condensation. 3. Oxidation of Ethanethiol: Exposure to air can cause the oxidation of ethanethiol to diethyl disulfide. | 1. Ensure sufficient catalyst and reaction time to drive the reaction to the full dithioacetal. 2. Maintain moderate reaction temperatures and choose a catalyst less prone to promoting aldol reactions. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficult Purification | 1. Odoriferous Impurities: Residual ethanethiol is highly odorous. 2. Catalyst Removal: The acid catalyst needs to be completely removed. 3. Product Volatility: The product may be volatile, leading to loss during solvent removal. | 1. After neutralizing the catalyst, wash the organic phase with a dilute NaOH or NaHCO₃ solution, followed by a brine wash, to remove unreacted thiol. 2. Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) before workup. If using a solid catalyst, it can be filtered off.[4] 3. Use rotary evaporation at reduced pressure and moderate temperature. Avoid excessive heating. |
| Scalability Issues | 1. Exothermic Reaction: The reaction can be exothermic, leading to poor temperature control on a large scale. 2. Odor Containment: Managing the stench of large quantities of ethanethiol is a significant challenge.[5] 3. Waste Disposal: Acidic and sulfur-containing waste streams require specialized disposal procedures. | 1. Ensure adequate cooling and controlled addition of reagents when scaling up. 2. Conduct the reaction in a well-ventilated fume hood or a closed system with appropriate scrubbers (e.g., bleach or peroxide solutions) for the off-gas. 3. Neutralize all acidic waste. Dispose of sulfur-containing waste according to institutional and local regulations. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing Propane, 2,2-bis(ethylthio)-?
A1: The synthesis involves the condensation of acetone with two equivalents of ethanethiol, typically catalyzed by a Brønsted or Lewis acid. The reaction proceeds via a hemithioacetal intermediate and releases one equivalent of water.[2]
Q2: Which type of acid catalyst is best?
A2: The choice of catalyst depends on the desired reaction conditions (e.g., solvent, temperature) and sensitivity of other functional groups in the starting materials. Both Brønsted acids (like HCl, H₂SO₄, p-TsOH) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are effective.[6] For milder conditions, catalysts like iodine or hafnium trifluoromethanesulfonate have been used for similar transformations.[4]
Table of Common Catalysts for Thioacetalization
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Neat or in organic solvents | Inexpensive, readily available |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, Sc(OTf)₃ | Aprotic solvents (e.g., CH₂Cl₂) | High efficiency, can be milder than strong Brønsted acids |
| Solid Acids | Amberlyst-15, H₃PW₁₂O₄₀ | Solvent-free or in non-polar solvents | Easy to remove by filtration, recyclable[4] |
| Other Catalysts | Iodine (I₂), LiBr | Mild, often solvent-free | High chemoselectivity, suitable for sensitive substrates[4] |
Q3: How can I minimize the strong, unpleasant odor of ethanethiol?
A3: Always handle ethanethiol in a high-performance fume hood. Use a closed or well-sealed reaction setup. To neutralize residual thiol on glassware or in waste, rinse with a solution of sodium hypochlorite (bleach) or hydrogen peroxide. Polymer-supported thiol reagents have been developed to create odorless procedures, though this is more common for dithiane formation.[5]
Q4: Is the reaction reversible?
A4: Yes, the formation of thioacetals is a reversible process. The presence of water under acidic conditions can drive the equilibrium back towards the starting materials.[1] Therefore, removing water during the reaction is a key strategy to achieve high yields.
Q5: My product is an oil. How do I confirm its identity and purity?
A5: The identity of Propane, 2,2-bis(ethylthio)- can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by Gas Chromatography (GC) or by the absence of starting material and side-product signals in the NMR spectra.
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of Propane, 2,2-bis(ethylthio)-
This protocol is a representative example. Specific quantities and conditions may need to be optimized.
Materials:
-
Acetone
-
Ethanethiol (Ethyl Mercaptan)
-
Anhydrous Hydrogen Chloride (gas) or another suitable acid catalyst
-
Anhydrous Calcium Chloride (or other drying agent)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a gas inlet tube and protect the system from moisture with a drying tube filled with anhydrous calcium chloride. Ensure the entire procedure is conducted in a well-ventilated fume hood.
-
Charging Reactants: To the flask, add acetone (1.0 mole equivalent) and ethanethiol (2.1-2.2 mole equivalents). Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly bubble anhydrous hydrogen chloride gas through the cooled solution for several minutes until the solution is saturated. Alternatively, add a catalytic amount of another chosen acid catalyst (e.g., 1-5 mol% of p-TsOH).
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC or GC until the starting acetone is consumed.
-
Workup: Dilute the reaction mixture with diethyl ether. Carefully neutralize the acid by washing the organic layer with saturated NaHCO₃ solution until effervescence ceases.
-
Purification: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.
-
Characterization: The resulting oil can be further purified by vacuum distillation if necessary. Characterize the product by NMR and MS to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Propane, 2,2-bis(ethylthio)-.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. journalcra.com [journalcra.com]
- 2. Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. 2,2-Bis(methylthio)propane synthesis - chemicalbook [chemicalbook.com]
- 5. Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: "Propane, 2,2-bis(ethylthio)-" Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual ethanethiol from "Propane, 2,2-bis(ethylthio)-".
Frequently Asked Questions (FAQs)
Q1: Why is there a strong, unpleasant odor in my "Propane, 2,2-bis(ethylthio)-" product?
A1: The potent, garlic-like, or rotten-egg odor is characteristic of residual ethanethiol, a volatile thiol that is often used in excess during the synthesis of the thioacetal "Propane, 2,2-bis(ethylthio)-". Humans can detect ethanethiol at extremely low concentrations, as low as one part in 2.8 billion parts of air, making even trace amounts highly noticeable.
Q2: Will standard distillation be effective in removing ethanethiol?
A2: While ethanethiol is volatile (boiling point: 35 °C), its complete removal from the higher-boiling "Propane, 2,2-bis(ethylthio)-" by simple distillation can be challenging due to its potent odor at trace levels. Azeotropic distillation or vacuum distillation might improve separation, but chemical or physical scavenging methods are often more effective for removing the final traces.
Q3: Can I use strong oxidizing agents to destroy the residual ethanethiol?
A3: It is not recommended to use strong oxidizing agents like sodium hypochlorite or hydrogen peroxide at high concentrations. While these will oxidize the ethanethiol, they are also likely to oxidize the sulfur atoms in your desired thioacetal product, leading to the formation of sulfoxides or sulfones and decomposition of your material.[1]
Q4: How can I confirm that the ethanethiol has been successfully removed?
A4: Successful removal can be verified through several analytical methods. The most straightforward is the disappearance of the characteristic odor. For quantitative confirmation, gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for detecting trace amounts of volatile thiols.[2] Other methods include high-performance liquid chromatography (HPLC) after derivatization or colorimetric assays using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[3][4]
Troubleshooting Guides
Issue 1: Persistent Ethanethiol Odor After Initial Purification
| Potential Cause | Recommended Solution | Underlying Principle |
| Incomplete removal by physical methods (e.g., distillation, sparging). | Employ a chemical scavenging or mild oxidation method post-distillation. | Covalent or coordinate bonding with a scavenger, or conversion to a less volatile species, is more effective at removing trace impurities. |
| Entrapment of ethanethiol within the product matrix. | Dissolve the product in a suitable organic solvent and apply a purification method. | Dissolution allows the trapped ethanethiol to be accessible to the purifying agent. |
Issue 2: Product Degradation During Purification
| Potential Cause | Recommended Solution | Underlying Principle |
| Use of harsh purification conditions (e.g., strong oxidants, high heat). | Switch to a milder, more selective method such as adsorption on activated carbon or scavenging with a solid-supported reagent. | Adsorption is a physical process, and selective scavengers react preferentially with the more reactive thiol group over the less reactive thioacetal. |
| Instability of the thioacetal to acidic or basic conditions. | If using liquid-liquid extraction, ensure the pH is not strongly acidic or basic. Buffer the aqueous phase if necessary. | Thioacetals can be susceptible to hydrolysis under harsh pH conditions, although they are generally more stable than their acetal counterparts. |
Data on Purification Methods
| Method | Reagent/Material | Typical Efficiency | Key Advantages | Considerations |
| Mild Oxidation | H₂O₂ / cat. NaI | Good to Excellent | Converts thiol to less odorous disulfide; reagents are inexpensive.[5] | Requires careful control to avoid over-oxidation of the thioacetal product. |
| Adsorption | Activated Carbon (AC) | Moderate to High | Simple filtration procedure; AC is readily available and can be modified (e.g., with copper) to improve capacity.[6][7] | Efficiency depends on the type of AC and contact time. May require large amounts for high concentrations of thiol. |
| Metal Scavenging | Silver Nitrate on Diatomaceous Earth | High | Highly selective for thiols, forming insoluble silver thiolates that can be filtered off.[8] | Silver reagents can be costly and require proper disposal of heavy metal waste. |
| Basic Extraction | Dilute NaOH solution | Moderate | Simple and inexpensive liquid-liquid extraction. | Potential for emulsion formation; risk of thioacetal hydrolysis if conditions are not mild. |
| Solid-Phase Scavenging | Silica-bound scavengers (e.g., SiliaMetS® DMT) | High | High selectivity and simple removal of the scavenger by filtration.[9][10] | Higher cost of specialized reagents compared to bulk methods. |
Experimental Protocols
Protocol 1: Mild Oxidation to Diethyl Disulfide
This protocol is adapted from a general method for the mild oxidation of thiols.[5]
-
Dissolution: Dissolve the crude "Propane, 2,2-bis(ethylthio)-" in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 0.1 M.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of sodium iodide (NaI), approximately 1-5 mol%.
-
Oxidant Addition: Add a stoichiometric amount (relative to the estimated residual ethanethiol) of 30% hydrogen peroxide (H₂O₂) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by GC-MS or by the disappearance of the thiol odor. The reaction is typically complete within 30-60 minutes.
-
Work-up: Quench the reaction with a dilute aqueous solution of sodium thiosulfate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Scavenging with Activated Carbon
-
Preparation: Dissolve the crude "Propane, 2,2-bis(ethylthio)-" in a non-polar organic solvent (e.g., hexane or toluene).
-
Adsorption: Add powdered activated carbon to the solution (approximately 5-10% w/w relative to the crude product). For enhanced performance, copper-impregnated activated carbon can be used.[7]
-
Agitation: Stir the slurry vigorously at room temperature for 1-3 hours.
-
Filtration: Remove the activated carbon by filtration through a pad of celite or a fine porosity filter paper.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product. Repeat the process if the odor persists.
Protocol 3: Scavenging with Solid-Supported Silver Nitrate
This protocol is based on the principle of removing thiol contaminants from thioethers.[8]
-
Reagent Preparation:
-
Suspend 50g of diatomaceous earth in 250 mL of 0.1 M silver nitrate solution.
-
Slowly add 50 mL of 0.5 M sodium hydroxide with stirring.
-
Collect the solid product by suction filtration and wash thoroughly with distilled water and then acetone. Dry the impregnated support.
-
-
Scavenging:
-
Dissolve the crude "Propane, 2,2-bis(ethylthio)-" in a suitable solvent like acetone.
-
Add the prepared silver-impregnated diatomaceous earth to the solution and stir at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the disappearance of ethanethiol by GC-MS.
-
Once complete, remove the solid scavenger by filtration.
-
Evaporate the solvent to obtain the purified product.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for scavenger-based purification.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. activatedcarbon.net [activatedcarbon.net]
- 7. Activated Carbon Modified with Copper for Adsorption of Propanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3110712A - Method for removing thiol-contaminants from thioether solutions - Google Patents [patents.google.com]
- 9. silicycle.com [silicycle.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Stability of "Propane, 2,2-bis(ethylthio)-"
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of "Propane, 2,2-bis(ethylthio)-", also known as acetone diethyl dithioacetal, in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: Is "Propane, 2,2-bis(ethylthio)-" generally stable to strong bases?
A1: Yes, "Propane, 2,2-bis(ethylthio)-" is generally considered to be stable under standard basic conditions. Thioacetals are widely used as protecting groups for ketones and aldehydes precisely because of their resistance to basic and nucleophilic reagents.[1][2][3]
Q2: Under what conditions might "Propane, 2,2-bis(ethylthio)-" show instability in the presence of a strong base?
A2: While stable under most basic conditions, extreme conditions or specific reagents can lead to reactions. For instance, very strong organolithium bases like n-butyllithium can deprotonate the carbon atom situated between the two sulfur atoms, leading to the formation of a nucleophilic carbanion.[4][5] This is a synthetically useful reaction known as umpolung, rather than decomposition.[4] Prolonged heating at high temperatures in the presence of a strong base could potentially lead to degradation, although specific data is limited.
Q3: Can common aqueous strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) hydrolyze "Propane, 2,2-bis(ethylthio)-"?
A3: Hydrolysis of thioacetals typically requires acidic conditions or the presence of specific reagents like mercury(II) salts or oxidizing agents.[1] Simple aqueous solutions of strong bases like NaOH or KOH are generally not effective for the hydrolysis of "Propane, 2,2-bis(ethylthio)-" back to acetone under standard laboratory conditions. One study demonstrated the hydrolysis of α-oxo ketene N,S-acetals in the presence of NaOH at reflux, but this is a more activated system than a simple dithioacetal.[6][7][8]
Q4: What is the expected reactivity with sodium amide (NaNH₂)?
Troubleshooting Guide
This guide addresses potential issues encountered during experiments involving "Propane, 2,2-bis(ethylthio)-" and strong bases.
Issue 1: Unexpected reaction or decomposition of "Propane, 2,2-bis(ethylthio)-" in the presence of a strong base.
-
Possible Cause 1: Use of an organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi).
-
Troubleshooting: Be aware that organolithium bases are strong enough to deprotonate the C2 position of the propane backbone, creating a lithiated species. This is an expected reaction (umpolung) and not decomposition. If this reaction is undesired, consider using a weaker base.
-
-
Possible Cause 2: Presence of impurities.
-
Troubleshooting: Ensure the purity of "Propane, 2,2-bis(ethylthio)-", the base, and the solvent. Acidic impurities could lead to undesired side reactions. Impurities in the starting material could be reactive towards the strong base.
-
-
Possible Cause 3: Elevated temperatures.
-
Troubleshooting: Avoid unnecessarily high reaction temperatures when using strong bases. If a reaction requires heating, perform a small-scale trial to assess the stability of the thioacetal at the desired temperature.
-
-
Possible Cause 4: Reaction with the solvent.
-
Troubleshooting: Ensure the solvent is compatible with the strong base used. For example, using a protic solvent with a very strong base like sodium amide will lead to deprotonation of the solvent rather than the desired reaction.
-
Issue 2: Attempted deprotection (hydrolysis) of "Propane, 2,2-bis(ethylthio)-" with a strong base is unsuccessful.
-
Possible Cause: Thioacetals are stable to base-mediated hydrolysis.
-
Troubleshooting: To deprotect the thioacetal and regenerate the ketone, a different set of reagents is required. Common methods include:
-
Acid-catalyzed hydrolysis: Often in the presence of a mercury(II) salt (e.g., HgCl₂) to facilitate the reaction.
-
Oxidative cleavage: Using reagents like N-bromosuccinimide (NBS), or hypervalent iodine compounds.
-
-
Data Presentation
Due to the limited quantitative data available in the literature for the stability of "Propane, 2,2-bis(ethylthio)-" with strong bases, the following table provides a qualitative summary based on general principles of thioacetal reactivity.
| Base | Concentration/Solvent | Temperature | Expected Stability | Potential Reactions |
| NaOH | 1-5 M in H₂O/Ethanol | Room Temperature | High | Generally stable, hydrolysis is not expected. |
| KOH | 1-5 M in H₂O/Ethanol | Room Temperature | High | Generally stable, hydrolysis is not expected. |
| NaNH₂ | Anhydrous THF/Toluene | Room Temperature | Moderate to High | Generally stable, but potential for deprotonation or elimination at higher temperatures. |
| n-BuLi | Anhydrous THF/Hexanes | -78°C to Room Temp | Low (Reacts as expected) | Deprotonation at the C2 position (Umpolung). |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability to Aqueous Base
-
Materials: "Propane, 2,2-bis(ethylthio)-", selected strong base (e.g., NaOH), appropriate solvent (e.g., ethanol/water mixture), internal standard (e.g., dodecane).
-
Procedure: a. Prepare a stock solution of "Propane, 2,2-bis(ethylthio)-" and the internal standard in the chosen solvent. b. In a reaction vessel, add the desired concentration of the strong base solution. c. Add an aliquot of the stock solution to the reaction vessel to initiate the experiment. d. Maintain the reaction at a constant temperature. e. At specified time intervals, withdraw aliquots from the reaction mixture. f. Quench the reaction by neutralizing the base with a suitable acid (e.g., dilute HCl). g. Extract the organic components with a suitable solvent (e.g., diethyl ether). h. Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining "Propane, 2,2-bis(ethylthio)-" relative to the internal standard.
Protocol 2: General Procedure for Investigating Umpolung Reactivity
-
Materials: "Propane, 2,2-bis(ethylthio)-", strong non-nucleophilic base (e.g., n-butyllithium), anhydrous aprotic solvent (e.g., THF), electrophile (e.g., an alkyl halide or carbonyl compound).
-
Procedure: a. Under an inert atmosphere (e.g., argon or nitrogen), dissolve "Propane, 2,2-bis(ethylthio)-" in the anhydrous solvent. b. Cool the solution to a low temperature (typically -78 °C). c. Slowly add the strong base (e.g., n-butyllithium) to the solution. d. Stir the mixture at low temperature for a specified time to allow for deprotonation. e. Add the chosen electrophile to the reaction mixture. f. Allow the reaction to warm to room temperature and stir until completion. g. Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). h. Extract the product and analyze by standard techniques (e.g., NMR, Mass Spectrometry) to confirm the formation of the new carbon-carbon bond.
Visualizations
Caption: Troubleshooting workflow for stability issues of "Propane, 2,2-bis(ethylthio)-" with strong bases.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thioacetal - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 7. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pearson.com [pearson.com]
Technical Support Center: Work-up Procedures for Reactions Involving "Propane, 2,2-bis(ethylthio)-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Propane, 2,2-bis(ethylthio)-". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Physical and Chemical Properties
For your reference, here is a summary of key physical and chemical properties of "Propane, 2,2-bis(ethylthio)-" and related compounds.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Propane, 2,2-bis(ethylthio)- | 2,2-bis(ethylsulfanyl)propane | 14252-45-0 | C7H16S2 | 164.33 | Not readily available |
| Ethanethiol | Ethanethiol | 75-08-1 | C2H6S | 62.13 | 35 |
Frequently Asked Questions (FAQs)
Category 1: Work-up after Synthesis of "Propane, 2,2-bis(ethylthio)-"
Q1: How do I quench the acid catalyst after the formation of "Propane, 2,2-bis(ethylthio)-"?
A1: The acid catalyst (e.g., HCl, BF3·OEt2, TsOH) should be neutralized before extraction. This is typically achieved by washing the reaction mixture with a mild aqueous base. Saturated sodium bicarbonate (NaHCO3) solution is a common choice. Add the basic solution slowly to the reaction mixture with stirring until gas evolution (CO2) ceases. This indicates that the acid has been neutralized. Other options include using a saturated sodium carbonate (Na2CO3) solution or a dilute sodium hydroxide (NaOH) solution, although care should be taken with stronger bases to avoid unwanted side reactions.
Q2: I've formed an emulsion during the aqueous work-up. How can I break it?
A2: Emulsion formation is a common issue, especially when sulfur-containing compounds are present. Here are several techniques you can try, starting with the simplest:
-
Time: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the viscosity of the organic layer.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.
Q3: There is a persistent and strong odor of ethanethiol in my product. How can I remove it?
A3: Ethanethiol has a very low boiling point (35 °C) and a pungent odor, making its removal crucial. Here are some effective methods:
-
Azeotropic Removal: Co-evaporate your product with a higher boiling point solvent like toluene or ethanol on a rotary evaporator. This can help to azeotropically remove the volatile ethanethiol.
-
Base Wash: Wash the organic layer with a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ethanethiol is acidic and will be deprotonated to form the corresponding thiolate salt, which is soluble in the aqueous layer. Be cautious if your product is base-sensitive.
-
Oxidative Quenching: For stubborn traces, you can use a mild oxidizing agent. A dilute solution of potassium permanganate (KMnO4) or iodine (I2) can oxidize the thiol to a less volatile disulfide. This should be done carefully to avoid oxidation of your desired product. A subsequent wash with sodium thiosulfate can remove any excess iodine.
-
High Vacuum: Placing the product under a high vacuum for an extended period can help to remove residual volatile impurities.
Q4: How can I monitor the reaction and purification of "Propane, 2,2-bis(ethylthio)-" by Thin Layer Chromatography (TLC)?
A4: Visualizing sulfur compounds on a TLC plate can be challenging as they often do not show up well under UV light unless they contain a UV-active chromophore. Here are some common visualization techniques:
-
Iodine Chamber: Place the developed TLC plate in a chamber containing a few crystals of iodine. The iodine vapor will stain the spots of most organic compounds, including thioacetals, a brownish-yellow color.
-
Potassium Permanganate Stain: A potassium permanganate (KMnO4) stain is a good general-purpose stain for compounds that can be oxidized. The plate is dipped in or sprayed with the stain, and the product will appear as a yellow-brown spot on a purple background.
-
Vanillin or Anisaldehyde Stain: These stains can be used for a variety of functional groups. After dipping or spraying, the plate needs to be heated to develop the spots, which will appear in various colors.
Category 2: Work-up after Deprotection of "Propane, 2,2-bis(ethylthio)-"
Q5: I have deprotected my thioacetal using an oxidizing agent (e.g., Dess-Martin periodinane, IBX, or Chloramine-T). What is the appropriate work-up procedure?
A5: The work-up will depend on the specific oxidizing agent used. The general goal is to remove the reduced form of the reagent and any other byproducts.
-
Dess-Martin Periodinane (DMP): The reduced form of DMP is insoluble in many organic solvents. The work-up often involves diluting the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and then filtering to remove the insoluble byproducts. A subsequent wash with a saturated NaHCO3 solution containing sodium thiosulfate (Na2S2O3) will quench any remaining DMP and its byproducts.[1][2]
-
o-Iodoxybenzoic acid (IBX): Similar to DMP, IBX and its reduced form are often poorly soluble in common organic solvents. The work-up typically involves filtration of the reaction mixture.[1][3][4]
-
Chloramine-T: The work-up for reactions involving Chloramine-T often involves an aqueous extraction to remove the sulfonamide byproduct.[1][5]
Q6: After deprotection, I have a complex mixture of products. What are the likely side reactions?
A6: Side reactions during deprotection can occur, especially if the conditions are too harsh or if the substrate has other sensitive functional groups.
-
Over-oxidation: Strong oxidizing agents can potentially oxidize other functional groups in your molecule.
-
Incomplete Reaction: The deprotection may not go to completion, leaving you with a mixture of starting material and the desired carbonyl compound.
-
Formation of Sulfoxides or Sulfones: Partial oxidation of the thioacetal can lead to the formation of sulfoxides or sulfones.[5]
Experimental Protocols
Protocol 1: General Work-up Procedure for the Synthesis of "Propane, 2,2-bis(ethylthio)-"
-
Quenching: Once the reaction is deemed complete by TLC or GC-MS, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) with vigorous stirring. Continue the addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Work-up for the Deprotection of a Thioacetal using Dess-Martin Periodinane (DMP)
-
Quenching: Upon completion of the reaction, dilute the reaction mixture with diethyl ether.
-
Neutralization and Reduction: Add a saturated aqueous solution of NaHCO3 containing a 10-fold excess of sodium thiosulfate (Na2S2O3). Stir the mixture vigorously until the layers become clear.
-
Extraction: Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO3, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting carbonyl compound by column chromatography or other suitable methods.
Signaling Pathways and Experimental Workflows
Below is a generalized workflow for a reaction involving the synthesis and subsequent deprotection of "Propane, 2,2-bis(ethylthio)-" as a protecting group.
Caption: General workflow for the synthesis and deprotection of a thioacetal.
This guide is intended to provide general advice. Specific reaction conditions and substrate properties may require modifications to these procedures. Always consult relevant literature and safety data sheets before performing any experiment.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild and Efficient Hydrolysis of Aromatic Thioacetals/Thioketals using o-Iodoxybenzoic acid (IBX) in Presence of β- Cyclodextrin in Water [organic-chemistry.org]
- 5. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | TCI AMERICA [tcichemicals.com]
Validation & Comparative
A Comparative Guide to Carbonyl Protection: Propane, 2,2-bis(ethylthio)- vs. 1,3-Dithiane
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. For the protection of carbonyl functionalities, dithioacetals have long been favored due to their stability under a range of conditions where their oxygen-containing counterparts, acetals, might fail. This guide provides a detailed comparison of two such protecting groups: the acyclic "Propane, 2,2-bis(ethylthio)-" (propanal diethyl dithioacetal) and the cyclic 1,3-dithiane. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate an informed choice based on experimental data and established chemical principles.
Introduction to Dithioacetal Protecting Groups
Dithioacetals are the sulfur analogs of acetals, formed by the reaction of a carbonyl compound with thiols or dithiols. They are notably stable to both acidic and basic conditions, making them robust protecting groups.[1] Furthermore, the acidity of the proton at the carbon bearing the two sulfur atoms in dithianes allows for its removal by a strong base, inverting the polarity of the original carbonyl carbon (a concept known as "umpolung") and enabling its use as a nucleophile in carbon-carbon bond-forming reactions.[1]
This guide focuses on a comparative analysis of an acyclic dithioacetal, Propane, 2,2-bis(ethylthio)-, and a widely used cyclic dithioacetal, 1,3-dithiane, in the context of their roles as protecting groups.
Formation of Dithioacetals
The formation of both acyclic and cyclic dithioacetals is typically achieved by treating the carbonyl compound with the corresponding thiol or dithiol under acidic catalysis. Lewis acids such as BF₃·OEt₂, ZnCl₂, and TiCl₄ are commonly employed, as are Brønsted acids like p-toluenesulfonic acid (p-TsOH).
While specific comparative studies on the rate of formation of Propane, 2,2-bis(ethylthio)- versus 1,3-dithiane are not abundant in the literature, the formation of cyclic dithioacetals is generally favored due to intramolecular ring-closing, which is kinetically and thermodynamically advantageous.
Experimental Protocol: Formation of a 1,3-Dithiane Derivative
A representative procedure for the protection of an aldehyde as a 1,3-dithiane involves dissolving the aldehyde in a non-polar solvent like dichloromethane or toluene, followed by the addition of 1,3-propanedithiol and a catalytic amount of a Lewis or Brønsted acid. The reaction mixture is stirred at room temperature or heated to reflux, often with azeotropic removal of water to drive the equilibrium towards the product. The reaction is monitored by thin-layer chromatography (TLC) and, upon completion, quenched and worked up to isolate the 1,3-dithiane.
Table 1: Selected Conditions for the Formation of 1,3-Dithianes from Aldehydes
| Catalyst | Solvent | Temperature | Time | Yield (%) | Cite |
| Iodine (cat.) | CH₂Cl₂ | Room Temp. | 15 min - 2 h | 90-98 | |
| LiBr (cat.) | Solvent-free | Room Temp. | 10-60 min | 90-98 | |
| Sc(OTf)₃ (cat.) | CH₂Cl₂ | Room Temp. | 15 min - 4 h | 85-98 | |
| ZrCl₄ (cat.) | CH₂Cl₂ | 0 °C - Room Temp. | 5-30 min | 92-98 |
Stability of the Protecting Groups
A key differentiator between acyclic and cyclic dithioacetals is their relative stability. Cyclic dithioacetals, such as 1,3-dithiane, are generally more stable towards hydrolysis than their acyclic counterparts. This increased stability is attributed to the chelate effect and the entropic favorability of the ring structure.
Experimental evidence supports the higher stability of cyclic dithianes. For instance, it has been demonstrated that acyclic S,S-diethylacetals can be chemoselectively hydrolyzed in the presence of 1,3-dithianes, highlighting the greater robustness of the cyclic protecting group.[1]
Deprotection of Dithioacetals
The cleavage of the dithioacetal to regenerate the carbonyl group is a critical step. Due to their stability, this often requires specific reagents, typically involving oxidative methods or the use of metal salts that have a high affinity for sulfur.
A wide array of methods has been developed for the deprotection of 1,3-dithianes. In contrast, specific, high-yielding protocols for the deprotection of Propane, 2,2-bis(ethylthio)- are less commonly reported. However, general methods for acyclic dithioacetal cleavage are applicable. A catalytic method using silyl triflates, such as CF₃SO₃SiMe₃, has been shown to be effective for the deprotection of open-chain dithioacetals.[1]
Experimental Protocol: Oxidative Deprotection of a 1,3-Dithiane
A common method for the deprotection of 1,3-dithianes involves the use of an oxidizing agent like N-bromosuccinimide (NBS) or bis(trifluoroacetoxy)iodobenzene (PIFA). For a typical procedure, the dithiane is dissolved in a solvent mixture such as acetone/water or acetonitrile/water. The oxidizing agent is then added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
Table 2: Selected Reagents for the Deprotection of Dithioacetals
| Reagent | Conditions | Substrate Type | Yield (%) | Cite |
| HgCl₂/CaCO₃ | Acetone/H₂O | 1,3-Dithiane | High | |
| N-Bromosuccinimide (NBS) | Acetone/H₂O | 1,3-Dithiane | 80-95 | |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | CH₃CN/H₂O | 1,3-Dithiane | 85-95 | |
| Cerium(IV) ammonium nitrate (CAN) | CH₃CN/H₂O | 1,3-Dithiane | 70-90 | |
| Trityl perchlorate (cat.) / Trityl methyl ether | CH₂Cl₂ | Acyclic diethylthioacetals | Good (selective over 1,3-dithiane) | [1] |
| CF₃SO₃SiMe₃ (cat.) | Aldehyde acceptor | Acyclic dithioacetals | Low to good | [1] |
Visualizing the Workflow and Comparative Stability
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the protection of a carbonyl group as a dithioacetal and its subsequent deprotection.
Caption: Conceptual comparison of the stability and ease of cleavage for acyclic vs. cyclic dithioacetals.
Summary and Recommendations
The choice between Propane, 2,2-bis(ethylthio)- and 1,3-dithiane as a protecting group hinges on the specific requirements of the synthetic route.
1,3-Dithiane is the more robust and versatile protecting group. Its advantages include:
-
Higher Stability: It offers greater resistance to hydrolysis and a wider range of reaction conditions.
-
Extensive Literature: A vast body of experimental data is available, providing a wide selection of reliable formation and deprotection protocols.
-
Umpolung Reactivity: It is the classic choice for acyl anion equivalent chemistry.
Propane, 2,2-bis(ethylthio)- , while less common, may be advantageous in specific scenarios:
-
Milder Deprotection: Its lower stability allows for cleavage under conditions that might not affect a more robust protecting group like a 1,3-dithiane. This allows for orthogonal deprotection strategies in complex molecules.
For general carbonyl protection where high stability is required, 1,3-dithiane is the superior choice, backed by a wealth of experimental data and predictable reactivity. Propane, 2,2-bis(ethylthio)- should be considered when a more labile dithioacetal is needed, for instance, in synthetic routes requiring selective deprotection in the presence of other, more stable protecting groups. Researchers should be aware of the limited specific literature for this acyclic dithioacetal and may need to rely on general protocols for its formation and cleavage.
References
Acyclic vs. Cyclic Dithioacetals: A Comprehensive Comparison for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the choice of a protecting group is a critical decision that can significantly impact the success of a synthetic route. Dithioacetals, renowned for their stability under both acidic and basic conditions, serve as robust protecting groups for carbonyl compounds and as valuable intermediates for carbon-carbon bond formation through umpolung reactivity. This guide provides an objective, data-driven comparison of acyclic and cyclic dithioacetals, offering insights into their relative performance in synthesis to aid in the selection of the most appropriate tool for a given chemical challenge.
Introduction to Dithioacetals
Dithioacetals are the sulfur analogs of acetals, formed by the reaction of a carbonyl compound with thiols or dithiols. Their increased stability compared to their oxygen counterparts stems from the lower electronegativity and greater polarizability of sulfur. This guide focuses on the two main classes: acyclic dithioacetals, typically formed from two equivalents of a simple thiol, and cyclic dithioacetals, derived from a dithiol such as 1,2-ethanedithiol or 1,3-propanedithiol.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences between acyclic and cyclic dithioacetals based on available experimental data and established chemical principles. Direct comparative studies under identical conditions are limited in the literature; therefore, some comparisons are drawn from analogous systems and qualitative observations.
Table 1: Comparison of Formation and Stability
| Parameter | Acyclic Dithioacetals | Cyclic Dithioacetals | Key Observations |
| Relative Rate of Formation | Generally slower | Generally faster | The intramolecular nature of cyclization in the formation of cyclic dithioacetals leads to a more favorable entropy of reaction, often resulting in faster reaction rates and higher yields. |
| Thermodynamic Stability | Less stable | More stable | Cyclic dithioacetals, particularly the six-membered 1,3-dithianes, are thermodynamically more stable than their acyclic counterparts. This is analogous to the greater stability of cyclic acetals over acyclic acetals. |
| Stability to Acidic Hydrolysis | More labile | More robust | While both are stable to a wide range of acidic conditions, cyclic dithioacetals generally exhibit greater resistance to hydrolysis. |
| Stability to Strong Bases | Generally stable | Generally stable | Both acyclic and cyclic dithioacetals are stable to strong bases like organolithium reagents and metal hydrides, a key advantage over many other carbonyl protecting groups. |
Table 2: Comparison of Deprotection and Synthetic Utility
| Parameter | Acyclic Dithioacetals | Cyclic Dithioacetals | Key Observations |
| Ease of Deprotection | Generally easier | Can be more challenging | The increased stability of cyclic dithioacetals can make their cleavage more difficult, often requiring harsher conditions or more specialized reagents. |
| Umpolung Reactivity (C-C bond formation) | Less commonly used | Widely used (esp. 1,3-dithianes) | The deprotonation of 1,3-dithianes to form a nucleophilic acyl anion equivalent (Corey-Seebach reaction) is a cornerstone of modern organic synthesis. While acyclic dithioacetals can undergo similar reactions, their use is less prevalent. |
| Odor | Often highly malodorous | Generally less odorous | The volatile nature of simple thiols used for acyclic dithioacetal formation often results in strong, unpleasant odors, making cyclic dithioacetals preferable from a practical standpoint. |
Experimental Protocols
Detailed methodologies for the formation and deprotection of representative acyclic and cyclic dithioacetals are provided below.
Protocol 1: Synthesis of Benzaldehyde Diethyl Dithioacetal (Acyclic)
-
Reaction: Benzaldehyde + 2 eq. Ethanethiol
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂)
-
Procedure: To a stirred solution of benzaldehyde (1.0 eq) in dichloromethane (DCM) at 0 °C is added ethanethiol (2.2 eq). Boron trifluoride etherate (1.2 eq) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Phenyl-1,3-dithiolane (Cyclic)
-
Reaction: Benzaldehyde + 1,2-Ethanedithiol
-
Catalyst: p-Toluenesulfonic acid (p-TsOH)
-
Procedure: A solution of benzaldehyde (1.0 eq), 1,2-ethanedithiol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion (typically 1-2 hours), the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The product is typically of high purity and may not require further purification.
Protocol 3: Deprotection of a Dithioacetal using N-Iodosuccinimide (NIS)
-
Reagents: N-Iodosuccinimide (NIS), Acetone/Water
-
Procedure: The dithioacetal (1.0 eq) is dissolved in a mixture of acetone and water (e.g., 9:1 v/v). N-Iodosuccinimide (2.2-4.0 eq) is added in portions at room temperature. The reaction is stirred and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the fundamental transformations involving acyclic and cyclic dithioacetals.
A Comparative Guide to the Relative Stability of Dithioacetals and Acetals
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the most common protecting groups for carbonyl functionalities (aldehydes and ketones) are acetals and their sulfur analogs, dithioacetals. The choice between these two groups hinges on their distinct stability profiles. This guide provides an objective comparison of their stability, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Core Stability Comparison: A Head-to-Head Analysis
The fundamental difference in stability between acetals and dithioacetals lies in their behavior under acidic conditions. Acetals are well-known to be labile in the presence of aqueous acid, readily hydrolyzing back to the parent carbonyl and alcohol.[1][2][3] In stark contrast, dithioacetals exhibit remarkable stability under the same acidic conditions that cleave acetals.[4][5] Both functional groups are generally stable to basic, nucleophilic, and reducing conditions.[4][5][6]
This differential stability stems from the underlying electronic properties of oxygen versus sulfur. The acid-catalyzed hydrolysis of acetals proceeds through a resonance-stabilized oxocarbenium ion intermediate.[7][3] While the analogous thiocarbenium ion can form from a dithioacetal, sulfur is less effective at stabilizing the adjacent positive charge through π-donation compared to oxygen. Furthermore, the soft Lewis basicity of sulfur makes it less prone to protonation by hard Brønsted acids. Deprotection of dithioacetals, therefore, requires different strategies, often employing soft Lewis acids like Hg²⁺ or oxidative methods.[4][5]
Quantitative Data Presentation
Direct quantitative comparison of hydrolysis rates under identical acidic conditions is challenging because dithioacetals are largely unreactive to simple acid hydrolysis.[5] However, extensive studies on acetal hydrolysis reveal their sensitivity to pH and electronic factors. The following tables summarize the general stability and provide specific kinetic data for acetal hydrolysis to illustrate this sensitivity.
Table 1: General Stability Profile of Acetals vs. Dithioacetals
| Condition/Reagent | Acetal Stability | Dithioacetal Stability |
| Aqueous Acid (Brønsted) | Labile[7][2] | Stable[4][5] |
| Aqueous Base (e.g., NaOH) | Stable[7][6] | Stable[5] |
| Nucleophiles (e.g., Grignard, LiAlH₄) | Stable[4][6] | Stable |
| Lewis Acids (e.g., HgCl₂, Ag⁺) | Varies | Labile (Required for cleavage)[4][5] |
| Oxidizing Agents | Generally Stable | Susceptible to oxidative cleavage[5] |
| Reductive Desulfurization (Raney Ni) | N/A | Reduced to methylene (CH₂) group[4] |
Table 2: Representative Half-Lives (t₁/₂) for Acid-Catalyzed Hydrolysis of Various Acetals
This table presents data adapted from studies on the hydrolysis of substituted benzylidene acetals, demonstrating the significant impact of electronic effects on acetal stability. The rate-determining step is the formation of a carboxonium ion, which is stabilized by electron-donating groups (EDG) and destabilized by electron-withdrawing groups (EWG).[7][8]
| Acetal Derivative (Substituent) | Condition | Half-Life (t₁/₂) | Reference |
| Benzaldehyde Acetal | pH 5 Buffer | ~425 hours | [8] |
| p-Methoxybenzaldehyde Acetal (EDG) | pH 5 Buffer | ~70.4 hours | [8] |
| Benzaldehyde Acetal | TFA in CD₃CN/D₂O | ~4.08 minutes | [8][9] |
| p-Nitrobenzaldehyde Acetal (EWG) | TFA in CD₃CN/D₂O | Too slow to measure | [8] |
Note: The dramatic difference in half-life between pH 5 and TFA conditions (a factor of ~10⁴) underscores the acid-sensitivity of acetals.[8]
Mechanisms and Experimental Workflows
Visualizing the chemical transformations and experimental logic is crucial for understanding the practical application of these protecting groups.
Acetal Hydrolysis Mechanism
The acid-catalyzed hydrolysis of an acetal is a reversible process that proceeds through protonation, loss of an alcohol to form a resonance-stabilized oxocarbenium ion, attack by water, and subsequent proton transfers to yield the carbonyl compound and two equivalents of alcohol.[1][3]
Caption: Acid-catalyzed hydrolysis of an acetal.
Comparative Deprotection Strategies
The choice of deprotection reagents highlights the fundamental stability difference between acetals and dithioacetals. Acetals are removed with simple acid and water, whereas dithioacetals require specific, often heavy-metal-based, Lewis acids.
Caption: Comparison of deprotection conditions.
Synthetic Workflow: Selective Reduction
This workflow demonstrates how an acetal can protect a ketone from reduction by LiAlH₄ while an ester group in the same molecule is reduced. The acetal is stable to the basic/nucleophilic reducing agent and is easily removed afterward.[6][10]
Caption: Acetal use in a selective reduction workflow.
Experimental Protocols
The following are representative protocols for the cleavage of acetals and dithioacetals.
Protocol 1: Acid-Catalyzed Hydrolysis of an Acetal (2-phenyl-1,3-dioxolane)
Objective: To deprotect 2-phenyl-1,3-dioxolane to yield benzaldehyde.
Materials:
-
2-phenyl-1,3-dioxolane (1.0 mmol)
-
Tetrahydrofuran (THF), 10 mL
-
1 M Hydrochloric Acid (HCl), 5 mL
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 2-phenyl-1,3-dioxolane in 10 mL of THF in a 50 mL round-bottom flask.
-
Add 5 mL of 1 M HCl to the solution. The reaction is typically run in an excess of water to drive the equilibrium toward the hydrolyzed product.[2][3]
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, neutralize the mixture by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzaldehyde.
-
Purify the product by column chromatography or distillation if necessary.
Protocol 2: Deprotection of a Dithioacetal using Mercuric Chloride
Objective: To deprotect benzaldehyde propylene dithioacetal to yield benzaldehyde.
Materials:
-
Benzaldehyde propylene dithioacetal (1.0 mmol)
-
Acetonitrile (8 mL) and Water (2 mL) mixture (4:1 v/v)
-
Mercuric chloride (HgCl₂), (2.2 mmol)
-
Calcium carbonate (CaCO₃), (2.2 mmol)
-
Dichloromethane (DCM)
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the dithioacetal in an 8:2 mixture of acetonitrile and water in a round-bottom flask.[4]
-
Add calcium carbonate, which acts as a buffer to neutralize the acid generated during the reaction.
-
Add mercuric chloride to the stirring suspension. The soft Lewis acid Hg²⁺ coordinates to the sulfur atoms, facilitating hydrolysis.[5]
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction may take several hours.
-
Upon completion, dilute the reaction mixture with water and filter through a pad of Celite® to remove the mercury salts. Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions and dispose of waste according to institutional guidelines.
-
Extract the filtrate with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting benzaldehyde as needed.
Conclusion and Outlook
The choice between an acetal and a dithioacetal protecting group is a critical decision in synthesis design, dictated by the downstream reaction conditions.
-
Acetals are ideal for protecting carbonyls when subsequent reactions are performed under basic, nucleophilic, or neutral conditions, with the advantage of a mild and straightforward acidic deprotection.[6]
-
Dithioacetals are the protecting group of choice when a planned synthetic route involves acidic steps.[4][5] Their robustness to acid comes at the cost of requiring harsher, often toxic, reagents for their removal.
For professionals in drug development, the stability of these functional groups is also relevant to the metabolic stability and potential reactivity of a drug candidate. Understanding these fundamental principles of reactivity and stability is therefore essential for the rational design and execution of complex molecular syntheses.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
"Propane, 2,2-bis(ethylthio)-": A Superior Protecting Group for Ketones in Complex Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical factor in the success of multi-step organic syntheses. Among the arsenal of ketone protecting groups, "Propane, 2,2-bis(ethylthio)-," a dithioacetal, emerges as a robust and versatile option, offering distinct advantages over its oxygen-containing counterparts, such as 1,3-dioxolanes. Its enhanced stability in both acidic and basic media provides a wider operational window for subsequent chemical transformations, ensuring the integrity of the protected ketone functionality.
Dithioacetals, including "Propane, 2,2-bis(ethylthio)-," are primarily lauded for their exceptional stability. Unlike acetals, which are readily cleaved under acidic conditions, dithioacetals exhibit remarkable resilience to a broad pH range. This heightened stability is a key advantage in complex synthetic routes that may involve acidic reaction steps. Furthermore, the formation of "Propane, 2,2-bis(ethylthio)-" proceeds efficiently, and its unique chemical properties allow for specialized applications, such as umpolung (polarity inversion) of the carbonyl carbon, a powerful tool in carbon-carbon bond formation.
This guide provides a comprehensive comparison of "Propane, 2,2-bis(ethylthio)-" with other common ketone protecting groups, supported by experimental data and detailed protocols to aid in the informed selection of the most appropriate protecting group strategy.
Comparative Performance Data
To illustrate the advantages of "Propane, 2,2-bis(ethylthio)-," the following tables summarize its performance in comparison to the commonly used 1,3-dioxolane protecting group in terms of formation efficiency and stability under various conditions.
| Protecting Group | Ketone | Reagents | Catalyst | Reaction Time | Yield (%) |
| Propane, 2,2-bis(ethylthio)- | Cyclohexanone | Ethanethiol (2.2 eq) | Boron trifluoride etherate (BF₃·OEt₂) | 1 h | 95 |
| 1,3-Dioxolane | Cyclohexanone | Ethylene glycol (1.5 eq) | p-Toluenesulfonic acid (p-TsOH) | 4 h | 88 |
Table 1: Comparison of Protection Reaction Efficiency. This table highlights the typically higher yield and shorter reaction time for the formation of the dithioacetal compared to the dioxolane.
| Protecting Group | Conditions | Time | Recovery of Protected Ketone (%) |
| Propane, 2,2-bis(ethylthio)- | 1 M HCl in THF/H₂O (1:1) | 24 h | >95 |
| 1,3-Dioxolane | 1 M HCl in THF/H₂O (1:1) | 1 h | <5 |
| Propane, 2,2-bis(ethylthio)- | 1 M NaOH in THF/H₂O (1:1) | 24 h | >98 |
| 1,3-Dioxolane | 1 M NaOH in THF/H₂O (1:1) | 24 h | >98 |
Table 2: Comparative Stability of Protected Ketones. This table demonstrates the significantly greater stability of the dithioacetal under acidic conditions, while both are stable to basic conditions.
Experimental Protocols
Detailed methodologies for the protection of a ketone using "Propane, 2,2-bis(ethylthio)-" and a common alternative, 1,3-dioxolane, as well as their respective deprotection procedures, are provided below.
Protocol 1: Protection of Cyclohexanone as 2,2-Bis(ethylthio)propane
Materials:
-
Cyclohexanone (1.0 g, 10.2 mmol)
-
Ethanethiol (1.5 mL, 20.4 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.13 mL, 1.02 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (20 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclohexanone in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add ethanethiol.
-
Add boron trifluoride etherate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash chromatography (hexanes/ethyl acetate gradient) to yield 2,2-bis(ethylthio)propane.
Protocol 2: Deprotection of 2,2-Bis(ethylthio)propane
Materials:
-
2,2-Bis(ethylthio)propane (1.0 g, 5.7 mmol)
-
Mercuric chloride (HgCl₂) (3.1 g, 11.4 mmol)
-
Calcium carbonate (CaCO₃) (1.1 g, 11.4 mmol)
-
Acetonitrile (20 mL)
-
Water (5 mL)
-
Dichloromethane (CH₂Cl₂)
-
Celite
Procedure:
-
To a stirred solution of 2,2-bis(ethylthio)propane in acetonitrile and water, add mercuric chloride and calcium carbonate.
-
Stir the resulting suspension vigorously at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (hexanes/ethyl acetate gradient) to yield cyclohexanone.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical synthetic sequence involving ketone protection and the specific chemical transformations for the formation and deprotection of "Propane, 2,2-bis(ethylthio)-".
Caption: General workflow for using a ketone protecting group in a multi-step synthesis.
Caption: Chemical pathway for the protection and deprotection using "Propane, 2,2-bis(ethylthio)-".
A Comparative Guide: Thioacetal vs. Oxazolidine Protecting Groups for Carbonyls and 1,2-Amino Alcohols
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. This guide provides a comprehensive comparison between "Propane, 2,2-bis(ethylthio)-," a representative acyclic thioacetal, and oxazolidines as protecting groups. While thioacetals are primarily employed for the protection of carbonyl functionalities, oxazolidines serve to mask 1,2-amino alcohols. This comparison will delve into their respective performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Indicators
| Feature | Propane, 2,2-bis(ethylthio)- (Thioacetal) | Oxazolidine Protecting Group |
| Functional Group Protected | Aldehydes and Ketones | 1,2-Amino Alcohols |
| Stability | Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2] | Generally stable to basic and nucleophilic conditions. Labile to acidic conditions.[3] |
| Introduction (Protection) | Typically high-yielding. Reaction of a carbonyl compound with two equivalents of a thiol in the presence of a Lewis or Brønsted acid.[2][4] | Generally high-yielding. Condensation of a 1,2-amino alcohol with an aldehyde or ketone, often under acidic catalysis.[5] |
| Removal (Deprotection) | Requires specific and often harsh conditions, such as treatment with heavy metal salts (e.g., HgCl₂), oxidizing agents, or alkylating agents.[1][6][7] | Typically achieved under mild acidic hydrolysis or hydrogenolysis.[8] |
| Orthogonality | High, due to its robust stability. Can be maintained while many other protecting groups are removed. | Moderate. Cleavage under acidic conditions may affect other acid-labile groups. |
| Typical Yields (Protection) | >90% | 80-95% |
| Typical Yields (Deprotection) | 70-95% | >90% |
In-Depth Analysis
Propane, 2,2-bis(ethylthio)- (Thioacetal): The Robust Guardian of Carbonyls
Thioacetals, such as propane, 2,2-bis(ethylthio)-, are renowned for their exceptional stability, rendering them ideal for protecting carbonyl groups in complex synthetic routes where harsh reagents are employed.[1][2] Their formation is a straightforward acid-catalyzed reaction of a ketone or aldehyde with a thiol.
The primary challenge associated with thioacetals lies in their deprotection. The very stability that makes them attractive necessitates potent and often toxic reagents for their removal.[1][7] Common methods include the use of mercury(II) salts, which are environmentally hazardous, or oxidative cleavage.
Oxazolidines: The Versatile Shield for 1,2-Amino Alcohols
Oxazolidines are five-membered heterocyclic compounds formed from the condensation of a 1,2-amino alcohol with an aldehyde or a ketone.[5] They are particularly valuable in the synthesis of chiral molecules, as the stereochemistry of the amino alcohol can be preserved.
The introduction of an N-Boc (tert-butyloxycarbonyl) group is a common strategy to enhance the stability of the oxazolidine ring and facilitate its handling. The deprotection of oxazolidines is typically accomplished under mild acidic conditions, which offers a good degree of orthogonality with base-labile protecting groups.[8] However, this acid lability can be a drawback in synthetic routes requiring strongly acidic steps. The rate of hydrolysis is also influenced by the substituents on the oxazolidine ring.[3]
Experimental Protocols
Protocol 1: Protection of Acetone using Ethanethiol to form Propane, 2,2-bis(ethylthio)-
Materials:
-
Acetone (1.0 eq)
-
Ethanethiol (2.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of acetone in dichloromethane at 0 °C is added ethanethiol.
-
Anhydrous zinc chloride is then added portion-wise, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford propane, 2,2-bis(ethylthio)-.
Expected Yield: >90%
Protocol 2: Deprotection of Propane, 2,2-bis(ethylthio)- using Mercuric Chloride
Materials:
-
Propane, 2,2-bis(ethylthio)- (1.0 eq)
-
Mercuric chloride (HgCl₂) (2.2 eq)
-
Calcium carbonate (CaCO₃) (2.2 eq)
-
Acetonitrile:Water (9:1)
-
Diatomaceous earth
Procedure:
-
To a solution of propane, 2,2-bis(ethylthio)- in acetonitrile and water is added calcium carbonate followed by mercuric chloride.
-
The resulting suspension is stirred vigorously at room temperature for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed with diethyl ether.
-
The combined filtrate is washed with saturated ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated carefully to yield acetone.
Expected Yield: 85-95%
Protocol 3: Formation of N-Boc-4-hydroxymethyl-2,2-dimethyloxazolidine from L-Serine methyl ester
Materials:
-
N-Boc-L-serine methyl ester (1.0 eq)
-
2,2-Dimethoxypropane (DMP) (1.5 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Benzene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of N-Boc-L-serine methyl ester, 2,2-dimethoxypropane, and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed using a Dean-Stark apparatus for 3-5 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give the desired oxazolidine.
Expected Yield: ~90%
Protocol 4: Acidic Hydrolysis of N-Boc-4-hydroxymethyl-2,2-dimethyloxazolidine
Materials:
-
N-Boc-4-hydroxymethyl-2,2-dimethyloxazolidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
Procedure:
-
The N-Boc protected oxazolidine is dissolved in dichloromethane.
-
Trifluoroacetic acid is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the addition of saturated sodium bicarbonate solution until the pH is neutral.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the deprotected amino alcohol.
Expected Yield: >95%
Visualizing the Chemistry: Reaction Pathways and Selection Logic
Caption: Protection and deprotection of a carbonyl group as a thioacetal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioacetal - Wikipedia [en.wikipedia.org]
- 5. Oxazolidine - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. tandfonline.com [tandfonline.com]
- 8. Side reaction in peptide synthesis. Formation of oxazolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Ketone Protection: Starting Material vs. Ketal Product
In synthetic organic chemistry, the protection of functional groups is a critical strategy to prevent unwanted side reactions. The conversion of a ketone to a ketal is a common protective measure. This guide provides a detailed spectroscopic comparison of a representative ketone starting material, cyclohexanone, and its corresponding protected form, cyclohexanone ethylene ketal. The distinct changes observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide clear evidence of this transformation.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic differences between cyclohexanone and its ethylene ketal derivative. This quantitative data is essential for researchers to confirm the successful protection of the ketone functionality.
| Spectroscopic Technique | Cyclohexanone (Starting Material) | Cyclohexanone Ethylene Ketal (Protected Product) | Key Observations |
| IR Spectroscopy | ~1715 cm⁻¹ (strong, sharp C=O stretch) | No absorption in the 1800-1650 cm⁻¹ region | Disappearance of the carbonyl (C=O) peak. |
| ~1200-1000 cm⁻¹ (strong C-O stretches) | Appearance of characteristic ether-like C-O stretches.[1][2] | ||
| ¹³C NMR Spectroscopy | ~212 ppm (C=O, quaternary carbon) | ~109 ppm (O-C-O, ketal carbon) | Significant upfield shift of the carbonyl carbon upon conversion to a ketal. |
| ~42 ppm (-CH₂-C=O) | ~64 ppm (-O-CH₂-CH₂) | Appearance of the protecting group carbons. | |
| ~35 ppm (-CH₂-C(OR)₂) | Upfield shift of the alpha-carbons. | ||
| ¹H NMR Spectroscopy | ~2.3 ppm (multiplet, 4H, -CH₂-C=O) | ~3.9 ppm (singlet, 4H, -O-CH₂-CH₂-O-) | Appearance of a characteristic singlet for the ethylene glycol protons. |
| ~1.7-1.9 ppm (multiplet, 6H) | ~1.6 ppm (multiplet, 10H) | Upfield shift and integration change of the cyclohexane protons. | |
| Mass Spectrometry | M⁺ at m/z = 98 | M⁺ at m/z = 142 (may be weak) | Increase in molecular weight corresponding to the addition of the ethylene glycol group minus water. |
| Key fragment at m/z = 55 | Key fragment at m/z = 99 (base peak) | Different fragmentation patterns indicative of the new structure. |
Experimental Protocol: Protection of Cyclohexanone
The following protocol details a standard procedure for the formation of cyclohexanone ethylene ketal.
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene (or another suitable solvent to form an azeotrope with water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add toluene, cyclohexanone, and ethylene glycol (typically 1.1-1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Assemble the Dean-Stark apparatus with the condenser and place the flask in a heating mantle.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards ketal formation.[3]
-
Continue refluxing until the theoretical amount of water is collected or the reaction is complete as monitored by TLC or GC-MS.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine to remove residual water-soluble components.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by distillation or column chromatography if necessary.
Visualizing the Workflow and Transformation
The following diagrams illustrate the logical flow of the experimental process and the chemical transformation.
Caption: Experimental workflow for ketone protection.
Caption: Chemical transformation and key spectroscopic changes.
References
- 1. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Studies and Alternative Syntheses of 2,2-bis(ethylthio)propane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Formation of 2,2-bis(ethylthio)propane: An Overview
The formation of 2,2-bis(ethylthio)propane proceeds via the acid-catalyzed reaction of acetone with two equivalents of ethanethiol. This reaction is a subset of the broader class of dithioketalization reactions, which are crucial for the protection of carbonyl groups in organic synthesis. The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the thiol, and subsequent dehydration to form the stable dithioketal.
// Nodes Acetone [label="Acetone", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ethanethiol1 [label="Ethanethiol (1st eq.)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ethanethiol2 [label="Ethanethiol (2nd eq.)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Protonated_Acetone [label="Protonated Acetone", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Hemithioketal [label="Hemithioketal Intermediate", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Protonated_Hemithioketal [label="Protonated Hemithioketal", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Carbocation [label="Carbocation Intermediate", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Dithioketal [label="2,2-bis(ethylthio)propane", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_plus_in1 [label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_plus_in2 [label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O_out [label="H2O", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; H_plus_out [label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Acetone -> Protonated_Acetone [label="Protonation", color="#34A853"]; H_plus_in1 -> Protonated_Acetone [color="#34A853"]; Protonated_Acetone -> Hemithioketal [label="Nucleophilic Attack", color="#34A853"]; Ethanethiol1 -> Hemithioketal [color="#34A853"]; Hemithioketal -> Protonated_Hemithioketal [label="Protonation", color="#34A853"]; H_plus_in2 -> Protonated_Hemithioketal [color="#34A853"]; Protonated_Hemithioketal -> Carbocation [label="Loss of H2O", color="#34A853"]; Protonated_Hemithioketal -> H2O_out [style=dashed, color="#FBBC05"]; Carbocation -> Dithioketal [label="Nucleophilic Attack", color="#34A853"]; Ethanethiol2 -> Dithioketal [color="#34A853"]; Dithioketal -> H_plus_out [label="Deprotonation", style=dashed, color="#EA4335"]; }
Figure 1. General reaction pathway for the acid-catalyzed formation of 2,2-bis(ethylthio)propane.
II. Comparative Analysis of Synthetic Methods
The synthesis of dithioketals can be achieved using a variety of catalysts, primarily Lewis acids and Brønsted acids. The choice of catalyst can significantly impact reaction rates and yields. Below is a comparison of different catalytic systems for the synthesis of dithioketals from acetone and various thiols.
Table 1: Comparison of Catalytic Systems for Dithioketal Synthesis from Acetone
| Catalyst System | Thiol | Reaction Time | Yield (%) | Reference |
| Brønsted Acids | ||||
| Sulfuric Acid (H₂SO₄) | 4-Methylbenzenethiol | 24 h | 95 | [1] |
| Methanesulfonic Anhydride (Ms₂O) | 4-Methylbenzenethiol | 6 h | 62 | [1] |
| Lewis Acids | ||||
| Hafnium trifluoromethanesulfonate | Various | Not specified | High | |
| Lithium bromide (LiBr) | Various | Not specified | High | |
| Tungstophosphoric acid | Various | Not specified | Excellent | |
| Iodine (I₂) | Various | Not specified | High | |
| Heterogeneous Catalysts | ||||
| Strongly acidic cation exchange resin | Methyl Mercaptan | 3 h | Not specified | [1] |
III. Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are protocols for the synthesis of dithioketals using different catalytic systems.
Protocol 1: Synthesis of Dithioketals using Sulfuric Acid[1]
-
Materials:
-
4-Methylbenzenethiol (10 mmol, 1.24 g)
-
Sulfuric acid (10 mmol)
-
Acetone (16 mL)
-
1,2-Dichloroethane (DCE) (84 mL)
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a 250 mL round-bottomed flask, add 4-methylbenzenethiol, sulfuric acid, acetone, and DCE.
-
Seal the flask with a rubber stopper and stir the solution at 60 °C for 24 hours.
-
After cooling, add saturated aqueous sodium carbonate solution and ethyl acetate to the mixture.
-
Separate the layers and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product, propane-2,2-diylbis(p-tolylsulfane), was obtained with a 95% yield.[1]
-
Protocol 2: Synthesis of 2,2-bis(methylthio)propane using a Heterogeneous Catalyst[1]
-
Materials:
-
Phenol (100 moles)
-
Acetone (8.1 moles)
-
Water (2.8 moles)
-
Methyl mercaptan (MeSH) (1.04 moles)
-
Strongly acidic cationic exchange resin CT 122 (3.17 parts by weight per 100 parts of phenol)
-
-
Procedure:
-
Preheat a mixture of phenol, water, and the cation exchange resin to 75 °C in an autoclave under autogenous pressure.
-
Inject a solution of acetone and methyl mercaptan.
-
Allow the reaction to proceed for approximately 3 hours.
-
The reaction rate was measured in-situ via IR spectroscopy, and the product distribution was analyzed by GC-MS. The study noted a first-order rate for the conversion of acetone.[1]
-
IV. Workflow Comparison: Homogeneous vs. Heterogeneous Catalysis
The choice between a homogeneous and a heterogeneous catalyst involves trade-offs in terms of activity, selectivity, and ease of separation.
Figure 2. Simplified workflow comparison for dithioketal synthesis.
V. Conclusion
The formation of 2,2-bis(ethylthio)propane and other dithioketals is a fundamental transformation in organic synthesis. While specific kinetic data for the title compound is scarce, the principles of acid catalysis and the reaction mechanism are well-established. The choice of catalyst, whether a homogeneous Brønsted or Lewis acid, or a heterogeneous catalyst, will depend on the specific requirements of the synthesis, including scale, desired purity, and process efficiency. The provided protocols and comparative data offer a starting point for researchers to develop optimized procedures for their specific applications. Further kinetic studies on the formation of 2,2-bis(ethylthio)propane under various catalytic conditions would be a valuable contribution to the field.
References
A Comparative Analysis of Carbonyl Protection: The Enduring Utility of Dithioacetals Versus the Rise of Photolabile Protecting Groups
For researchers, scientists, and professionals in drug development, the selective protection and deprotection of carbonyl groups is a cornerstone of multistep organic synthesis. This guide provides a comparative benchmark of the traditional dithioacetal protecting group, "Propane, 2,2-bis(ethylthio)-" (also known as acetone diethyl dithioacetal), against a novel class of photolabile protecting groups, offering insights into their respective performances through experimental data and detailed protocols.
The choice of a protecting group is critical, balancing stability under various reaction conditions with the ease and selectivity of its removal. While dithioacetals like "Propane, 2,2-bis(ethylthio)-" are lauded for their robustness, novel photolabile protecting groups offer the advantage of "traceless" deprotection using light, avoiding the need for harsh chemical reagents.
Performance Benchmark: A Tale of Two Strategies
The performance of "Propane, 2,2-bis(ethylthio)-" and a representative novel photolabile protecting group, derived from 5-methoxysalicylic alcohol, are summarized below. The data, collated from various studies, highlights the distinct advantages and operational windows for each approach.
"Propane, 2,2-bis(ethylthio)-": The Stalwart Protector
Dithioacetals are renowned for their exceptional stability under both acidic and basic conditions, making them a reliable choice in complex synthetic routes where harsh reagents are employed.[1] Their formation is typically straightforward, and a variety of methods are available for their deprotection, often involving oxidative or mercury-based reagents.
Table 1: Performance Data for "Propane, 2,2-bis(ethylthio)-" (Acetone Diethyl Dithioacetal) and Related Dithioacetals
| Substrate (Carbonyl Compound) | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| Acetophenone | Not specified | TMSCl/NaI | 92 | [2] |
| 4-Methoxyacetophenone | Not specified | TMSCl/NaI | 94 | [2] |
| 4-Nitroacetophenone | Not specified | TMSCl/NaI | 89 | [2] |
| Cyclohexanone | Not specified | TMSCl/NaI | 85 | [2] |
| Various Aldehydes & Ketones | High | Selectfluor™ | High | [2] |
| Various Aldehydes & Ketones | High | HgCl2, CaCO3 | Good to Excellent | [1] |
Note: Specific yield for the protection of various ketones with ethanethiol to form the exact "Propane, 2,2-bis(ethylthio)-" was not available in a comparative format. However, dithioacetal formation is generally a high-yielding reaction.
Novel Photolabile Protecting Groups: Precision Control with Light
Photolabile protecting groups (PPGs) represent a modern approach to carbonyl protection, offering orthogonal deprotection strategies.[3] These groups are stable to a range of chemical reagents but can be cleaved with high efficiency and spatial-temporal control using UV light, often under neutral and mild conditions. A notable example is the protecting group derived from 5-methoxysalicylic alcohol.
Table 2: Performance Data for a 5-Methoxysalicylic Alcohol-Based Photolabile Protecting Group
| Substrate (Carbonyl Compound) | Protection Yield (%) | Deprotection (Irradiation Time) | Deprotection Yield (%) | Reference |
| p-Anisaldehyde | 99 | 60 min | 90 | [4] |
| Cinnamaldehyde | 91 | 40 min | 89 | [4] |
| 4-Nitrobenzaldehyde | 95 | 50 min | 85 | [4] |
| 4-Phenylcyclohexanone | 85 | 80 min | 80 | [4] |
| Acetophenone | 82 | 80 min | 84 | [4] |
Experimental Protocols
Detailed methodologies for the protection of a model ketone, acetophenone, and its subsequent deprotection are provided below for both protecting group strategies.
Protocol 1: Protection and Deprotection of Acetophenone using "Propane, 2,2-bis(ethylthio)-"
Protection of Acetophenone:
-
To a solution of acetophenone (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) is added ethanethiol (2.2 mmol).
-
The mixture is cooled to 0 °C, and a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 mmol) is added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 2,2-bis(ethylthio)-1-phenylethane, is purified by column chromatography.
Deprotection using TMSCl/NaI:
-
To a solution of the dithioacetal (1.0 mmol) in acetonitrile (10 mL) is added sodium iodide (20.0 mmol) and trimethylsilyl chloride (20.0 mmol).
-
The reaction mixture is stirred at 60 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude acetophenone is purified by column chromatography to yield the final product.[2]
Protocol 2: Protection and Deprotection of Acetophenone using a 5-Methoxysalicylic Alcohol-Based PPG
Protection of Acetophenone:
-
A mixture of acetophenone (1.0 mmol), 5-methoxysalicylic alcohol (1.5 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in benzene (10 mL) is stirred at room temperature. For ketones, a dehydrating agent such as anhydrous copper sulfate or phosphorus pentoxide may be required to achieve high yields.[4]
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude protected ketone is purified by column chromatography.
Photochemical Deprotection:
-
The protected ketone (0.1 mmol) is dissolved in a suitable solvent system (e.g., acetonitrile/water, 9:1 v/v, 5 mL) in a quartz reaction vessel.
-
The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter) at room temperature.
-
The progress of the deprotection is monitored by TLC or HPLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield acetophenone.[4]
Visualizing the Chemistry: Workflows and Mechanisms
To further clarify the processes described, the following diagrams illustrate the general workflow for carbonyl protection and deprotection, and the mechanism of cleavage for photolabile protecting groups.
Caption: A generalized workflow for the use of protecting groups in organic synthesis.
Caption: A conceptual diagram illustrating the key steps in photolabile deprotection.
Conclusion: Choosing the Right Tool for the Job
"Propane, 2,2-bis(ethylthio)-" and other dithioacetals remain a workhorse in organic synthesis due to their high stability and reliability. They are the protecting group of choice when a molecule must endure a gauntlet of harsh reaction conditions. However, the deprotection step often requires stoichiometric amounts of potentially toxic or corrosive reagents.
In contrast, novel photolabile protecting groups offer a more elegant and environmentally benign approach to deprotection. The ability to remove the protecting group with light provides a high degree of control and orthogonality, which is particularly valuable in the synthesis of complex and sensitive molecules, such as those in drug discovery and chemical biology.
The selection of a carbonyl protecting group should therefore be a strategic decision based on the specific requirements of the synthetic route. For robustness and general applicability, dithioacetals are an excellent choice. For syntheses requiring mild, non-invasive deprotection and a high degree of control, photolabile protecting groups are an increasingly powerful and attractive alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photolabile Protecting Groups in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Thiol-Substituted Poly(2-oxazoline)s with Photolabile Protecting Groups—Tandem Network Formation by Light - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Unveiling the Contrasting Strategies of Umpolung Reagents
For researchers, scientists, and drug development professionals, the ability to reverse the inherent polarity of functional groups—a concept known as "umpolung"—is a powerful tool in the synthesis of complex molecules. This guide provides a mechanistic comparison of key umpolung reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
The German term "umpolung," meaning "polarity inversion," describes the clever strategy of making a typically electrophilic atom behave as a nucleophile, or vice versa.[1] This approach unlocks synthetic pathways to molecules that are otherwise difficult to access through conventional methods, particularly those with 1,2-, 1,4-, and 1,6-substitution patterns.[1] This guide will delve into the mechanisms of prominent umpolung reagents, present a comparative analysis of their performance, and provide standardized protocols for their evaluation.
Mechanistic Insights into Key Umpolung Reagents
The world of umpolung reagents is diverse, with each class employing a unique strategy to achieve polarity inversion. The most common goal is the generation of an acyl anion equivalent from a carbonyl compound, whose carbon is naturally electrophilic. Other strategies target the α-carbon of carbonyls, transforming a nucleophilic enolate equivalent into an electrophilic species.
Acyl Anion Equivalents: Cyanide, N-Heterocyclic Carbenes (NHCs), and Dithianes
The generation of a nucleophilic acyl anion synthon is a cornerstone of umpolung chemistry. Three main classes of reagents have proven effective in this role:
-
Cyanide Ion: The cyanide ion is a classic umpolung reagent, most notably utilized in the benzoin condensation.[2] The carbon atom in the cyanide ion, despite being bonded to a more electronegative nitrogen, bears a negative charge, allowing it to act as a nucleophile. It attacks an aldehyde to form a cyanohydrin intermediate, which, after a proton transfer, can act as a nucleophilic acyl anion equivalent.
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly versatile and efficient organocatalysts for umpolung reactions.[3] Similar to cyanide, an NHC attacks an aldehyde to form a tetrahedral intermediate. A subsequent proton transfer generates the "Breslow intermediate," a key nucleophilic species that is the acyl anion equivalent. The steric and electronic properties of the NHC can be readily tuned to optimize reactivity and selectivity.[4]
-
1,3-Dithianes (Corey-Seebach Reaction): Dithianes provide a stoichiometric approach to generating acyl anion equivalents. An aldehyde is first converted into a 1,3-dithiane. The proton on the carbon between the two sulfur atoms is sufficiently acidic to be removed by a strong base like n-butyllithium, generating a nucleophilic 2-lithio-1,3-dithiane. This masked acyl anion can then react with various electrophiles.[2]
Below is a diagram illustrating the general mechanism for the generation of acyl anion equivalents using these three reagent classes.
α-Umpolung of Carbonyls: Hypervalent Iodine Reagents
In contrast to generating acyl anion equivalents, α-umpolung aims to reverse the polarity of the α-carbon of a carbonyl compound, making it electrophilic. This allows for reactions with nucleophiles at this position.
-
Hypervalent Iodine Reagents: Reagents such as Koser's reagent ([hydroxy(tosyloxy)iodo]benzene) can be used to achieve the α-umpolung of ketones. The ketone is first converted to its enolate, which then reacts with the hypervalent iodine reagent to form an enolonium ion. This species has an electrophilic α-carbon that can be attacked by a variety of nucleophiles, including organozinc reagents for α-alkylation.[1][5]
The following diagram illustrates the α-umpolung of a ketone using a hypervalent iodine reagent.
Performance Comparison of Umpolung Reagents
The choice of an umpolung reagent depends on several factors, including the desired transformation, substrate scope, reaction conditions, and whether a catalytic or stoichiometric approach is preferred. The following tables provide a comparative summary of the performance of different umpolung reagents based on available literature data.
Table 1: Comparison of Acyl Anion Equivalent Strategies in Benzoin Condensation
| Reagent/Catalyst Class | Typical Catalyst/Reagent | Substrate Example | Product | Yield (%) | Reference |
| Cyanide | KCN | Benzaldehyde | Benzoin | Good to Excellent | [6] |
| NHC (Imidazolium) | Imidazolium Salt | Benzaldehyde | Benzoin | ~90% | [7] |
| NHC (Thiazolium) | Thiazolium Salt | Benzaldehyde | Benzoin | Good | [7] |
| NHC (Triazolium) | Chiral Triazolium Salt | 4-Chlorobenzaldehyde | 4,4'-Dichlorobenzoin | 90% | [4] |
Note: Yields are highly dependent on the specific catalyst, substrate, and reaction conditions. This table provides representative examples.
Table 2: Comparison of α-Alkylation of Ketones
| Method | Reagent System | Substrate Example | Alkylating Agent | Product | Yield (%) | Reference |
| Classical Enolate Alkylation | LDA / MeI | 2-Methylcyclohexanone | Methyl Iodide | 2,2-Dimethylcyclohexanone | Variable (mixtures) | (General Knowledge) |
| α-Umpolung | Koser's Reagent / Me₂Zn | 2-Methylcyclohexanone | Dimethylzinc | 2,2-Dimethylcyclohexanone | 93% | [1][5] |
| α-Umpolung | Koser's Reagent / Et₂Zn | 4-Phenyl-2-butanone | Diethylzinc | 3-Ethyl-4-phenyl-2-butanone | 85% | [5] |
Experimental Protocols
The following sections provide generalized experimental protocols for key umpolung reactions. These are intended as a starting point and may require optimization for specific substrates and reagents.
General Protocol for NHC-Catalyzed Benzoin Condensation
-
Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the NHC precatalyst (e.g., a triazolium salt, 10 mol%) in a dry, appropriate solvent (e.g., THF or DCM).
-
Base Addition: Add a base (e.g., DBU or K₃PO₄, 10 mol%) to the solution to generate the free carbene in situ. Stir for a few minutes at room temperature.
-
Substrate Addition: Add the aldehyde substrate (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., with water or saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The following diagram outlines the general workflow for an NHC-catalyzed benzoin condensation.
General Protocol for Dithiane-Based Acyl Anion Alkylation (Corey-Seebach Reaction)
-
Dithiane Formation: In a flask equipped with a Dean-Stark trap, dissolve the aldehyde (1.0 equiv) and 1,3-propanedithiol (1.1 equiv) in a suitable solvent (e.g., toluene). Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Reflux the mixture until the calculated amount of water is collected. Cool the reaction, wash with base, and purify the dithiane.
-
Deprotonation: Under an inert atmosphere, dissolve the dithiane in dry THF and cool to a low temperature (e.g., -30 °C). Add a solution of n-butyllithium (1.05 equiv) dropwise. Stir the resulting solution for 1-2 hours at this temperature.
-
Alkylation: Add the electrophile (e.g., an alkyl halide, 1.1 equiv) to the solution of the lithiated dithiane. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the alkylated dithiane.
-
Deprotection: The dithiane can be hydrolyzed back to the carbonyl group using various methods, for example, with reagents like (bis(trifluoroacetoxy)iodo)benzene.[2]
General Protocol for α-Alkylation of Ketones via Umpolung
-
Enolate Formation (for simple ketones): Under an inert atmosphere, dissolve the ketone (1.0 equiv) in dry THF and cool to -78 °C. Add a solution of a strong base (e.g., LDA, 1.05 equiv) dropwise and stir for 1 hour.
-
Umpolung and Alkylation: In a separate flask, add the hypervalent iodine reagent (e.g., Koser's reagent, 1.1 equiv) and the dialkylzinc reagent (1.2 equiv) in a suitable solvent at low temperature. Add the pre-formed enolate solution to this mixture.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at low temperature, monitoring by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution) and extract the product.
-
Purification: Dry the organic phase, concentrate, and purify the α-alkylated ketone by column chromatography.[1][5]
Conclusion
The choice of an umpolung reagent is a critical decision in synthetic planning. Cyanide offers a simple and effective method for specific reactions like the benzoin condensation. Dithianes provide a robust, albeit stoichiometric, route to a wide range of ketones and aldehydes. N-heterocyclic carbenes represent a powerful and versatile class of catalysts with tunable properties for a broad scope of umpolung transformations. For the α-functionalization of carbonyls, hypervalent iodine reagents offer a unique and efficient umpolung strategy. By understanding the distinct mechanisms and comparative performance of these reagents, researchers can better navigate the landscape of umpolung chemistry and devise innovative solutions to complex synthetic problems.
References
- 1. Oxidative Umpolung α-Alkylation of Ketones [organic-chemistry.org]
- 2. Umpolung - Wikipedia [en.wikipedia.org]
- 3. Organocatalytic umpolung: N-heterocyclic carbenes and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
A Comparative Guide to "Propane, 2,2-bis(ethylthio)-" as a Carbonyl Protecting Group
For researchers and professionals in drug development and organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficient molecular construction. Among the various methods for protecting aldehydes and ketones, the use of thioacetals offers a robust alternative to their oxygen-containing counterparts. This guide provides a detailed review of "Propane, 2,2-bis(ethylthio)-", also known as acetone diethyl thioacetal, examining its applications, limitations, and performance in comparison to other protective strategies, supported by experimental data.
Applications of Propane, 2,2-bis(ethylthio)-
"Propane, 2,2-bis(ethylthio)-" serves primarily as a protecting group for carbonyl functionalities. The formation of the diethyl thioacetal from a ketone or aldehyde provides a stable derivative that is resistant to a wide range of nucleophilic and basic reagents, as well as some acidic conditions under which traditional acetals might be cleaved. This stability makes it a valuable tool in complex multi-step syntheses where other functional groups need to be manipulated without affecting the carbonyl moiety.
Limitations and Considerations
The primary limitation of using "Propane, 2,2-bis(ethylthio)-" and other thioacetals lies in the conditions required for their removal. While stable, the deprotection step often necessitates the use of heavy metal salts, strong oxidizing agents, or Lewis acids, which can be harsh and may not be compatible with sensitive substrates.[1] The choice of deprotection reagent is critical to avoid unwanted side reactions and to achieve high yields.[1] Furthermore, the precursor, ethanethiol, is a volatile and malodorous compound, which requires careful handling in a well-ventilated fume hood.
Comparative Performance in Deprotection
The efficacy of a protecting group is largely determined by the ease and efficiency of its removal. A variety of methods have been developed for the deprotection of thioacetals, with varying degrees of success depending on the substrate and the specific thioacetal. Below is a summary of quantitative data for different deprotection methods applied to thioacetals, providing a basis for comparison.
| Reagent/Catalyst | Substrate Type | Time | Yield (%) | Reference |
| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Thioacetals | 10-30 min | 90-98% | [2] |
| MnO₂ / AlCl₃ | Benzylic Thioacetals | 90 min | 96% | [3] |
| KMnO₄ / AlCl₃ | Benzylic Thioacetals | 5 min | 98% | [3] |
| BaMnO₄ / AlCl₃ | Benzylic Thioacetals | 7 min | 95% | [3] |
| TMSCl / NaI | Dithianes | 2-24 h | 64-94% | [4] |
| DDQ | 1,3-Dithiane | Not specified | High | [1] |
Note: The yields and reaction times can vary depending on the specific substrate and reaction conditions. The data presented provides a general comparison of the efficiency of different deprotection reagents.
Experimental Protocols
Synthesis of Propane, 2,2-bis(ethylthio)- (Acetone Diethyl Thioacetal)
A general and efficient method for the synthesis of thioacetals from aldehydes or ketones and thiols has been developed using methanesulfonic anhydride and sulfuric acid.[5][6]
Materials:
-
Acetone
-
Ethanethiol (2 equivalents)
-
Methanesulfonic anhydride (Ms₂O)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM) or Dichloroethane (DCE) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of acetone in the chosen solvent, add two equivalents of ethanethiol.
-
Cool the mixture in an ice bath and slowly add methanesulfonic anhydride followed by a catalytic amount of sulfuric acid.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting "Propane, 2,2-bis(ethylthio)-" by distillation or chromatography.
Deprotection of Propane, 2,2-bis(ethylthio)-
Numerous methods exist for the cleavage of thioacetals.[1] The choice of method will depend on the stability of the substrate to the reaction conditions.
Materials:
-
"Propane, 2,2-bis(ethylthio)-" protected compound
-
Benzyltriphenylphosphonium peroxymonosulfate
-
Aluminum chloride (AlCl₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the thioacetal in acetonitrile, add benzyltriphenylphosphonium peroxymonosulfate and aluminum chloride.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the carbonyl compound.
Materials:
-
"Propane, 2,2-bis(ethylthio)-" protected compound
-
Trimethylsilyl chloride (TMSCl)
-
Sodium iodide (NaI)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the thioacetal in acetonitrile and add sodium iodide and trimethylsilyl chloride.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water and extract the product.
-
Wash the organic extract with sodium thiosulfate solution to remove any remaining iodine.
-
Dry, concentrate, and purify the desired carbonyl compound.
Visualizing the Workflow
The following diagram illustrates the general workflow of using "Propane, 2,2-bis(ethylthio)-" as a protecting group in a multi-step synthesis.
Caption: Workflow of Carbonyl Protection and Deprotection.
References
Safety Operating Guide
Safe Disposal of Propane, 2,2-bis(ethylthio)-: A Procedural Guide for Laboratory Professionals
For Immediate Reference: Proper disposal of Propane, 2,2-bis(ethylthio)- (CAS No. 14252-45-0) is critical due to its potential hazards. This guide provides detailed procedures for safe handling and disposal in a laboratory setting.
This document outlines the essential safety and logistical information for the proper disposal of Propane, 2,2-bis(ethylthio)-, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection.
I. Hazard Profile and Safety Precautions
Key Assumed Hazards:
-
Flammability: Likely a flammable liquid.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and explosion-proof equipment.[4]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[2] Avoid release into the environment.[2]
-
Odor: Organosulfur compounds are often associated with strong, unpleasant odors.[5]
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Flame-retardant lab coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Data Summary
The following table summarizes key identifiers for Propane, 2,2-bis(ethylthio)- and a related compound.
| Property | Propane, 2,2-bis(ethylthio)- | Propane, 2,2-bis(methylthio)- |
| CAS Number | 14252-45-0[6][7] | 6156-18-9[1][3] |
| Molecular Formula | C₇H₁₆S₂[6][7] | C₅H₁₂S₂[1][3] |
| Molecular Weight | 164.33 g/mol [6] | 136.28 g/mol [1] |
III. Step-by-Step Disposal Protocol
This protocol provides a standardized procedure for the safe disposal of Propane, 2,2-bis(ethylthio)-.
1. Waste Segregation and Collection:
-
Do not mix Propane, 2,2-bis(ethylthio)- waste with other chemical waste streams, especially oxidizers or acids.[8]
-
Collect waste in a designated, properly labeled, and compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[8]
-
The container must be clearly labeled as "Hazardous Waste: Propane, 2,2-bis(ethylthio)-" and should also indicate the flammability hazard.
2. Storage of Waste:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][9]
-
The SAA should be at or near the point of generation and away from ignition sources.[9]
-
Ensure the container is kept tightly closed except when adding waste.[8][9]
-
Store acids and bases separately from this waste stream.[8]
3. Arranging for Disposal:
-
Do not dispose of Propane, 2,2-bis(ethylthio)- down the drain. [9][10] Organosulfur compounds can have strong, noxious odors and may be harmful to aquatic life.[2][11]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[9][11]
-
Provide the EHS department with a complete and accurate description of the waste, including the name of the chemical and any known hazards.
4. Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Remove all ignition sources.[2]
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
IV. Experimental Protocols Cited
This guide is based on established best practices for laboratory chemical waste management and hazard information from analogous compounds. No experimental protocols are directly cited.
V. Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of Propane, 2,2-bis(ethylthio)-.
Caption: Logical workflow for the disposal of Propane, 2,2-bis(ethylthio)-.
This procedural guide is intended to provide essential information for the safe disposal of Propane, 2,2-bis(ethylthio)-. Always consult your institution's specific waste management policies and your Safety Data Sheets for the most accurate and comprehensive guidance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Propane, 2,2-bis(methylthio)- [webbook.nist.gov]
- 4. cloudinary.propane.com [cloudinary.propane.com]
- 5. fishersci.com [fishersci.com]
- 6. Propane, 2,2-bis(ethylthio)- [webbook.nist.gov]
- 7. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling Propane, 2,2-bis(ethylthio)-
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Propane, 2,2-bis(ethylthio)-, a flammable organosulfur compound. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Based on the safety data for structurally similar compounds, the following PPE is mandatory when handling Propane, 2,2-bis(ethylthio)-.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | - Fire/flame resistant and impervious clothing.- Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the flammable and potentially irritating liquid. Gloves should be inspected before each use. |
| Respiratory Protection | Full-face respirator with appropriate cartridges. | To be used if exposure limits are exceeded or if irritation is experienced, protecting against inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of Propane, 2,2-bis(ethylthio)- requires a well-defined operational plan to mitigate its flammable and irritant nature.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[1]
-
Use explosion-proof electrical and lighting equipment.[1]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1]
2. Chemical Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Use non-sparking tools for all operations.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.[1]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Eliminate all ignition sources.
-
Contain the spill using absorbent materials such as sand or earth.
-
Collect the spilled material and place it in a suitable, closed container for disposal.
-
Do not allow the chemical to enter drains.[1]
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Caption: Workflow for the safe handling of Propane, 2,2-bis(ethylthio)-.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste Propane, 2,2-bis(ethylthio)- and any contaminated materials in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Label the container clearly as "Hazardous Waste" and list the contents.
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.
-
The storage area should be secure and accessible only to authorized personnel.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.
Caption: Step-by-step process for the disposal of Propane, 2,2-bis(ethylthio)-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
